molecular formula C23H33BF2N2O2 B15600025 Bodipy FL C12

Bodipy FL C12

Numéro de catalogue: B15600025
Poids moléculaire: 418.3 g/mol
Clé InChI: IVNLGSVFTDHKLD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Bodipy FL C12 is a useful research compound. Its molecular formula is C23H33BF2N2O2 and its molecular weight is 418.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C23H33BF2N2O2

Poids moléculaire

418.3 g/mol

Nom IUPAC

12-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)dodecanoic acid

InChI

InChI=1S/C23H33BF2N2O2/c1-18-16-19(2)27-22(18)17-21-15-14-20(28(21)24(27,25)26)12-10-8-6-4-3-5-7-9-11-13-23(29)30/h14-17H,3-13H2,1-2H3,(H,29,30)

Clé InChI

IVNLGSVFTDHKLD-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

BODIPY FL C12: A Technical Guide for Cellular Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) is a fluorescently labeled long-chain fatty acid analog that has become an indispensable tool in cell biology for the investigation of lipid metabolism and dynamics. Its unique photophysical properties, including high fluorescence quantum yield, photostability, and sharp emission spectra, make it an excellent probe for visualizing and quantifying the uptake, trafficking, and storage of fatty acids within living and fixed cells.[][2] The C12 lauric acid carbon chain allows it to mimic natural fatty acids, enabling its incorporation into cellular lipid pathways.[3] This technical guide provides an in-depth overview of the applications, quantitative properties, and detailed experimental protocols for the effective use of this compound in cellular research.

Core Applications in Cell Biology

This compound is extensively utilized to investigate several key cellular processes:

  • Fatty Acid Uptake and Transport: As a fluorescent analog, it allows for the real-time tracking of fatty acid entry into cells and subsequent transport across cellular membranes.[3][4] This is crucial for studying the roles of fatty acid transport proteins (FATPs) and other transporters in health and disease.

  • Lipid Droplet Dynamics: The hydrophobic nature of this compound leads to its accumulation in lipid droplets, the primary sites of neutral lipid storage in cells.[][5][] This enables the visualization of lipid droplet formation, size, and distribution, providing insights into cellular energy homeostasis and lipid-related pathologies.

  • Lipid Metabolism and Esterification: Once inside the cell, this compound is metabolized and incorporated into more complex lipids, such as triacylglycerols and phospholipids.[3] This allows researchers to study the enzymatic pathways involved in lipid synthesis and storage.

  • Membrane Imaging: The lipophilic properties of this compound facilitate its incorporation into cellular membranes, making it a useful tool for studying membrane structure and dynamics.[]

  • Drug Discovery and Development: By monitoring the effects of compounds on fatty acid uptake and lipid storage, this compound serves as a valuable probe in high-throughput screening assays for the discovery of drugs targeting lipid metabolic pathways.

Quantitative Data

A clear understanding of the photophysical properties of this compound is essential for designing and interpreting fluorescence-based experiments.

PropertyValueReference
Maximum Excitation Wavelength (λex) ~503 nm[7]
Maximum Emission Wavelength (λem) ~512 nm[7]
Molar Extinction Coefficient (ε) >80,000 cm⁻¹M⁻¹[7][8]
Fluorescence Quantum Yield (Φ) ~0.9[7]
Molecular Weight 418.34 g/mol
Solvent for Stock Solution DMSO[2][7]

Experimental Protocols

Detailed methodologies are critical for obtaining reliable and reproducible results. Below are protocols for key experiments using this compound.

Protocol 1: Live-Cell Imaging of Fatty Acid Uptake and Lipid Droplet Staining

This protocol describes the staining of live cultured mammalian cells to visualize the uptake of this compound and its incorporation into lipid droplets.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Complete cell culture medium

  • Coverslips or glass-bottom imaging dishes

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

  • Cell Seeding: Seed cells on sterile coverslips or in glass-bottom dishes at a density that will result in 70-80% confluency on the day of the experiment.

  • Preparation of this compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Preparation of Staining Solution: On the day of the experiment, dilute the this compound stock solution in serum-free culture medium or PBS/HBSS to a final working concentration of 1-5 µM. It is important to vortex the solution well.

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with warm PBS or HBSS.

    • Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[]

  • Washing:

    • Remove the staining solution and wash the cells two to three times with warm PBS or HBSS to remove unbound dye and reduce background fluorescence.[]

  • Imaging:

    • Add fresh, warm complete culture medium to the cells.

    • Immediately image the cells using a fluorescence microscope. Capture images using a filter set appropriate for green fluorescence (Excitation: ~490-500 nm, Emission: ~510-530 nm).

Protocol 2: Fixed-Cell Staining of Lipid Droplets

This protocol is suitable for experiments requiring cell fixation, such as co-staining with antibodies (immunofluorescence).

Materials:

  • This compound

  • DMSO

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium (with or without DAPI for nuclear counterstaining)

  • Coverslips and microscope slides

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in Protocol 1.

  • Fixation:

    • Wash cells once with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.[]

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.

  • Staining:

    • Prepare a 1-5 µM working solution of this compound in PBS.

    • Incubate the fixed cells with the staining solution for 30-60 minutes at room temperature, protected from light.[]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the slides using a fluorescence or confocal microscope.

Protocol 3: Quantification of Fatty Acid Uptake by Flow Cytometry

This protocol allows for the quantitative analysis of this compound uptake in a cell population.

Materials:

  • This compound

  • DMSO

  • PBS

  • Cell dissociation solution (e.g., Trypsin-EDTA)

  • FACS buffer (e.g., PBS with 1-2% FBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells in multi-well plates and perform experimental treatments as required.

  • Staining:

    • Prepare a 1-5 µM working solution of this compound in serum-free medium or PBS.

    • Remove the culture medium, wash cells once with PBS, and add the staining solution.

    • Incubate for 15-30 minutes at 37°C.[9]

  • Cell Detachment:

    • Wash the cells once with PBS.

    • Add a cell dissociation solution and incubate until cells detach.

    • Neutralize the dissociation solution with complete medium.

  • Cell Collection and Washing:

    • Transfer the cell suspension to a FACS tube.

    • Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold FACS buffer.

  • Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS buffer for analysis.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer, detecting the this compound signal in the green fluorescence channel (e.g., FITC).

    • Use an unstained cell sample as a negative control to set the baseline fluorescence.

Visualizations

Cellular Fatty Acid Uptake and Metabolism Pathway

FattyAcidMetabolism extracellular Extracellular This compound cytosol Cytosolic This compound extracellular->cytosol Uptake via FATPs/CD36 membrane acyl_coa This compound-CoA cytosol->acyl_coa Activation by Acyl-CoA Synthetase er Endoplasmic Reticulum acyl_coa->er mitochondrion Mitochondrion acyl_coa->mitochondrion Transport lipid_droplet Lipid Droplet (Triacylglycerol) er->lipid_droplet Esterification phospholipids Phospholipids (Membrane Synthesis) er->phospholipids beta_oxidation β-oxidation mitochondrion->beta_oxidation

Caption: Cellular uptake and metabolic fate of this compound.

Experimental Workflow for Live-Cell Imaging

LiveCellWorkflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging seed_cells 1. Seed Cells on Imaging Dish prepare_stock 2. Prepare this compound Stock Solution (DMSO) prepare_working 3. Prepare Working Solution (1-5 µM) wash1 4. Wash Cells (PBS) stain 5. Incubate with Staining Solution (15-30 min, 37°C) wash1->stain wash2 6. Wash Cells (PBS) stain->wash2 add_media 7. Add Fresh Medium wash2->add_media acquire_images 8. Fluorescence Microscopy add_media->acquire_images

Caption: Workflow for live-cell imaging with this compound.

Logical Flow for Flow Cytometry Analysis

FlowCytometryLogic start Start: Cultured Cells stain Stain with This compound start->stain detach Detach Cells (e.g., Trypsin) stain->detach wash_collect Wash and Collect Cell Pellet detach->wash_collect resuspend Resuspend in FACS Buffer wash_collect->resuspend acquire Acquire Data on Flow Cytometer resuspend->acquire analyze Analyze Fluorescence Intensity acquire->analyze end End: Quantitative Uptake Data analyze->end

Caption: Logical flow for quantifying fatty acid uptake via flow cytometry.

References

An In-depth Technical Guide to BODIPY FL C12 Lipid Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles of BODIPY FL C12 as a Lipid Stain

This compound (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) is a lipophilic fluorescent dye renowned for its utility in lipid staining.[] Its core structure is the BODIPY (boron-dipyrromethene) fluorophore, known for its exceptional photophysical properties, including high fluorescence quantum yield, photostability, and sharp emission spectra.[][2] The "C12" designation refers to the 12-carbon alkyl chain (dodecanoic acid) attached to the BODIPY core.[][3] This hydrophobic tail is the key to its function as a lipid stain, enabling it to readily partition into and accumulate within lipid-rich environments such as cell membranes and lipid droplets.[][3][]

The staining mechanism is primarily a physical process driven by the lipophilic character of the C12 tail. When introduced to a biological sample, this compound diffuses across the cell membrane and preferentially localizes to intracellular structures with a high neutral lipid content, most notably lipid droplets.[3][5] This targeted accumulation allows for the visualization and tracking of these dynamic organelles, which play a crucial role in cellular energy homeostasis, lipid-based signaling, and membrane trafficking.[3][6] this compound is suitable for staining lipids in both live and fixed cells.[2][5]

BODIPY dyes, in general, are relatively insensitive to the polarity and pH of their environment, ensuring a stable fluorescent signal under various physiological conditions.[2][5] This property, combined with their low cytotoxicity, makes them particularly well-suited for live-cell imaging and dynamic studies of lipid metabolism.[]

Quantitative Data

The photophysical properties of this compound and related BODIPY dyes are summarized below. These characteristics make them excellent probes for fluorescence microscopy and flow cytometry.

PropertyValueReferences
Maximum Excitation Wavelength (Ex) ~500 nm[2]
Maximum Emission Wavelength (Em) ~510 nm[2]
Molecular Formula C22H31BF2N2O2[2]
Molecular Weight 404.30 g/mol [2]

Note: The exact excitation and emission maxima can vary slightly depending on the solvent environment.

Experimental Protocols

Detailed methodologies for utilizing this compound for staining lipids in various cell preparations are provided below.

Protocol 1: Staining of Suspension Cells

This protocol is suitable for cells grown in suspension culture.

Materials:

  • This compound stock solution (1-10 mM in DMSO)

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Suspension cells

  • Centrifuge

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation:

    • Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C.[5][7]

    • Discard the supernatant and wash the cells twice with PBS, centrifuging after each wash.[5][7]

    • Resuspend the cells to a density of approximately 1x10^6 cells/mL.[5][7]

  • Staining:

    • Prepare a working solution of this compound by diluting the stock solution in serum-free cell culture medium or PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.[2][5][7]

    • Add 1 mL of the working solution to the cell suspension.[5][7]

    • Incubate at room temperature for 5-30 minutes, protected from light.[5][7]

  • Washing:

    • Centrifuge the stained cells at 400 x g for 3-4 minutes at 4°C.[5][7]

    • Discard the supernatant and wash the cells twice with PBS, centrifuging after each wash.[5][7]

  • Analysis:

    • Resuspend the final cell pellet in serum-free cell culture medium or PBS.[5][7]

    • Observe the stained cells using a fluorescence microscope or analyze by flow cytometry.[5][7]

Protocol 2: Staining of Adherent Cells

This protocol is designed for cells grown as a monolayer on coverslips or in culture dishes.

Materials:

  • This compound stock solution (1-10 mM in DMSO)

  • Serum-free cell culture medium or PBS

  • Adherent cells cultured on sterile coverslips or in culture dishes

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Culture adherent cells to the desired confluency (typically 70-80%) on sterile coverslips within a culture dish.[]

    • Remove the culture medium from the dish.[]

  • Staining:

    • Prepare a working solution of this compound by diluting the stock solution in serum-free cell culture medium or PBS to a final concentration of 0.1-2 µM.[]

    • Add the working solution to the cells, ensuring the entire surface is covered (e.g., 100 µL for a small dish).[5][7]

    • Incubate at 37°C for 15-30 minutes, protected from light.[]

  • Washing:

    • Gently wash the cells 2-3 times with PBS or fresh medium to remove unbound dye.[]

  • Analysis:

    • The cells are now ready for observation under a fluorescence microscope.[] For fixed cell imaging, proceed with fixation after the washing step.

Protocol 3: Staining of Fixed Cells

This protocol is for staining lipids in cells that have been chemically fixed.

Materials:

  • This compound stock solution (1-10 mM in DMSO)

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Adherent or suspension cells

  • Fluorescence microscope

Procedure:

  • Fixation:

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[]

  • Washing:

    • Wash the fixed cells 2-3 times with PBS to remove any residual fixative.[]

  • Staining:

    • Prepare a working solution of this compound at a concentration of 0.5-5 µM in PBS.[]

    • Incubate the fixed cells with the staining solution for 20-60 minutes in the dark.[]

  • Washing:

    • Wash the cells 2-3 times with PBS to remove excess dye.[]

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

    • Image the samples using a fluorescence microscope.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

BODIPY_Staining_Principle cluster_extracellular Extracellular Environment cluster_cell Intracellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BODIPY_C12 This compound (in media) Membrane Lipid Bilayer BODIPY_C12->Membrane Passive Diffusion (Lipophilic Tail) BODIPY_C12_cyto Free this compound Membrane->BODIPY_C12_cyto Enters Cytoplasm Lipid_Droplet Lipid Droplet (Neutral Lipids) BODIPY_C12_cyto->Lipid_Droplet Partitioning into Lipid-Rich Environment Stained_LD Stained Lipid Droplet (Fluorescent) Lipid_Droplet->Stained_LD Accumulation

Caption: Principle of this compound lipid staining.

Live_Cell_Staining_Workflow start Start: Live Cells in Culture prep_cells Cell Preparation (e.g., washing) start->prep_cells staining Incubate Cells with This compound prep_cells->staining prepare_stain Prepare this compound Working Solution prepare_stain->staining wash_cells Wash to Remove Excess Dye staining->wash_cells imaging Image with Fluorescence Microscope wash_cells->imaging end End: Data Acquisition imaging->end

Caption: Experimental workflow for live-cell lipid staining.

Fixed_Cell_Staining_Workflow start Start: Cultured Cells fixation Fix Cells (e.g., 4% PFA) start->fixation wash1 Wash Cells (remove fixative) fixation->wash1 staining Stain with This compound wash1->staining wash2 Wash Cells (remove excess dye) staining->wash2 mounting Mount Coverslip wash2->mounting imaging Image with Fluorescence Microscope mounting->imaging end End: Data Acquisition imaging->end

Caption: Experimental workflow for fixed-cell lipid staining.

References

BODIPY FL C12: A Comprehensive Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BODIPY FL C12, a versatile fluorescent probe widely utilized in cellular and molecular biology. This document details its core spectral properties, provides established experimental protocols for its use, and illustrates key cellular pathways and workflows where it serves as a critical investigative tool.

Core Properties and Spectral Characteristics

This compound is a lipophilic fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family. Its structure incorporates a 12-carbon alkyl chain (C12), which facilitates its integration into lipid-rich environments such as cellular membranes and lipid droplets[]. This probe is highly valued for its exceptional photophysical characteristics, including a high fluorescence quantum yield, excellent photostability, and sharp emission spectra[][2][3][4]. A key advantage of BODIPY dyes is their relative insensitivity to environmental polarity and pH, ensuring stable fluorescence under various physiological conditions[2][3][4].

The spectral properties of this compound are central to its application in fluorescence microscopy and flow cytometry. It is a bright, green-fluorescent dye with excitation and emission profiles similar to fluorescein (B123965) (FITC) and Alexa Fluor 488[5].

PropertyValueReferences
Maximum Excitation Wavelength ~480 - 503 nm[2][6][7]
Maximum Emission Wavelength ~508 - 512 nm[][2][6][7]
Extinction Coefficient >80,000 cm⁻¹M⁻¹ (for BODIPY FL class)[7][8]
Quantum Yield Approaching 1.0 (for BODIPY FL class)[7][8]
Fluorescence Lifetime ~5.7 nanoseconds (for a BODIPY FL derivative)[7]

Experimental Protocols

The following are detailed methodologies for common applications of this compound in cellular analysis.

Preparation of Stock and Working Solutions

Proper preparation of this compound solutions is critical for reproducible experimental results.

  • Stock Solution (10 mM): Dissolve 1 mg of this compound in 382 µL of dimethyl sulfoxide (B87167) (DMSO)[2]. For BODIPY 500/510 C1, C12, dissolve 1 mg in 247 µL of DMSO to achieve a 10 mM stock solution[3][4]. It is recommended to store the stock solution at -20°C or -80°C, protected from light, and to avoid repeated freeze-thaw cycles[2][3][4].

  • Working Solution (1-10 µM): Dilute the stock solution in a suitable buffer, such as serum-free cell culture medium or Phosphate-Buffered Saline (PBS), to the desired final concentration[2][3][4]. The optimal concentration should be determined empirically for each cell type and experimental setup, though a starting range of 0.1–2 µM is often recommended for lipid droplet staining[].

Staining Protocol for Live Adherent Cells

This protocol is designed for the visualization of lipid dynamics in living cells.

  • Cell Preparation: Culture adherent cells to 70-80% confluency on sterile coverslips or in a suitable imaging dish[].

  • Washing: Gently wash the cells twice with PBS to remove residual culture medium[].

  • Staining: Add the prepared this compound working solution (e.g., 1-3 µM) to the cells and incubate for 15-30 minutes at 37°C, protected from light[].

  • Washing: Remove the staining solution and wash the cells twice with fresh, pre-warmed medium[2].

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., for FITC or Alexa Fluor 488)[2]. To minimize phototoxicity and photobleaching, use low laser power and short exposure times[].

Staining Protocol for Fixed Cells

Fixation allows for the preservation of cellular structures and is often used in immunofluorescence co-staining protocols.

  • Cell Preparation: Grow cells on sterile coverslips as described for live-cell imaging.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature[].

  • Washing: Wash the cells 2-3 times with PBS to remove the fixative[].

  • Staining: Add the this compound working solution (e.g., 0.5–5 µM) and incubate for 20-60 minutes in the dark[].

  • Washing: Wash the cells twice with PBS[2].

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium and image with a fluorescence or confocal microscope[].

Fatty Acid Uptake Assay using Flow Cytometry

This method allows for the quantification of fatty acid uptake in a cell population.

  • Cell Preparation: Prepare a single-cell suspension of the cells of interest[3]. For adherent cells, this will involve trypsinization[11].

  • Staining: Incubate the cell suspension with the this compound working solution for a defined period (e.g., 5-30 minutes) at 37°C[2][3].

  • Washing: Pellet the cells by centrifugation (e.g., 400 x g for 3-4 minutes) and wash twice with cold PBS to stop the uptake process[2][3][12].

  • Resuspension: Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS)[2][3].

  • Analysis: Analyze the cell population on a flow cytometer, detecting the fluorescence in the green channel (e.g., FL1). The mean fluorescence intensity of the cell population is indicative of the amount of fatty acid uptake[11].

Signaling Pathways and Experimental Workflows

This compound is a valuable tool for investigating lipid metabolism and trafficking. The following diagrams illustrate a typical experimental workflow and the cellular fate of this fluorescent fatty acid analog.

experimental_workflow cluster_prep Preparation cluster_staining Cell Staining cluster_analysis Analysis cluster_fixation prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to 1-10 µM Working Solution prep_stock->prep_working add_dye Incubate with Working Solution (15-30 min, 37°C) prep_working->add_dye culture_cells Culture Adherent or Suspension Cells culture_cells->add_dye wash_cells Wash Cells with PBS or Medium add_dye->wash_cells live_imaging Live Cell Imaging wash_cells->live_imaging fixed_imaging Fixed Cell Imaging wash_cells->fixed_imaging flow_cytometry Flow Cytometry wash_cells->flow_cytometry fix_cells Fix with 4% PFA wash_cells->fix_cells wash_again Wash with PBS fix_cells->wash_again wash_again->fixed_imaging

General experimental workflow for using this compound.

lipid_trafficking cluster_cell Cellular Compartments extracellular Extracellular This compound membrane Plasma Membrane extracellular->membrane Uptake cytoplasm Cytoplasm membrane->cytoplasm er Endoplasmic Reticulum (ER) cytoplasm->er Transport pl Phospholipids (B1166683) (PL) er->pl Esterification tg Triacylglycerols (TG) er->tg Esterification ld Lipid Droplet (LD) pl->membrane Membrane Integration tg->ld Incorporation

Cellular uptake and metabolic fate of this compound.

Once taken up by cells, this compound, as a fatty acid analog, undergoes metabolic processing similar to its natural counterparts[13]. It can be esterified into complex lipids such as phospholipids and triacylglycerols within the endoplasmic reticulum. The newly synthesized fluorescent triacylglycerols are then incorporated into the core of lipid droplets, allowing for the visualization of their formation and dynamics[13][14][15]. Alternatively, fluorescent phospholipids can be integrated into cellular membranes[16]. This metabolic trafficking makes this compound an excellent tool for studying lipid homeostasis, storage, and mobilization in various cell types, including adipocytes, hepatocytes, and cancer cells[12][14][15][16]. Its use has been instrumental in elucidating the dynamics of lipid droplet formation in response to metabolic cues and in screening for compounds that modulate lipid metabolism[].

References

An In-depth Technical Guide to BODIPY FL C12: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL C12, with the systematic name 4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid, is a lipophilic fluorescent probe belonging to the BODIPY (boron-dipyrromethene) family of dyes. Its exceptional photophysical properties, including a high fluorescence quantum yield, sharp emission spectra, and relative insensitivity to environmental polarity and pH, make it an invaluable tool in cellular and molecular biology. The addition of a 12-carbon alkyl chain confers hydrophobic characteristics, enabling its seamless integration into lipid-rich environments such as cell membranes and lipid droplets. This guide provides a comprehensive overview of this compound's chemical structure, properties, and its application in various experimental settings.

Chemical Structure and Physicochemical Properties

This compound is characterized by the core BODIPY fluorophore, a boron-dipyrromethene complex, attached to a dodecanoic acid tail. This structure allows it to mimic natural fatty acids, facilitating its uptake and incorporation into cellular lipid metabolic pathways.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and its parent fluorophore, BODIPY FL. These values are essential for designing and calibrating fluorescence-based experiments.

PropertyValueReference(s)
Molecular FormulaC₂₃H₃₃BF₂N₂O₂[]
Molecular Weight418.33 g/mol []
Excitation Maximum (λex)~480-503 nm[4][5]
Emission Maximum (λem)~508-512 nm[4][5]
Extinction Coefficient (ε)>80,000 cm⁻¹M⁻¹[5][6]
Quantum Yield (Φ)~0.9 (in fluid phase lipid bilayers)[5][7]
Fluorescence Lifetime (τ)1.4 - 2.0 ns (for BODIPY-phenyl-C12)[8]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for common experiments.

General Protocol for Staining of Live Adherent Cells with this compound

This protocol outlines the fundamental steps for staining live adherent cells for visualization by fluorescence microscopy.

Materials:

  • This compound stock solution (1-10 mM in anhydrous DMSO)

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Adherent cells cultured on sterile coverslips in a petri dish

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

  • Preparation of Working Solution: Prepare a 1-10 µM working solution of this compound by diluting the DMSO stock solution in serum-free cell culture medium or PBS. The optimal concentration should be determined empirically for the specific cell type and experimental conditions.[4]

  • Cell Preparation: Culture adherent cells on sterile coverslips to an appropriate confluency (typically 70-80%).[]

  • Staining: Remove the culture medium from the cells and gently wash once with PBS. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[4][]

  • Washing: Aspirate the staining solution and wash the cells two to three times with PBS or fresh medium to remove unbound dye.[]

  • Imaging: Mount the coverslip on a microscope slide with a drop of mounting medium. Observe the stained cells using a fluorescence microscope equipped with a filter set appropriate for green fluorescence (excitation ~488 nm, emission ~515 nm).

Protocol for Tracking Fatty Acid Uptake and Lipid Droplet Formation

This protocol is designed to visualize the cellular uptake of this compound and its subsequent incorporation into lipid droplets.[10]

Materials:

  • This compound stock solution (2.5 mM in methanol (B129727) or DMSO)

  • Cell culture medium (e.g., M199-HEPES) containing 0.1% defatted bovine serum albumin (BSA)

  • Cells of interest cultured in a suitable format (e.g., on coverslips)

  • Optional: Nile Red or another lipid droplet-specific stain for co-localization

  • Confocal microscope

Procedure:

  • Preparation of Staining Solution: Prepare a 10 µM solution of this compound in culture medium containing 0.1% defatted BSA. Incubate the solution at 37°C for 30 minutes, protected from light, to allow for the conjugation of this compound to BSA.[10]

  • Cell Incubation: Expose the cells to the this compound-BSA solution for a defined period (e.g., 30 minutes) to allow for uptake.[10]

  • Co-staining (Optional): If co-localization with lipid droplets is desired, cells can be subsequently stained with a specific lipid droplet marker like Nile Red according to the manufacturer's protocol.

  • Washing: Gently wash the cells with fresh medium to remove excess fluorescent probe.

  • Imaging: Visualize the cells using a confocal microscope. The green fluorescence of this compound will indicate its localization within the cells, particularly in lipid droplets.[10] Time-lapse imaging can be employed to track the dynamics of uptake and incorporation.

Protocol for Flow Cytometry Analysis of Fatty Acid Uptake

This protocol allows for the quantification of this compound uptake by a cell population using flow cytometry.

Materials:

  • This compound working solution (as prepared for microscopy)

  • Suspension cells or trypsinized adherent cells

  • FACS tubes

  • Flow cytometer with a 488 nm laser

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the cells of interest.

  • Staining: Incubate the cells with the this compound working solution for 15-30 minutes at 37°C, protected from light.[4] Include an unstained control sample.

  • Washing: Centrifuge the cells to pellet them, remove the supernatant, and wash twice with PBS.[4]

  • Resuspension: Resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).

  • Analysis: Analyze the cells on a flow cytometer using a 488 nm excitation laser and a standard green emission filter (e.g., 530/30 nm). The fluorescence intensity will be proportional to the amount of this compound taken up by the cells.

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes and workflows involving this compound.

Cellular Uptake and Trafficking of this compound

cluster_extracellular Extracellular Space cluster_cell Cell BODIPY_C12_BSA This compound (Bound to BSA) Membrane Plasma Membrane BODIPY_C12_BSA->Membrane Uptake Cytoplasm Cytoplasm Membrane->Cytoplasm Transport Mitochondria Mitochondria Cytoplasm->Mitochondria Metabolism Peroxisome Peroxisome Cytoplasm->Peroxisome Localization Esterification Esterification Cytoplasm->Esterification Lipid_Droplet Lipid Droplet Esterification->Lipid_Droplet Storage Start Start: Culture Adherent Cells on Coverslips Prepare_Working_Solution Prepare 1-10 µM This compound Working Solution Start->Prepare_Working_Solution Wash_Cells_1 Wash Cells with PBS Prepare_Working_Solution->Wash_Cells_1 Incubate Incubate with Working Solution (15-30 min, 37°C, protected from light) Wash_Cells_1->Incubate Wash_Cells_2 Wash Cells 2-3 times with PBS or Medium Incubate->Wash_Cells_2 Mount_Coverslip Mount Coverslip on Slide Wash_Cells_2->Mount_Coverslip Image_Acquisition Image Acquisition (Fluorescence Microscope) Mount_Coverslip->Image_Acquisition Data_Analysis Data Analysis Image_Acquisition->Data_Analysis End End Data_Analysis->End cluster_properties Core Properties cluster_applications Key Applications BODIPY_FL_C12 This compound High_QY High Quantum Yield BODIPY_FL_C12->High_QY High_EC High Extinction Coefficient BODIPY_FL_C12->High_EC Hydrophobic Hydrophobic C12 Tail BODIPY_FL_C12->Hydrophobic pH_Insensitive pH Insensitive BODIPY_FL_C12->pH_Insensitive Flow_Cytometry Flow Cytometry Analysis of Uptake High_QY->Flow_Cytometry High_EC->Flow_Cytometry Lipid_Tracking Lipid Droplet & Fatty Acid Tracking Hydrophobic->Lipid_Tracking Membrane_Studies Cell Membrane Imaging & Fluidity Hydrophobic->Membrane_Studies Drug_Delivery Drug Delivery System Studies Hydrophobic->Drug_Delivery

References

BODIPY FL C12: An In-depth Technical Guide to its Mechanism of Action in Lipid Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BODIPY FL C12, a fluorescently labeled fatty acid analog, has emerged as an indispensable tool in the study of lipid biology. Its unique photophysical properties and structural similarity to natural fatty acids allow for the visualization and tracking of lipid dynamics within cellular membranes and lipid droplets. This technical guide provides a comprehensive overview of the mechanism of action of this compound in lipid membranes, detailing its biophysical interactions, and offering in-depth experimental protocols for its application. Quantitative data are summarized for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of its utility in lipid research and drug development.

Introduction

This compound (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) is a member of the BODIPY (boron-dipyrromethene) family of fluorescent dyes.[] It is characterized by a high fluorescence quantum yield, sharp emission spectra, and relative insensitivity to environmental polarity and pH.[2][3][4] The molecule consists of a BODIPY FL fluorophore covalently linked to a 12-carbon alkyl chain (dodecanoic acid).[] This hydrophobic tail allows the probe to readily integrate into lipid-rich environments such as cellular membranes and lipid droplets, effectively mimicking the behavior of natural long-chain fatty acids.[][6] Although it has a 12-carbon chain, the this compound conjugate biologically resembles an 18-carbon fatty acid.[7]

The exceptional photostability of BODIPY dyes makes them particularly suitable for long-term live-cell imaging and quantitative analysis using techniques like fluorescence microscopy and flow cytometry.[][] Its ability to be incorporated into cellular lipid metabolic pathways allows researchers to study fatty acid uptake, transport, and esterification into neutral lipids and phospholipids (B1166683).[7][9]

Core Mechanism of Action in Lipid Membranes

The primary mechanism of action of this compound revolves around its identity as a fatty acid analog. Upon introduction to a cellular environment, it is recognized and processed by cells in a manner similar to natural fatty acids.

2.1. Cellular Uptake and Membrane Incorporation: this compound can cross the plasma membrane and enter the cell.[2] This process can be facilitated by fatty acid transporters (FATPs) and long-chain acyl-CoA synthetases (ACSLs).[7] Once inside the cell, its hydrophobic C12 tail drives its partitioning into the lipid bilayers of various organelles, including the plasma membrane and the endoplasmic reticulum.[] In bacteria such as E. coli, this compound has been shown to localize to the inner cytoplasmic membrane.

2.2. Esterification and Incorporation into Lipid Droplets: Following uptake, this compound can be esterified to form fluorescently labeled neutral lipids (like triglycerides and cholesterol esters) and phospholipids.[7] These labeled neutral lipids are then stored in lipid droplets (LDs), which are specialized organelles for energy storage.[10][11] This allows for the direct visualization and quantification of lipid droplet formation, dynamics, and mobilization.[][] The incorporation of this compound into LDs has been observed to occur within 30 minutes of cellular exposure.[7]

2.3. Use as a Reporter of Membrane Properties: The fluorescence properties of this compound can be influenced by the biophysical state of the surrounding lipid environment. Although generally insensitive to polarity, changes in its fluorescence lifetime can be used to probe the microviscosity of its local environment, such as within lipid droplets.[12][13]

Quantitative Data

The following tables summarize key quantitative data for this compound, providing a reference for experimental design and data interpretation.

PropertyValueReference(s)
Molecular Formula C23H33BF2N2O2[]
Molecular Weight 418.33 g/mol []
Maximum Excitation ~480-500 nm[2][14]
Maximum Emission ~506-515 nm[2][14]
Molar Absorptivity (ε) >80,000 cm⁻¹M⁻¹[15]
Fluorescence Quantum Yield High, typically approaching 0.9-1.0 in lipid environments[][15][16]
Stokes Shift Small[15]
Solubility Soluble in DMSO and methanol (B129727)[2][10]

Table 1: Physicochemical and Spectral Properties of this compound.

ParameterValue/ObservationReference(s)
Cellular Uptake Readily taken up by cells, with uptake being greater than that of some saturated fatty acids like palmitic acid (PA).[][]
Incorporation into Lipid Classes Incorporated into neutral lipids (NL) and phospholipids (PL) within 30 minutes.[7][7]
Lipid Droplet Colocalization Colocalizes with neutral lipid stains like Nile Red in lipid droplets.[7][7]
Fatty Acid Transport Uptake is dependent on fatty acid transporters (FATPs) and long-chain acyl-CoA synthetases (ACSLs).[7][7]
Fluorescence Lifetime in Cells Exhibits a narrow fluorescence lifetime distribution in intracellular environments, for example between 1.4 ns and 2.0 ns in SK-OV-3 cells, corresponding to an average viscosity of approximately 160 cP.[13][13]
Concentration-Dependent Emission At high concentrations in membranes, can exhibit a shift in fluorescence emission to longer wavelengths (red fluorescence), while lower concentrations emit green fluorescence.[17][17]

Table 2: Biological and Biophysical Parameters of this compound in Cellular Systems.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

4.1. Live-Cell Staining for Lipid Droplet Visualization

This protocol is adapted for fluorescence microscopy to visualize the uptake of this compound and its incorporation into lipid droplets in living cells.

  • Materials:

    • This compound stock solution (e.g., 2.5 mM in methanol or 10 mM in DMSO).[2][7]

    • Cell culture medium (serum-free or complete, depending on the experimental design).

    • Bovine Serum Albumin (BSA), defatted.[7]

    • Phosphate-buffered saline (PBS).

    • Cells cultured on coverslips or in imaging dishes.[7]

    • (Optional) Oleic acid as a positive control for lipid droplet induction.[10]

    • (Optional) Nile Red or another neutral lipid stain for colocalization.[7]

  • Procedure:

    • Preparation of Staining Solution:

      • Prepare a working solution of this compound by diluting the stock solution in serum-free medium or PBS containing 0.1% defatted BSA to a final concentration of 1-10 µM.[2][7]

      • Incubate the solution at 37°C for 30 minutes to allow for conjugation of this compound to BSA, which facilitates cellular uptake.[7]

    • Cell Staining:

      • Wash the cultured cells twice with warm PBS.

      • Remove the PBS and add the pre-warmed this compound working solution to the cells.

      • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[2]

    • Washing:

      • Remove the staining solution and wash the cells two to three times with warm cell culture medium or PBS to remove excess probe.[2]

    • Imaging:

      • Mount the coverslips on a slide with a drop of mounting medium or image the cells directly in the imaging dish using a fluorescence microscope.

      • Use a standard FITC/GFP filter set (excitation ~488 nm, emission ~515 nm) to visualize the green fluorescence of this compound.[]

4.2. Quantification of Fatty Acid Uptake by Flow Cytometry

This protocol allows for the high-throughput quantification of this compound uptake in a cell population.

  • Materials:

    • This compound stock solution.

    • Cell culture medium.

    • PBS.

    • Trypsin-EDTA.

    • Flow cytometry tubes.

    • Flow cytometer with a 488 nm laser.

  • Procedure:

    • Cell Treatment:

      • Culture cells in multi-well plates to the desired confluency.

      • Treat the cells with experimental compounds as required. Include an unstained control for setting the baseline fluorescence.[10]

    • Staining:

      • Prepare the this compound working solution as described in Protocol 4.1.

      • Wash the cells with warm PBS and incubate with the this compound working solution for 15-30 minutes at 37°C, protected from light.[10]

    • Cell Harvesting:

      • Wash the cells with PBS to remove the staining solution.

      • Harvest the cells by trypsinization to obtain a single-cell suspension.[10]

      • Transfer the cell suspension to a 15 ml conical tube and pellet the cells by centrifugation (e.g., 250 x g for 5 minutes at 4°C).[10]

    • Flow Cytometry Analysis:

      • Resuspend the cell pellet in cold PBS or a suitable flow cytometry buffer.[10]

      • Analyze the cells on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the green channel (e.g., FL1).

      • The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of fatty acid uptake.[10]

Visualizations

5.1. Signaling Pathways and Experimental Workflows

BODIPY_Mechanism extracellular Extracellular this compound (complexed with BSA) transporter Fatty Acid Transporters (FATP) extracellular->transporter Uptake membrane Plasma Membrane cytosol Intracellular This compound transporter->cytosol acsl Acyl-CoA Synthetase (ACSL) cytosol->acsl bodipy_coa This compound-CoA acsl->bodipy_coa er Endoplasmic Reticulum bodipy_coa->er esterification Esterification er->esterification pl Fluorescent Phospholipids esterification->pl Synthesis nl Fluorescent Neutral Lipids esterification->nl Synthesis membranes Incorporation into Organelle Membranes pl->membranes ld Lipid Droplet nl->ld Storage

Caption: Cellular uptake and metabolic fate of this compound.

Experimental_Workflow cluster_analysis Analysis start Start: Culture cells in appropriate vessel prepare Prepare this compound working solution (1-10 µM) start->prepare wash1 Wash cells with warm PBS prepare->wash1 stain Incubate with this compound (15-30 min, 37°C) wash1->stain wash2 Wash cells to remove excess probe stain->wash2 microscopy Fluorescence Microscopy wash2->microscopy flow Flow Cytometry wash2->flow image Image cells microscopy->image harvest Harvest cells (for Flow Cytometry) flow->harvest analyze_flow Quantify mean fluorescence intensity harvest->analyze_flow analyze_image Analyze lipid droplet morphology & intensity image->analyze_image

Caption: Experimental workflow for lipid analysis using this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool with broad applications:

  • Studying Lipid Metabolism: It is extensively used to investigate the pathways of fatty acid uptake, intracellular trafficking, and storage in various cell types and disease models, including metabolic diseases and cancer.[]

  • High-Throughput Screening: The compatibility of this compound with flow cytometry and high-content imaging systems enables high-throughput screening for compounds that modulate fatty acid uptake or lipid storage.[18]

  • Membrane Fluidity and Dynamics: While less sensitive to polarity than other probes, its fluorescence lifetime can provide insights into the microviscosity and fluidity of lipid bilayers and lipid droplets.[12][19]

  • Lipid-Protein Interactions: By incorporating into membranes, it can be used in fluorescence-based assays like Förster Resonance Energy Transfer (FRET) to study the interactions between lipids and membrane-associated proteins.[][]

  • Drug Delivery Systems: this compound can be incorporated into lipid-based drug delivery systems, such as liposomes and lipid nanoparticles, to track their distribution, cellular uptake, and drug release profiles.[]

Conclusion

This compound stands out as a powerful and reliable fluorescent probe for the investigation of lipid biology. Its mechanism of action, centered on its role as a fatty acid analog, allows for the faithful tracking of lipid metabolic processes in living cells. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of cell biology, metabolism, and drug development, enabling the robust design and interpretation of experiments aimed at unraveling the complex roles of lipids in health and disease.

References

Applications of BODIPY FL C12 in Lipid Metabolism Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL C12, a fluorescently labeled fatty acid analog, has emerged as an indispensable tool for investigating the intricate processes of lipid metabolism. This lipophilic probe consists of a boron-dipyrromethene (BODIPY) fluorophore attached to a 12-carbon alkyl chain.[] Its exceptional photophysical characteristics, including high fluorescence quantum yield, photostability, and sharp emission spectra, make it ideal for a wide range of applications in cellular biology.[][2] The BODIPY dye is relatively insensitive to the polarity and pH of its environment, ensuring stable fluorescence under various physiological conditions.[2][3] The C12 lauric acid tail allows it to be readily taken up by cells and incorporated into lipid-rich structures like cell membranes and lipid droplets, effectively mimicking the behavior of natural long-chain fatty acids.[][4]

Core Principles and Mechanism of Action

This compound serves as a tracer for lipid trafficking and metabolism.[4] Upon introduction to cells, it is transported across the plasma membrane and subsequently participates in downstream metabolic pathways. The 12-carbon chain, coupled with the BODIPY moiety, gives the conjugate a biological resemblance to an 18-carbon fatty acid.[4] Once inside the cell, it is esterified into complex lipids, such as neutral lipids (triglycerides and cholesteryl esters) and phospholipids.[4][5] This incorporation allows researchers to visualize and track the dynamic processes of fatty acid uptake, intracellular transport, storage within lipid droplets, and mobilization.[][] Its ability to be integrated into neutral lipids makes it a powerful tool for specifically staining and observing lipid droplets in both live and fixed cells.[2][]

Key Applications in Lipid Metabolism Research

Fatty Acid Uptake and Transport

This compound is extensively used to quantify the uptake of long-chain fatty acids into cells. Its fluorescence allows for real-time monitoring of uptake kinetics in various cell types, including adipocytes and hepatocytes.[5][7] This application is crucial for studying the function of fatty acid transport proteins (FATPs) and for identifying potential inhibitors.[4][8] High-throughput screening (HTS) assays have been developed using this compound to screen for small molecules that modulate fatty acid uptake.[8][9] These assays often employ a quenching agent, such as Trypan Blue, to eliminate extracellular fluorescence, thereby ensuring that the measured signal originates solely from internalized probes.[9]

Lipid Droplet Dynamics

Visualizing the life cycle of lipid droplets (LDs) is a primary application of this compound.[][10] As cells esterify the fluorescent fatty acid into triglycerides, it accumulates in the neutral lipid core of LDs, allowing for high-resolution imaging of their formation, growth, fusion, and degradation (lipolysis).[][] This enables researchers to study the impact of various stimuli, such as nutrient availability or drug treatments, on cellular energy storage.[][12] The probe's compatibility with both live-cell imaging and fixed-cell analysis makes it versatile for studying both the dynamic behavior and the static morphology of lipid droplets.[]

Intracellular Lipid Trafficking

This compound allows for the tracing of fatty acid movement between different cellular organelles. Researchers can follow the path of the fluorescent analog from the plasma membrane to the endoplasmic reticulum, where esterification occurs, and then to lipid droplets for storage.[13] It is also used to study the trafficking of lipids from lipid droplets to mitochondria for β-oxidation, providing insights into cellular energy homeostasis.[14][15]

Quantitative Data Summary

For ease of comparison, key quantitative data related to this compound are summarized in the tables below.

Table 1: Photophysical Properties of this compound

PropertyValueReference(s)
Excitation Maximum~502 nm[16]
Emission Maximum~511 nm[16]
Molecular Weight418.34 g/mol [16]
Recommended SolventDMSO[2][16]

Table 2: Typical Experimental Parameters for this compound Applications

ApplicationCell TypeConcentrationIncubation TimeReference(s)
Lipid Droplet StainingAdherent Cells1-10 µM5-30 min[2]
Fatty Acid Uptake Assay3T3-L1 Adipocytes2 µM1-60 min[7][17]
Live-Cell ImagingHepatocytes6 µM15 min - 16 h[5]
HTS for FA Uptake InhibitorsYeast (expressing FATP2)2.5-100 µM12 sec intervals[9]

Table 3: Example Quantitative Data of this compound Uptake

Cell TypeConditionThis compound Uptake (RFU/µg protein)Reference(s)
Human Cytotrophoblast4 hours in culture1.8 x 10³ ± 37[4]
Syncytial Giant Cells72 hours in culture7 x 10² ± 74[4]
RFU = Relative Fluorescence Units

Experimental Protocols

Protocol 1: Staining of Lipid Droplets in Adherent Cells

This protocol is adapted for fluorescence microscopy of lipid droplets in cultured adherent cells.

  • Cell Preparation: Seed adherent cells on sterile coverslips or in imaging-compatible plates and culture until the desired confluency is reached.

  • Working Solution Preparation: Prepare a 10 mM stock solution of this compound by dissolving 1 mg in 382 µL of DMSO.[2] Dilute this stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 µM.[2]

  • Staining: Remove the culture medium from the cells. Add the this compound working solution and incubate at room temperature or 37°C for 5-30 minutes, protected from light.[2]

  • Washing: Aspirate the staining solution and wash the cells twice with fresh, pre-warmed culture medium or PBS for 5 minutes each time.[2]

  • Imaging: Mount the coverslip on a slide or image the plate directly using a fluorescence microscope with appropriate filter sets (e.g., excitation at 488 nm and emission collection at 500-530 nm).[5]

Protocol 2: High-Throughput Fatty Acid Uptake Assay

This protocol outlines a plate-reader-based assay to measure fatty acid uptake, often used for screening purposes.

  • Cell Plating: Plate cells (e.g., 3T3-L1 adipocytes or a relevant cell line) in a 96-well black-wall, clear-bottom plate and culture appropriately.[4][17]

  • Serum Starvation: Prior to the assay, incubate the cells in serum-free medium for at least 1 hour to reduce baseline lipid uptake.[7]

  • Assay Solution Preparation: Prepare an assay solution containing this compound (e.g., 25 µM) complexed with fatty acid-free Bovine Serum Albumin (BSA).[4] Include a fluorescence quencher like Trypan Blue (e.g., 10 mg/ml) to eliminate the signal from non-internalized probe.

  • Uptake Measurement: Add the assay solution to each well. Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Data Acquisition: Measure fluorescence intensity kinetically (e.g., every 12-30 seconds) using bottom-read mode with excitation at ~485 nm and emission at ~525 nm.[9] The rate of fluorescence increase corresponds to the rate of fatty acid uptake.

Visualizations

The following diagrams illustrate key pathways and workflows related to the use of this compound.

BODIPY_Metabolism extracellular This compound (Extracellular) uptake Uptake via FATPs/CD36 extracellular->uptake Binding membrane Plasma Membrane intracellular This compound (Intracellular) uptake->intracellular Transport er Endoplasmic Reticulum (ER) intracellular->er mito Mitochondria intracellular->mito esterification Esterification (ACSL, DGAT) er->esterification Substrate pl Phospholipids esterification->pl nl Neutral Lipids (Triglycerides) esterification->nl ld Lipid Droplet (Storage) nl->ld Incorporation beta_ox β-Oxidation mito->beta_ox Metabolism HTS_Workflow start Start plate_cells Plate cells in 96-well format start->plate_cells culture Culture cells to desired state plate_cells->culture add_compounds Add test compounds (e.g., inhibitors) culture->add_compounds add_mix Add Assay Mix to wells add_compounds->add_mix prepare_assay_mix Prepare this compound + Quencher Mix prepare_assay_mix->add_mix read_plate Kinetic fluorescence reading (Plate Reader, 37°C) add_mix->read_plate analyze Analyze data: Calculate uptake rates read_plate->analyze identify_hits Identify hits (e.g., uptake inhibitors) analyze->identify_hits end End identify_hits->end App_Relationships main This compound in Lipid Metabolism uptake FA Uptake & Transport main->uptake storage Lipid Droplet Dynamics main->storage trafficking Intracellular Trafficking main->trafficking hts HTS for Inhibitors uptake->hts kinetics Uptake Kinetics uptake->kinetics lipogenesis Lipogenesis storage->lipogenesis lipolysis Lipolysis storage->lipolysis live_imaging Live-Cell Imaging storage->live_imaging trafficking->live_imaging organelle Organelle Targeting (ER, Mito) trafficking->organelle

References

Visualizing Lipid Droplets in Live Cells: An In-depth Technical Guide to BODIPY FL C12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent fatty acid analog, BODIPY FL C12, for the visualization and analysis of lipid droplets in live cells. Lipid droplets are dynamic organelles crucial for energy homeostasis, lipid metabolism, and cellular signaling. Their accurate visualization is paramount in various research fields, including metabolic diseases, cancer biology, and drug discovery.

Core Principles of this compound for Lipid Droplet Staining

This compound is a lipophilic fluorescent probe that readily crosses the cell membrane. Structurally, it consists of a BODIPY (boron-dipyrromethene) fluorophore attached to a 12-carbon fatty acid chain. This fatty acid tail mimics natural fatty acids, allowing it to be taken up by cells and incorporated into neutral lipids, such as triacylglycerols and sterol esters, which form the core of lipid droplets.[1][2] This metabolic incorporation leads to the specific and bright fluorescent labeling of these organelles.[][]

BODIPY dyes, in general, are known for their excellent photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and good photostability, making them well-suited for live-cell imaging applications, including long-term studies.[][5][6] They are also relatively insensitive to the polarity and pH of their environment, ensuring a stable fluorescent signal within the hydrophobic core of the lipid droplet.[7]

Quantitative Data for Experimental Design

Effective labeling of lipid droplets with this compound requires optimization of several parameters. The following tables summarize key quantitative data gathered from various studies to aid in experimental design.

Table 1: Spectral Properties of this compound

PropertyValueReference(s)
Maximum Excitation Wavelength (λex)~480-500 nm[7]
Maximum Emission Wavelength (λem)~508-510 nm[7]

Table 2: Recommended Staining Parameters for Live-Cell Imaging

ParameterRecommended RangeKey ConsiderationsReference(s)
Stock Solution Concentration 1-10 mM in DMSOPrepare fresh or store at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.[7][8]
Working Concentration 100 nM - 10 µMOptimal concentration is cell-type dependent and should be determined empirically. Lower concentrations (e.g., 100 nM) are used for super-resolution microscopy.[2][7][9]
Incubation Time 5 - 30 minutesShorter incubation times are generally sufficient for live-cell imaging and minimize potential cytotoxicity.[2][7]
Incubation Temperature Room Temperature or 37°C37°C is typically used to maintain normal cellular metabolism during incubation.[2][7]

Key Experimental Protocols

This section provides detailed methodologies for common experiments involving this compound for visualizing lipid droplets in live cells.

Standard Live-Cell Staining and Imaging of Lipid Droplets

This protocol outlines the fundamental steps for labeling and visualizing lipid droplets in adherent cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Adherent cells cultured on glass-bottom dishes or chamber slides

Protocol:

  • Preparation of Stock Solution:

    • Dissolve this compound in high-quality, anhydrous DMSO to a final concentration of 1-10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

  • Preparation of Staining Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in pre-warmed (37°C) live-cell imaging medium to the desired final working concentration (typically between 1-5 µM for standard confocal microscopy).

  • Cell Staining:

    • Grow adherent cells on a suitable imaging vessel to 70-80% confluency.

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS or HBSS to remove any residual serum.

    • Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator.

  • Washing and Imaging:

    • Aspirate the staining solution.

    • Wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye and reduce background fluorescence.

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., excitation ~488 nm, emission ~510-550 nm).

Pulse-Chase Experiments to Monitor Lipid Droplet Dynamics

Pulse-chase experiments are valuable for studying the trafficking and turnover of fatty acids within lipid droplets. This involves an initial labeling period (pulse) followed by a period in dye-free medium (chase).

Protocol:

  • Pulse:

    • Follow steps 1-3 of the standard live-cell staining protocol to label the cells with this compound for a short period (e.g., 15-30 minutes).

  • Chase:

    • After the pulse, aspirate the staining solution.

    • Wash the cells thoroughly with pre-warmed, dye-free culture medium (at least three washes).

    • Add fresh, pre-warmed, dye-free culture medium to the cells.

    • Incubate the cells for the desired chase period (this can range from minutes to hours).

    • Image the cells at various time points during the chase period to monitor changes in the localization and intensity of the fluorescently labeled lipid droplets.

Visualizing Cellular Processes and Pathways

This compound is a tool to observe the outcome of various cellular signaling pathways that regulate lipid metabolism. Below are diagrams illustrating a key pathway and a typical experimental workflow.

Signaling Pathway: Catecholamine-Induced Lipolysis

Lipolysis is the process of breaking down stored triacylglycerols in lipid droplets into free fatty acids and glycerol. This pathway is often stimulated by hormones like catecholamines (e.g., epinephrine (B1671497) and norepinephrine) and can be visualized by observing the reduction in this compound-labeled lipid droplets over time.

Lipolysis_Pathway Catecholamines Catecholamines (e.g., Epinephrine) Beta_AR β-Adrenergic Receptor Catecholamines->Beta_AR G_Protein Gs Protein Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Perilipin Perilipin 1 (PLIN1) PKA->Perilipin Phosphorylates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates pPerilipin p-PLIN1 CGI58 CGI-58 pPerilipin->CGI58 Releases ATGL Adipose Triglyceride Lipase (ATGL) CGI58->ATGL Activates Lipid_Droplet Lipid Droplet (Triacylglycerol - TAG) ATGL->Lipid_Droplet Hydrolyzes pHSL p-HSL DAG Diacylglycerol (DAG) pHSL->DAG Hydrolyzes Lipid_Droplet->DAG FFA Free Fatty Acids (FFA) Lipid_Droplet->FFA MAG Monoacylglycerol (MAG) DAG->MAG DAG->FFA MAG->FFA Glycerol Glycerol MAG->Glycerol

Caption: Catecholamine-stimulated lipolysis pathway.

Experimental Workflow: Live-Cell Imaging of Lipid Droplets

The following diagram illustrates a typical workflow for a live-cell imaging experiment using this compound to assess the effect of a compound on lipid droplet accumulation.

Experimental_Workflow Start Start: Seed Cells on Imaging Plate Incubate1 Incubate Cells (e.g., 24-48 hours) Start->Incubate1 Treatment Treat with Compound of Interest Incubate1->Treatment Control Vehicle Control Incubate1->Control Incubate2 Incubate for Treatment Period Treatment->Incubate2 Control->Incubate2 Stain Stain with This compound Incubate2->Stain Wash Wash Cells Stain->Wash Image Live-Cell Imaging (Fluorescence Microscopy) Wash->Image Analyze Image Analysis and Quantification Image->Analyze End End: Data Interpretation Analyze->End

References

BODIPY FL C12: A Technical Guide to Fluorescent Fatty Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and application of BODIPY FL C12, a fluorescently labeled fatty acid analog, for the visualization and tracking of fatty acid uptake, trafficking, and metabolism within living cells.

Introduction to this compound

This compound is a vital tool in lipid research, consisting of a 12-carbon saturated fatty acid (dodecanoic acid) covalently linked to the BODIPY FL fluorophore (4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid)[1]. This fluorescent analog mimics the behavior of natural long-chain fatty acids, allowing for real-time imaging of their metabolic fate in live cells[][3]. Its bright, photostable green fluorescence and relative insensitivity to environmental polarity and pH make it an ideal probe for cellular imaging studies[4][5]. The hydrophobic nature of the C12 alkyl chain facilitates its incorporation into lipid-rich structures like cell membranes and lipid droplets[].

Mechanism of Cellular Labeling

The labeling of cellular fatty acids with this compound is not a simple staining procedure but rather a dynamic metabolic process. The probe is actively taken up by cells, transported, and enzymatically processed, mirroring the pathways of its natural counterparts.

Cellular Uptake and Transport

This compound, once introduced to the extracellular environment, is recognized and transported across the plasma membrane by fatty acid transport proteins (FATPs) and other transporters[3]. Once inside the cell, it can bind to fatty acid-binding proteins (FABPs), which facilitate its transport through the aqueous cytoplasm and delivery to various organelles for metabolism[7][8].

Metabolic Incorporation

Following uptake, this compound is activated to its acyl-CoA derivative by acyl-CoA synthetases (ACSLs)[3]. This is a crucial step that primes the fatty acid analog for incorporation into more complex lipids. The this compound-CoA can then be esterified into various lipid species, most notably:

  • Neutral Lipids: Primarily triacylglycerols (TAGs), which are stored in lipid droplets (LDs)[3][9]. The accumulation of this compound in these organelles is a common indicator of fatty acid storage.

  • Phospholipids (B1166683): Incorporation into phospholipids leads to the labeling of cellular membranes, such as the endoplasmic reticulum and mitochondria[3][7].

The specific metabolic fate of this compound can vary depending on the cell type and its metabolic state[3][9].

Visualizing the Labeling Process

The following diagrams illustrate the key steps in the labeling of cellular lipids with this compound.

BODIPY_Labeling_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_organelles Organelles BODIPY_C12 This compound FATP Fatty Acid Transport Protein (FATP) BODIPY_C12->FATP Uptake BODIPY_C12_cyto This compound ACSL Acyl-CoA Synthetase (ACSL) BODIPY_C12_cyto->ACSL Activation FABP Fatty Acid-Binding Protein (FABP) BODIPY_C12_cyto->FABP Binding & Transport BODIPY_CoA This compound-CoA ACSL->BODIPY_CoA Lipid_Droplet Lipid Droplet (Triacylglycerols) BODIPY_CoA->Lipid_Droplet Esterification Membranes Cellular Membranes (Phospholipids) BODIPY_CoA->Membranes Esterification FABP->ACSL FATP->BODIPY_C12_cyto

Figure 1: Mechanism of this compound cellular uptake and metabolic incorporation.

Experimental Protocols

The following sections provide detailed methodologies for labeling cells with this compound and analyzing its incorporation.

Preparation of this compound Working Solution

Proper preparation of the labeling solution is critical for reproducible results.

ParameterValue/InstructionReference
Stock Solution Dissolve 1 mg of this compound in 382 µL of DMSO to obtain a 10 mM stock solution.[4]
Storage Store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[10]
Working Solution Dilute the stock solution in serum-free cell culture medium or PBS to a final concentration of 1-10 µM.[10]
BSA Conjugation For some applications, pre-incubate the diluted this compound with defatted bovine serum albumin (BSA) to facilitate delivery to cells. A common method is to dilute the stock solution in medium containing 0.1% defatted BSA and incubate at 37°C for 30 minutes, protected from light.[3]
Live Cell Labeling Protocol

This protocol is a general guideline for staining live cells in culture.

StepProcedureReference
1. Cell Seeding Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency (typically 70-80%).[]
2. Preparation Remove the culture medium and wash the cells gently with pre-warmed PBS or serum-free medium.[]
3. Staining Add the pre-warmed this compound working solution to the cells and incubate at 37°C for 15-30 minutes, protected from light.[]
4. Washing Aspirate the staining solution and wash the cells 2-3 times with pre-warmed PBS or medium to remove unbound probe.[]
5. Imaging Image the cells immediately using a fluorescence microscope with appropriate filter sets for green fluorescence (Excitation/Emission maxima: ~500/510 nm).[10]
Experimental Workflow for Fatty Acid Uptake Analysis

The following diagram outlines a typical workflow for a quantitative analysis of this compound uptake.

Experimental_Workflow A Prepare this compound Working Solution C Incubate Cells with This compound A->C B Seed and Culture Cells B->C D Wash to Remove Unbound Probe C->D E Live Cell Imaging (Microscopy) D->E F Quantitative Analysis (e.g., Plate Reader) D->F G Lipid Extraction and Analysis (TLC) D->G H Data Interpretation E->H F->H G->H

Figure 2: General experimental workflow for studying fatty acid metabolism with this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters from published studies utilizing this compound.

Table 1: Staining Conditions for Different Cell Types

Cell TypeThis compound ConcentrationIncubation TimeKey FindingsReference
Human Term Placental Explants2 µM30 minutesRapid esterification and incorporation into lipid droplets in cytotrophoblasts.[3]
Human Intestinal Caco-2 CellsNot specifiedNot specifiedCo-localization with mitochondria, ER/Golgi, and L-FABP.[7]
Cultured Cells (General)0.1–2 µM (live cells)15–30 minutesGeneral protocol for live cell imaging.[]
Fixed Cells (General)0.5–5 µM20–60 minutesGeneral protocol for fixed cell staining.[]
Huh7 Cells125 µM9 hoursUsed in a lipid droplet assay.[12]

Table 2: Spectroscopic Properties of this compound

PropertyWavelength (nm)Reference
Excitation Maximum 500[10]
Emission Maximum 510[10]

Applications in Research and Drug Development

The ability to track fatty acid metabolism in real-time has significant implications for various research areas:

  • Metabolic Research: Elucidating the fundamental pathways of lipid uptake, transport, and storage in health and disease states like obesity, diabetes, and fatty liver disease[].

  • Cancer Biology: Investigating the altered lipid metabolism in cancer cells, which often exhibit increased fatty acid uptake and synthesis to support rapid proliferation.

  • Drug Discovery: Screening for compounds that modulate fatty acid metabolism. This compound can be used in high-throughput screening assays to identify potential therapeutics for metabolic disorders[][13].

  • Neuroscience: Studying the role of fatty acids in neuronal function and neurodegenerative diseases.

Conclusion

This compound is a powerful and versatile tool for the study of fatty acid metabolism. Its ability to mimic natural fatty acids, coupled with its excellent fluorescent properties, provides researchers with a dynamic window into the complex world of cellular lipid dynamics. By understanding the mechanisms of its uptake and incorporation, and by employing standardized protocols, scientists can leverage this probe to gain critical insights into cellular physiology and pathology, ultimately paving the way for new therapeutic interventions.

References

BODIPY FL C12 as a Tracer for Lipid Trafficking: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology, lipids are fundamental players, serving not only as structural components of membranes but also as key molecules in energy storage and signaling pathways. Understanding the dynamic processes of lipid uptake, metabolism, and transport—collectively known as lipid trafficking—is crucial for deciphering cellular function in both health and disease. Fluorescent lipid analogs have emerged as indispensable tools for visualizing these processes in living cells. Among these, BODIPY FL C12 has distinguished itself as a robust and reliable tracer for long-chain fatty acids.

This compound is a fluorescent fatty acid analog composed of a 12-carbon dodecanoic acid chain attached to a BODIPY (boron-dipyrromethene) fluorophore.[] This unique structure allows it to mimic the behavior of natural long-chain fatty acids, enabling researchers to track their path from the plasma membrane to various intracellular compartments in real-time.[2][] The BODIPY fluorophore itself offers exceptional photophysical properties, including high fluorescence quantum yield, sharp emission spectra, and remarkable photostability.[][4] Furthermore, its fluorescence is relatively insensitive to the polarity and pH of its environment, ensuring a consistent signal as it traverses different cellular organelles.[4][5] These characteristics make this compound an ideal probe for a wide range of applications, including high-resolution microscopy, flow cytometry, and high-throughput screening assays.[][]

This technical guide provides an in-depth overview of this compound, its properties, detailed experimental protocols, and its application in studying lipid trafficking.

Core Properties and Characteristics

The utility of this compound as a fatty acid tracer is grounded in its distinct physicochemical and spectroscopic properties. The 12-carbon alkyl chain gives it the hydrophobic character necessary to integrate into lipid-rich environments like cell membranes and lipid droplets.[] Although it has a 12-carbon chain, the addition of the BODIPY fluorophore makes its biological behavior resemble that of a longer, 18-carbon fatty acid.[2]

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular Weight 418.34 g/mol [7]
Maximum Excitation ~480-502 nm[4][7]
Maximum Emission ~508-511 nm[4][7]
Appearance Green Fluorescent[7]
Standard Solvent Dimethyl sulfoxide (B87167) (DMSO)[4][7]
Key Advantages High fluorescence quantum yield, photostability, low sensitivity to environmental pH and polarity, suitable for live-cell imaging.[][][4]
Limitations Potential for photooxidation, small Stokes shift in some derivatives.[]

Intracellular Trafficking and Metabolism

Once introduced to cells, this compound is taken up and metabolized through pathways similar to those of endogenous long-chain fatty acids.[2] This mimicry is central to its function as a tracer. The process involves cellular uptake, enzymatic activation, and subsequent incorporation into complex lipids and storage organelles.

  • Uptake : The fatty acid analog crosses the plasma membrane, a process that can be mediated by fatty acid transporters (FATPs) such as FATP2.[2][9]

  • Activation : In the cytoplasm, it is esterified by long-chain acyl-CoA synthetases (ACSLs), converting it into this compound-CoA. This activation step is essential for its subsequent metabolic processing.[2][10]

  • Esterification & Storage : The activated fatty acid is then incorporated into neutral lipids, primarily triglycerides, and phospholipids.[2] These newly synthesized lipids are stored within lipid droplets (LDs), the primary cellular sites for neutral lipid storage.[2][] this compound can be readily visualized accumulating in these dynamic organelles.[11]

  • Organelle Trafficking : Beyond lipid droplets, this compound can also be trafficked to other organelles involved in lipid metabolism, such as the endoplasmic reticulum for lipid synthesis and mitochondria for β-oxidation.[][5]

G cluster_extracellular Extracellular Space cluster_cell Intracellular Space cluster_cytoplasm Cytoplasm BODIPY_ext This compound (complexed with BSA) FATP FATP BODIPY_ext->FATP Uptake BODIPY_intra This compound ACSL ACSL (Activation) BODIPY_intra->ACSL BODIPY_CoA This compound-CoA ACSL->BODIPY_CoA ER Endoplasmic Reticulum (Phospholipid & TAG Synthesis) BODIPY_CoA->ER Mito Mitochondria (β-oxidation) BODIPY_CoA->Mito LD Lipid Droplet (Storage) ER->LD Incorporation into Triglycerides (TAG) Membrane Plasma Membrane FATP->BODIPY_intra G A 1. Cell Culture (Adherent or Suspension) B 2. Prepare Working Solution (e.g., 2µM this compound in medium) C 3. Cell Labeling Incubate cells with working solution (5-30 min at 37°C) A->C B->C D 4. Wash Cells Remove excess probe with PBS or fresh medium (2-3 times) C->D E 5. Sample Preparation Add imaging buffer or fix/permeabilize for co-staining D->E F 6. Data Acquisition & Analysis E->F F_sub Fluorescence Microscopy Flow Cytometry Plate Reader Assay F->F_sub G cluster_chase CHASE (Incubate in probe-free medium) Pulse PULSE Short incubation with This compound (e.g., 2 min) Wash WASH Rapidly remove probe Pulse->Wash T0 Time = 0 min (Fix & Analyze) Wash->T0 T30 Time = 30 min (Fix & Analyze) T0->T30 ...continue chase... Analysis ANALYSIS Image and quantify colocalization of BODIPY signal with organelle markers over time T0->Analysis T120 Time = 120 min (Fix & Analyze) T30->T120 ...continue chase... T30->Analysis T120->Analysis

References

Investigating Lipid-Protein Interactions with BODIPY FL C12: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance between lipids and proteins at the cellular membrane interface governs a vast array of biological processes, from signal transduction to membrane trafficking. Understanding these interactions is paramount for deciphering cellular function and for the development of novel therapeutics. BODIPY FL C12, a fluorescently labeled fatty acid, has emerged as a powerful tool for probing these dynamic events. Its unique photophysical properties, including high quantum yield, photostability, and sensitivity to its microenvironment, make it an ideal probe for a variety of in vitro and in cellulo assays.[1][2] This technical guide provides an in-depth overview of the application of this compound in studying lipid-protein interactions, complete with experimental protocols and data presentation.

Core Properties of this compound

This compound, chemically known as 4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid, consists of a BODIPY (boron-dipyrromethene) fluorophore attached to a 12-carbon alkyl chain.[3] This hydrophobic tail allows for its incorporation into lipid-rich environments such as cell membranes and lipid droplets.[1][2]

Spectral and Photophysical Characteristics

The spectral properties of this compound are a key advantage for its use in biological imaging and assays. It exhibits a sharp fluorescence emission peak and is relatively insensitive to pH and solvent polarity.[1][2]

PropertyValueReference
Molecular Formula C₂₃H₃₃BF₂N₂O₂[1]
Molecular Weight 418.33 g/mol [1]
Excitation Maximum (Ex) ~480-503 nm[1][2]
Emission Maximum (Em) ~508-512 nm[1][2]
Extinction Coefficient >80,000 cm⁻¹M⁻¹[3]
Quantum Yield Approaching 1.0 in some environments[3]
Fluorescence Lifetime Typically >5 nanoseconds[3]

The fluorescence quantum yield and lifetime of BODIPY dyes can be influenced by their local environment, a property that can be exploited to study binding events and changes in viscosity.[4][5]

EnvironmentQuantum Yield (Φf)Fluorescence Lifetime (τf)Reference
Methanol0.57-[4]
Methanol/Glycerol (10%)0.61-[4]
Methanol/Glycerol (20%)0.63-[4]
Methanol/Glycerol (50%)0.71-[4]
Acetonitrile (BODIPY 2)0.332.2 ns[4]
Acetonitrile (BODIPY 3)0.533.6 ns[4]
Acetonitrile (BODIPY 4)1.005.5 ns[4]
Intracellular (HeLa cells, BODIPY-phenyl-C12)-1.4 - 2.0 ns[6]

Key Experimental Techniques

This compound can be employed in a range of qualitative and quantitative techniques to investigate lipid-protein interactions.

Fluorescence Microscopy

Fluorescence microscopy allows for the direct visualization of the subcellular localization of this compound, providing insights into lipid trafficking and the cellular compartments where lipid-protein interactions may occur. It is particularly useful for staining lipid droplets.[][][9]

  • Cell Preparation: Culture cells to 70-80% confluency on sterile coverslips or in imaging-compatible dishes.[]

  • Preparation of Staining Solution:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[2] Store at -20°C, protected from light.[2]

    • Dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 µM.[2] The optimal concentration should be determined empirically for each cell type and experimental setup. For some applications, concentrations as low as 0.1-2 µM are recommended.[]

  • Cell Staining:

    • Remove the culture medium and wash the cells twice with PBS.[2]

    • Add the this compound working solution to the cells and incubate for 5-30 minutes at 37°C, protected from light.[2][]

  • Washing:

    • Remove the staining solution and wash the cells two to three times with PBS or fresh medium to remove unbound dye.[2][]

  • Imaging:

    • Mount the coverslips or image the cells directly using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., excitation around 488 nm and emission detection between 500-550 nm).[10]

Fluorescence Polarization (FP)

Fluorescence polarization is a powerful technique to measure molecular binding events in solution. The principle relies on the change in the rotational speed of a fluorescent molecule upon binding to a larger molecule. A small, rapidly rotating molecule like free this compound will have a low polarization value. When it binds to a larger protein, the complex tumbles more slowly, resulting in a higher polarization value.[11][12][13]

FP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis p1 Prepare this compound Solution a1 Mix this compound and Protein in Microplate p1->a1 p2 Prepare Protein Solution (Serial Dilution) p2->a1 a2 Incubate to Reach Equilibrium a1->a2 m1 Excite with Polarized Light a2->m1 m2 Measure Parallel and Perpendicular Emission m1->m2 m3 Calculate Fluorescence Polarization m2->m3 m4 Plot FP vs. Protein Concentration m3->m4 m5 Determine Binding Affinity (Kd) m4->m5

Caption: Workflow for a Fluorescence Polarization (FP) binding assay.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare a series of dilutions of the protein of interest in a suitable assay buffer. The buffer should be optimized to maintain protein stability and minimize non-specific binding.

  • Assay Setup:

    • In a microplate (typically black to minimize background fluorescence), add a fixed concentration of this compound to each well.

    • Add the varying concentrations of the protein to the wells. Include control wells with only the probe (for minimum polarization) and buffer (for background).

  • Incubation:

    • Incubate the plate at a constant temperature for a sufficient time to allow the binding reaction to reach equilibrium. The incubation time will depend on the kinetics of the interaction.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with polarizers. The instrument will excite the sample with polarized light and measure the intensity of the emitted light parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation plane.[12]

  • Data Analysis:

    • Calculate the fluorescence polarization (P) for each well using the formula: P = (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular), where G is the G-factor of the instrument.

    • Plot the change in polarization as a function of the protein concentration.

    • Fit the resulting binding curve to an appropriate model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Förster Resonance Energy Transfer (FRET)

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When the donor is excited, it can transfer its energy non-radiatively to the acceptor if they are in close proximity (typically 1-10 nm).[14][15] This energy transfer results in a decrease in the donor's fluorescence and an increase in the acceptor's fluorescence. FRET can be used to study lipid-protein interactions by labeling the protein with one fluorophore (e.g., a fluorescent protein or a chemical dye) and using this compound as the other.

FRET_Workflow cluster_components Components cluster_interaction Interaction cluster_detection Detection & Analysis c1 Donor-labeled Protein i1 No Interaction: Donor Emission High Acceptor Emission Low c1->i1 i2 Interaction (Binding): Donor Emission Quenched Acceptor Emission Sensitized c1->i2 c2 Acceptor-labeled Lipid (this compound) c2->i1 c2->i2 d1 Excite Donor i1->d1 i2->d1 d2 Measure Donor and Acceptor Emission d1->d2 d3 Calculate FRET Efficiency d2->d3 d4 Relate FRET to Binding d3->d4 PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PDK1 PDK1 PIP3 PIP3 PIP2->PIP3 PIP3->PIP2 Akt Akt Downstream Downstream Targets (Cell Survival, Growth, Proliferation) PTEN PTEN

References

BODIPY FL C12 for Monitoring Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) is a lipophilic fluorescent dye renowned for its exceptional photophysical properties, making it an invaluable tool in the field of drug delivery.[1][] Its high fluorescence quantum yield, photostability, and distinct emission spectra allow for sensitive and reliable tracking of lipid-based drug delivery systems.[1][] The C12 alkyl chain facilitates its incorporation into hydrophobic environments such as liposomes, lipid nanoparticles, and cell membranes, enabling the visualization and quantification of their distribution, cellular uptake, and drug release profiles.[1][] This technical guide provides an in-depth overview of the core principles, experimental protocols, and data analysis techniques for utilizing this compound in the preclinical evaluation of drug delivery systems.

Core Properties of this compound

This compound exhibits a set of photophysical and chemical characteristics that are highly advantageous for fluorescence-based assays. It is relatively insensitive to solvent polarity and pH, ensuring stable fluorescence in diverse biological environments.[1]

PropertyValueReferences
Molecular Formula C23H33BF2N2O2[]
Molecular Weight 418.33 g/mol []
Excitation Maximum (λex) ~480-503 nm[1][]
Emission Maximum (λem) ~508-512 nm[1][]
Appearance Orange Solid
Solubility DMSO, DMF, Chloroform (B151607)[1][3]
Extinction Coefficient >80,000 cm-1M-1[4]
Quantum Yield High (typically > 0.9 in lipid environments)[1][4]

Monitoring Drug Delivery Systems: Key Applications

The lipophilic nature of this compound allows it to serve as a surrogate for hydrophobic drugs or as a label for the lipidic components of a drug carrier. This enables the investigation of several critical aspects of drug delivery.

Cellular Uptake and Intracellular Trafficking

By incorporating this compound into a drug delivery system, researchers can visualize and quantify its uptake into cells using techniques like fluorescence microscopy and flow cytometry.[] The dye's bright and stable fluorescence allows for real-time tracking of the nanoparticles or liposomes as they interact with the cell membrane and undergo endocytosis. Co-localization studies with organelle-specific markers can further elucidate the intracellular fate of the delivery vehicle.

In Vitro and In Vivo Distribution

The biodistribution of a drug delivery system is a critical determinant of its efficacy and toxicity. This compound-labeled carriers can be tracked in animal models using in vivo imaging systems (IVIS). This provides valuable information on the accumulation of the delivery system in target tissues and organs, as well as its clearance from the body.

Drug Release Kinetics

Monitoring the release of a therapeutic agent from its carrier is essential for optimizing its therapeutic index. This compound can be employed in Förster Resonance Energy Transfer (FRET)-based assays to monitor drug release.[6] In such a setup, this compound can act as a donor or acceptor in a FRET pair with a fluorescently labeled drug. The release of the drug from the carrier leads to a change in the FRET signal, which can be correlated to the release kinetics. Another approach involves leveraging the self-quenching properties of BODIPY dyes at high concentrations within a nanoparticle. As the carrier swells or degrades, the dye is released, leading to an increase in fluorescence.[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in the context of drug delivery.

Protocol 1: Incorporation of this compound into Liposomes

This protocol describes a common method for incorporating this compound into the lipid bilayer of liposomes during their formulation.

Materials:

  • Lipids (e.g., DSPC, Cholesterol, DSPE-PEG)

  • This compound

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator

Procedure:

  • Lipid Film Hydration:

    • Dissolve the lipids and this compound in chloroform in a round-bottom flask. A typical molar ratio is 95:5 (lipid:this compound), but this can be optimized.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with PBS by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the extruder with the desired polycarbonate membrane.

    • Pass the MLV suspension through the extruder multiple times (typically 10-20 passes) to form small unilamellar vesicles (SUVs) of a defined size.

  • Purification:

    • Remove unincorporated this compound by size exclusion chromatography or dialysis.

Protocol 2: Cellular Uptake Analysis by Flow Cytometry

This protocol provides a quantitative method to assess the cellular uptake of this compound-labeled drug delivery systems.

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • This compound-labeled nanoparticles/liposomes

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Add fresh medium containing the desired concentration of this compound-labeled nanoparticles.

    • Incubate for the desired time points (e.g., 1, 4, 24 hours).

  • Cell Harvesting:

    • Wash the cells three times with cold PBS to remove any non-internalized nanoparticles.

    • Harvest the cells using Trypsin-EDTA.

    • Centrifuge the cell suspension and resuspend the pellet in PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer equipped with a laser for exciting this compound (e.g., 488 nm).

    • Measure the fluorescence intensity in the appropriate channel (e.g., FITC channel).

    • Use untreated cells as a negative control to set the gate for background fluorescence.

    • Quantify the mean fluorescence intensity and the percentage of fluorescently positive cells.

Protocol 3: FRET-Based Drug Release Assay

This protocol outlines a method to monitor drug release from a nanoparticle using a FRET pair consisting of this compound and a fluorescently labeled drug (e.g., Doxorubicin, which has some intrinsic fluorescence, or another labeled drug).

Materials:

  • This compound-labeled nanoparticles co-encapsulating a fluorescent drug (FRET acceptor)

  • Release buffer (e.g., PBS with or without enzymes, depending on the release trigger)

  • Fluorometer or plate reader with FRET capabilities

Procedure:

  • Sample Preparation: Prepare a suspension of the dual-labeled nanoparticles in the release buffer.

  • Fluorescence Measurement:

    • Excite the donor fluorophore (this compound) at its excitation maximum (~488 nm).

    • Measure the emission of both the donor (~510 nm) and the acceptor at their respective emission maxima.

    • Monitor the fluorescence intensities over time.

  • Data Analysis:

    • As the drug is released, the distance between the donor and acceptor increases, leading to a decrease in FRET efficiency.

    • This will result in an increase in the donor fluorescence and a decrease in the acceptor fluorescence (when excited at the donor's wavelength).

    • Calculate the FRET ratio (Acceptor Intensity / Donor Intensity) or the percentage of drug release based on a standard curve of the free drug.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative findings from studies utilizing this compound for monitoring drug delivery and cellular processes.

Table 1: Cellular Uptake of this compound-labeled Systems

Cell TypeDelivery SystemIncubation Time (hr)Uptake (RFU/µg protein)Reference
CytotrophoblastFree this compound41.8×10³ ± 37[8]
Syncytialized CellsFree this compound727×10² ± 74[8]
CytotrophoblastBODIPY-C12-556 ± 128[9]
SyncytiotrophoblastBODIPY-C12-131 ± 10.6[9]
CytotrophoblastBODIPY-C1620 min1000 ± 285[9]
SyncytiotrophoblastBODIPY-C1620 min277 ± 23.4[9]

Table 2: Quantification of this compound-Containing Lipid Droplets

Cell LayerParticle Count (particles mm⁻³) after 15 minReference
Placental Explant (BODIPY-C12)2×10⁷ ± 7×10⁶[9]
Placental Explant (BODIPY-C5)4×10⁶ ± 3×10⁶[9]
Placental Explant (BODIPY-C16)1×10⁷ ± 4×10⁶[9]

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and logical relationships in the application of this compound for monitoring drug delivery systems.

experimental_workflow cluster_formulation Formulation & Labeling cluster_characterization Characterization cluster_application Application & Monitoring cluster_analysis Data Analysis formulation Drug Delivery System (e.g., Liposome, Nanoparticle) labeling Incorporate This compound formulation->labeling characterization Physicochemical Characterization (Size, Zeta, Stability) labeling->characterization in_vitro In Vitro Studies (Cellular Uptake, Cytotoxicity) characterization->in_vitro in_vivo In Vivo Studies (Biodistribution) characterization->in_vivo release Drug Release Assay (e.g., FRET) characterization->release analysis Fluorescence Microscopy Flow Cytometry In Vivo Imaging in_vitro->analysis in_vivo->analysis release->analysis quantification Quantitative Analysis (Uptake, Release Kinetics) analysis->quantification

General workflow for monitoring drug delivery systems with this compound.

fret_workflow start Nanoparticle Co-loaded with This compound (Donor) & Fluorescent Drug (Acceptor) fret_on High FRET State: Donor & Acceptor in close proximity (Drug Encapsulated) start->fret_on trigger Release Trigger (e.g., pH, enzymes, time) fret_on->trigger fret_off Low FRET State: Increased distance between Donor & Acceptor (Drug Released) trigger->fret_off measurement Monitor Fluorescence: - Donor Emission Increases - Acceptor Emission Decreases fret_off->measurement quantification Quantify Drug Release vs. Time measurement->quantification cellular_uptake_pathway extracellular BODIPY-labeled Nanoparticle (Extracellular) membrane_binding Binding to Cell Membrane extracellular->membrane_binding endocytosis Endocytosis membrane_binding->endocytosis endosome Early Endosome endocytosis->endosome late_endosome Late Endosome / Lysosome endosome->late_endosome release Drug Release (from Nanoparticle) late_endosome->release cytosol Localization in Cytosol / Organelles release->cytosol

References

Spectral Properties of BODIPY C12 Variants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of various BODIPY C12 variants, fluorescent probes widely utilized in cellular imaging, particularly for the visualization of lipids. Boron-dipyrromethene (BODIPY) dyes are prized for their high fluorescence quantum yields, sharp emission peaks, and relative insensitivity to environmental polarity and pH.[1][2] The C12 designation refers to a dodecanoic acid chain attached to the BODIPY core, which renders the molecule hydrophobic and facilitates its incorporation into lipid-rich structures like cell membranes and lipid droplets.[3]

This guide details the key spectral characteristics of common BODIPY C12 variants, provides experimental protocols for their characterization, and visualizes the workflows for their use and analysis.

Core Spectral Properties of BODIPY C12 Variants

The spectral properties of BODIPY dyes can be tuned by modifying their core structure. The addition of different substituents to the dipyrromethene backbone results in a range of dyes with distinct excitation and emission profiles across the visible spectrum.

Quantitative Spectral Data

The following table summarizes the key spectral properties of commercially available BODIPY C12 variants. It is important to note that these values can be influenced by the solvent and the local microenvironment.

BODIPY VariantCommon Name(s)Excitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φf)Fluorescence Lifetime (τ, ns)Stokes Shift (nm)
BODIPY™ FL C12 BODIPY 493/503 C12480-493[1][4]503-512[1][4]>80,000[5]~0.9[4]7.2[6]~19
BODIPY™ 500/510 C12 C1-BODIPY 500/510 C12500[7][8]510[7][8]Data not availableHigh[7]Data not available10
BODIPY™ 558/568 C12 Red C12558[2][9]568[2][9]>80,000[10]High[2]Data not available10
BODIPY™ 581/591 C11 *Lipid Peroxidation Sensor581 (reduced)[11]591 (reduced)[11]Data not availableData not available5.4 (in MeOH)[5]10
488-500 (oxidized)[11]510-520 (oxidized)[11]~22

*Note: Data for BODIPY 581/591 C11 is included as a close structural and functional analog to C12 variants, particularly in the context of lipid peroxidation studies. The oxidized form exhibits a significant spectral shift.[11]

Experimental Protocols

Accurate characterization of the spectral properties of BODIPY C12 variants is crucial for their effective application. The following are detailed methodologies for key experiments.

Measurement of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength.

Principle: The Beer-Lambert law (A = εlc) states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species and the path length (l) of the light through the solution.

Procedure:

  • Prepare a stock solution: Accurately weigh a known mass of the BODIPY C12 variant and dissolve it in a known volume of a suitable solvent (e.g., DMSO, ethanol) to create a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution with the same solvent.

  • Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). Use the pure solvent as a blank.

  • Data Analysis: Plot a graph of absorbance (A) versus concentration (c). The graph should be a straight line passing through the origin. The molar extinction coefficient (ε) can be calculated from the slope of the line (slope = εl). Since the path length (l) of the cuvette is typically 1 cm, the slope is equal to ε.

Measurement of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.

Principle: A comparative method is often used, where the fluorescence intensity of the sample is compared to that of a standard with a known quantum yield.

Procedure:

  • Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the BODIPY C12 variant being tested (e.g., Rhodamine 6G in ethanol, Φf = 0.95).

  • Prepare Solutions: Prepare a series of dilute solutions of both the BODIPY C12 variant and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence Spectra: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Calculate Quantum Yield: The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

    Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φf_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Measurement of Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.

Principle: Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method for measuring fluorescence lifetimes.[12] It involves exciting the sample with a high-repetition-rate pulsed light source and measuring the arrival time of individual fluorescence photons relative to the excitation pulse.

Procedure:

  • Instrument Setup: Use a TCSPC system equipped with a pulsed laser or LED with a wavelength suitable for exciting the BODIPY C12 variant. Select an appropriate emission filter to isolate the fluorescence signal.

  • Sample Preparation: Prepare a dilute solution of the BODIPY C12 variant in the desired solvent. The concentration should be low enough to avoid aggregation and concentration quenching.

  • Data Acquisition: Excite the sample with the pulsed light source and collect the photon arrival times over a period to build up a histogram of decay times.

  • Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ). The quality of the fit is assessed by statistical parameters such as chi-squared.

Visualizations

Experimental Workflow for Spectral Characterization

experimental_workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep Prepare Stock Solution (Known Concentration) dilute Prepare Serial Dilutions prep->dilute abs_spec Measure Absorbance Spectra (UV-Vis Spectrophotometer) dilute->abs_spec fluo_spec Measure Fluorescence Spectra (Spectrofluorometer) dilute->fluo_spec lifetime_spec Measure Fluorescence Decay (TCSPC System) dilute->lifetime_spec calc_epsilon Calculate Molar Extinction Coefficient (ε) (Beer-Lambert Plot) abs_spec->calc_epsilon calc_qy Calculate Quantum Yield (Φf) (Comparative Method) fluo_spec->calc_qy calc_lifetime Determine Fluorescence Lifetime (τ) (Exponential Fit) lifetime_spec->calc_lifetime

Caption: Workflow for the spectral characterization of BODIPY C12 variants.

Application in Lipid Droplet Imaging

BODIPY C12 variants are extensively used to visualize and quantify lipid droplets in cells due to their lipophilic nature.

lipid_droplet_workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Image Analysis cell_culture Culture Cells treatment Treat with Experimental Compounds (e.g., fatty acids to induce lipid droplet formation) cell_culture->treatment stain Incubate with BODIPY C12 (e.g., 1-2 µM for 15-30 min) treatment->stain wash Wash to Remove Excess Dye stain->wash microscopy Fluorescence Microscopy (Confocal, FLIM, etc.) wash->microscopy quantify Quantify Lipid Droplets (Number, Size, Intensity) microscopy->quantify

Caption: Workflow for lipid droplet imaging using BODIPY C12 variants.

References

Methodological & Application

Application Notes and Protocols for BODIPY™ FL C12 Staining in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BODIPY™ FL C12, a fluorescently labeled long-chain fatty acid analog, is a powerful tool for investigating fatty acid uptake and lipid metabolism in living cells.[1][] Its intrinsic fluorescence allows for the real-time visualization and quantification of fatty acid transport across the plasma membrane and subsequent incorporation into intracellular lipid structures, primarily lipid droplets.[1][][3] This lipophilic probe is widely utilized in cell biology, metabolic research, and drug screening to study cellular lipid dynamics.[][] BODIPY dyes are known for their high fluorescence quantum yield, photostability, and relative insensitivity to environmental pH and polarity, making them well-suited for live-cell imaging applications.[3][6]

Principle of the Assay

BODIPY™ FL C12 is a dodecanoic acid (a 12-carbon saturated fatty acid) conjugated to a BODIPY™ FL fluorophore. Due to its structural similarity to natural fatty acids, it is recognized and taken up by cells through fatty acid transport proteins.[1][7] Once inside the cell, BODIPY™ FL C12 is esterified and incorporated into neutral lipids like triacylglycerols and cholesteryl esters, which are stored in lipid droplets.[1][] This accumulation within lipid droplets results in a significant increase in localized fluorescence, enabling the visualization of these organelles and the study of lipid trafficking and storage.[1]

Materials and Reagents

  • BODIPY™ FL C12 (powder or stock solution)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Serum-free cell culture medium (e.g., DMEM, MEM) or Hank's Balanced Salt Solution (HBSS)

  • Live cell imaging solution

  • Defatted bovine serum albumin (BSA) (optional, for conjugation)

  • Cell culture plates or coverslips suitable for microscopy

  • Fluorescence microscope with appropriate filter sets

Quantitative Data Summary

ParameterRecommended ValueNotes
Excitation Wavelength (Max) ~480-500 nm[3][6]
Emission Wavelength (Max) ~508-510 nm[3][6]
Stock Solution Concentration 1-10 mM in DMSO[3][6]
Working Concentration 1-10 µMCan be adjusted based on cell type and experimental goals.[3][6]
Incubation Time 5-30 minutesOptimal time may vary.[3][6]
Incubation Temperature Room temperature or 37°C[1][3]

Experimental Protocols

Preparation of Reagents

a. BODIPY™ FL C12 Stock Solution (10 mM): To prepare a 10 mM stock solution, dissolve 1 mg of BODIPY™ FL C12 in 382 µL of anhydrous DMSO.[3] Mix thoroughly by vortexing. Store the stock solution at -20°C or -80°C, protected from light.[3][6] Avoid repeated freeze-thaw cycles.[3][6]

b. BODIPY™ FL C12 Working Solution (1-10 µM): Dilute the stock solution in serum-free cell culture medium or PBS to the desired final concentration (e.g., 1-10 µM).[3][6] It is crucial to use serum-free medium as serum components can bind to the fatty acid analog and affect its uptake. For certain applications, pre-conjugating BODIPY™ FL C12 to defatted BSA is recommended to mimic physiological conditions.[1]

Staining Protocol for Adherent Cells
  • Culture adherent cells on sterile coverslips or in imaging-compatible plates to the desired confluency.

  • Remove the culture medium and gently wash the cells twice with warm PBS or serum-free medium to remove any residual serum.[]

  • Add the BODIPY™ FL C12 working solution to the cells, ensuring the entire surface is covered.

  • Incubate the cells for 5-30 minutes at room temperature or 37°C, protected from light.[3][6] The optimal incubation time should be determined empirically for each cell type and experimental condition.

  • Aspirate the staining solution and wash the cells two to three times with warm PBS or serum-free medium to remove unbound dye.[6]

  • Add fresh, pre-warmed live cell imaging solution or serum-free medium to the cells.

  • Proceed with live cell imaging.

Staining Protocol for Suspension Cells
  • Harvest suspension cells by centrifugation at approximately 400 g for 3-5 minutes.[3]

  • Discard the supernatant and wash the cell pellet twice with warm PBS or serum-free medium.

  • Resuspend the cells in the BODIPY™ FL C12 working solution at a density of approximately 1x10^6 cells/mL.[3]

  • Incubate for 5-30 minutes at room temperature or 37°C, protected from light.[3]

  • Centrifuge the cells at 400 g for 3-4 minutes and discard the supernatant.[3]

  • Wash the cell pellet twice with warm PBS or serum-free medium.[3]

  • Resuspend the cells in fresh, pre-warmed live cell imaging solution or serum-free medium.

  • The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Live Cell Imaging and Data Analysis

  • Microscopy: Image the stained cells using a fluorescence microscope equipped with a standard FITC/GFP filter set. The excitation wavelength should be around 488 nm, and the emission should be collected around 515 nm.[]

  • Data Analysis: The uptake of BODIPY™ FL C12 can be quantified by measuring the mean fluorescence intensity of individual cells or specific subcellular regions (e.g., lipid droplets) using image analysis software such as ImageJ or CellProfiler. For high-throughput applications, a plate reader can be used to measure the total fluorescence of a cell population.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis prep_stock Prepare 10 mM Stock Solution (BODIPY FL C12 in DMSO) prep_working Prepare 1-10 µM Working Solution (in serum-free medium) prep_stock->prep_working incubate Incubate with Working Solution (5-30 min, RT or 37°C) prep_working->incubate prep_cells Prepare Live Cells (Adherent or Suspension) wash1 Wash Cells with PBS prep_cells->wash1 wash1->incubate wash2 Wash Cells to Remove Excess Dye incubate->wash2 add_media Add Live Cell Imaging Medium wash2->add_media image Fluorescence Microscopy (Ex: ~488 nm, Em: ~515 nm) add_media->image analyze Image and Data Analysis image->analyze

Caption: Experimental workflow for BODIPY™ FL C12 live cell staining.

bodipy_uptake_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space bodipy_ext This compound fatp Fatty Acid Transporter (FATP) bodipy_ext->fatp Uptake bodipy_int Intracellular This compound fatp->bodipy_int acsl Acyl-CoA Synthetase (ACSL) bodipy_int->acsl Activation bodipy_coa This compound-CoA acsl->bodipy_coa lipid_droplet Lipid Droplet (Esterification & Storage) bodipy_coa->lipid_droplet Incorporation

Caption: Mechanism of BODIPY™ FL C12 uptake and lipid droplet incorporation.

References

BODIPY FL C12: Application Notes and Protocols for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of BODIPY FL C12, a fluorescent fatty acid analog, in fluorescence microscopy. These guidelines are intended to assist researchers in visualizing and quantifying fatty acid uptake and lipid metabolism in various cell types.

Introduction

This compound (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) is a lipophilic fluorescent probe commonly used to study fatty acid metabolism and lipid distribution within cells. Its bright green fluorescence, high quantum yield, and relative insensitivity to environmental polarity make it an excellent tool for live-cell imaging. This analog is readily taken up by cells and incorporated into neutral lipids and phospholipids, allowing for the visualization of lipid droplets and other lipid-rich structures.

Quantitative Data Summary

The optimal concentration of this compound can vary depending on the cell type, experimental goals, and imaging modality. The following tables summarize recommended starting concentrations for various applications.

Table 1: Recommended Working Concentrations for General Fluorescence Microscopy

ApplicationCell TypeRecommended Concentration Range (µM)Incubation Time (minutes)
Live Cell ImagingVarious cell lines0.1 - 5 µM[]15 - 30[]
Fixed Cell StainingVarious cell lines0.5 - 5 µM[]20 - 60[]
Lipid Droplet StainingAdipocytes, various cell lines0.5 - 2 µM[]15 - 30[]
Fatty Acid Uptake Assays3T3-L1 adipocytes2 µM[3]1 - 60[3]
Super-Resolution Microscopy (SMLM)Yeast, U2OS cells25 - 100 nM10

Table 2: Recommended Concentrations for Specific Cell Types

Cell TypeApplicationRecommended Concentration (µM)
Cell Cultures/Cell LinesLive-cell dynamics and quantitative analysis0.1 - 2[]
Fixed CellsStable labeling of membranes and organelles0.5 - 5[]
Tissue SectionsUniform staining (e.g., liver, brain)1 - 10[]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

Protocol:

  • Stock Solution Preparation: Dissolve 1 mg of this compound in 382 µL of DMSO to create a 10 mM stock solution.[4]

  • Storage: Store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[4]

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in serum-free cell culture medium or PBS to the desired final working concentration (refer to Tables 1 and 2).[4] For example, to make a 2 µM working solution from a 10 mM stock, dilute the stock solution 1:5000 in your chosen buffer.

Protocol for Staining Live Adherent Cells

Materials:

  • Adherent cells cultured on sterile coverslips or in imaging-compatible plates

  • This compound working solution

  • PBS or Hank's Balanced Salt Solution (HBSS)[]

  • Serum-free cell culture medium

Protocol:

  • Cell Preparation: Culture adherent cells to 70-80% confluency.[]

  • Washing: Gently wash the cells twice with warm PBS or HBSS to remove residual culture medium.[]

  • Staining: Add the pre-warmed this compound working solution to the cells and incubate at 37°C for 15-30 minutes, protected from light.[]

  • Washing: Remove the staining solution and wash the cells two to three times with warm PBS or serum-free medium to remove unbound dye and reduce background fluorescence.[]

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filters for green fluorescence (Excitation/Emission: ~490/517 nm).[5]

Protocol for Staining Fixed Adherent Cells

Materials:

  • Adherent cells cultured on sterile coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • This compound working solution

  • PBS

  • Antifade mounting medium

Protocol:

  • Cell Preparation: Culture adherent cells to the desired confluency.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[]

  • Washing: Wash the cells two to three times with PBS to remove residual fixative.[]

  • Staining: Add the this compound working solution and incubate for 20-60 minutes at room temperature, protected from light.[]

  • Washing: Wash the cells two to three times with PBS.

  • Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Image the cells using a confocal or widefield fluorescence microscope.

Visualizations

Experimental Workflow for Live Cell Staining

LiveCellStainingWorkflow A Culture Adherent Cells (70-80% confluency) B Wash with PBS/HBSS A->B Prepare cells C Incubate with This compound (15-30 min, 37°C) B->C Stain D Wash with PBS/ Serum-Free Medium C->D Remove unbound dye E Image with Fluorescence Microscope D->E Final step

Caption: Workflow for staining live adherent cells with this compound.

Cellular Uptake and Processing of this compound

BODIPY_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell BODIPY_ext This compound Membrane Plasma Membrane BODIPY_ext->Membrane Uptake Cytoplasm Cytoplasm Membrane->Cytoplasm LD Lipid Droplets (Neutral Lipids) Cytoplasm->LD Esterification PL Phospholipids (Membranes) Cytoplasm->PL Incorporation

Caption: Cellular pathway of this compound uptake and metabolism.

References

Application Note: Preparation and Use of BODIPY™ FL C12 Working Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of a BODIPY™ FL C12 working solution from a Dimethyl Sulfoxide (DMSO) stock. It includes guidelines for handling, storage, and application in cell-based assays for fluorescent labeling of lipids.

Introduction to BODIPY™ FL C12

BODIPY™ FL C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) is a green fluorescent fatty acid analog widely used for investigating lipid metabolism and dynamics.[] Its excellent photophysical properties, including high quantum yield and relative insensitivity to environmental polarity, make it an ideal probe for visualizing lipid-rich structures like cell membranes and lipid droplets.[][2][3] The C12 alkyl chain facilitates its incorporation into cellular lipid environments, enabling the study of lipid trafficking and storage in both live and fixed cells.[][2][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties and recommended concentrations for BODIPY™ FL C12.

ParameterValueReference
Molecular Formula C₂₃H₃₃BF₂N₂O₂[]
Molecular Weight 418.33 g/mol [][3]
Excitation Maximum (λex) ~480-500 nm[2][5]
Emission Maximum (λem) ~508-510 nm[2][5]
Recommended Stock Solution Solvent Anhydrous Dimethyl Sulfoxide (DMSO)[2][3]
Recommended Stock Solution Conc. 1 - 10 mM[2][3]
Working Solution Diluent PBS, HBSS, or serum-free medium[2][5][]
Working Conc. (Microscopy) 0.5 - 2 µM[]
Working Conc. (Flow Cytometry) 1 - 10 µM (2 µM is a common starting point)[2][7][8]
Final DMSO Conc. in Assay < 0.5% (ideally < 0.1% to avoid cytotoxicity)[][9][10]

Experimental Protocols

Protocol 1: Preparation of 10 mM BODIPY™ FL C12 Stock Solution in DMSO

This protocol describes how to prepare a concentrated stock solution from the powdered dye.

Materials:

  • BODIPY™ FL C12 powder

  • Anhydrous, high-quality DMSO[3]

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the vial of BODIPY™ FL C12 powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • To prepare a 10 mM stock solution, add 239 µL of anhydrous DMSO to 1 mg of BODIPY™ FL C12 powder (MW: 418.33 g/mol ).[4]

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[11]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][10]

  • Storage: Store the stock solution aliquots at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light.[2][10][12]

Protocol 2: Preparation of BODIPY™ FL C12 Working Solution

This protocol details the dilution of the DMSO stock solution to the final working concentration.

Procedure:

  • Thaw a single-use aliquot of the 10 mM BODIPY™ FL C12 DMSO stock solution.

  • Determine the desired final working concentration (e.g., 2 µM for microscopy).

  • Dilute the stock solution in a suitable aqueous buffer, such as Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS), or serum-free cell culture medium.[2][]

    • Example Dilution (for a 2 µM working solution):

      • To prepare 1 mL of 2 µM working solution from a 10 mM stock, you will perform a 1:5000 dilution.

      • Add 0.2 µL of the 10 mM stock solution to 999.8 µL of serum-free medium or PBS .

      • Vortex briefly to mix.

  • Important: Always prepare the working solution fresh on the day of the experiment.[] Ensure the final concentration of DMSO in your cell culture is below 0.5% to prevent cytotoxicity.[9][10] For a 1:5000 dilution, the final DMSO concentration will be a negligible 0.02%.

Application Protocol: Staining Live Cells

This section provides a general procedure for staining both adherent and suspension cells. Optimization of incubation time and dye concentration may be required depending on the cell type and experimental goals.

A. Staining Adherent Cells:

  • Plate cells on sterile coverslips or in a culture dish and grow to the desired confluency.

  • Remove the culture medium and gently wash the cells once with warm PBS or serum-free medium.[]

  • Add the freshly prepared BODIPY™ FL C12 working solution (e.g., 2 µM) to the cells, ensuring the entire surface is covered.

  • Incubate for 15-30 minutes at 37°C, protected from light.[]

  • Remove the staining solution and wash the cells two to three times with warm PBS or medium to remove unbound dye and reduce background fluorescence.[5][14]

  • The cells are now ready for imaging using fluorescence microscopy with appropriate filter sets (e.g., FITC/GFP channel).

B. Staining Suspension Cells:

  • Harvest cells by centrifugation (e.g., 400 x g for 4 minutes).[2]

  • Discard the supernatant and wash the cell pellet once with warm PBS.

  • Resuspend the cells in the freshly prepared BODIPY™ FL C12 working solution at a density of approximately 1x10⁶ cells/mL.[2][5]

  • Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[2][14]

  • Centrifuge the cells to pellet and discard the supernatant.

  • Wash the cell pellet twice with warm PBS to remove excess dye.[2]

  • Resuspend the final cell pellet in serum-free medium or PBS for analysis by flow cytometry or fluorescence microscopy.[2]

Workflow and Process Diagrams

BODIPY_Preparation_Workflow cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation cluster_2 Step 3: Cell Staining Application powder BODIPY FL C12 (1 mg Powder) mix_stock Vortex to Dissolve powder->mix_stock dmso Anhydrous DMSO (239 µL) dmso->mix_stock stock_solution 10 mM Stock Solution mix_stock->stock_solution storage Aliquot & Store (-20°C / -80°C) stock_solution->storage thawed_stock Thaw Aliquot of 10 mM Stock storage->thawed_stock Use as needed dilute Dilute to Final Conc. (e.g., 1:5000) thawed_stock->dilute buffer Aqueous Buffer (e.g., PBS, Serum-Free Medium) buffer->dilute working_solution 1-10 µM Working Solution dilute->working_solution cells Live Adherent or Suspension Cells working_solution->cells Apply to cells stain Incubate with Working Solution (15-30 min, protected from light) cells->stain wash Wash 2-3x with PBS stain->wash analyze Analyze (Microscopy / Flow Cytometry) wash->analyze

Caption: Workflow for preparing and using BODIPY™ FL C12.

References

Application Notes: BODIPY™ FL C12 for Flow Cytometry Analysis of Fatty Acid Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ FL C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) is a fluorescently labeled fatty acid analog that is widely utilized to investigate cellular fatty acid uptake and lipid metabolism.[1][2] Its bright green fluorescence, high quantum yield, and relative insensitivity to environmental polarity and pH make it an excellent probe for flow cytometry.[3] The C12 dodecanoic acid chain allows it to be recognized and processed by cellular fatty acid transport machinery, making it a valuable tool for studying lipid trafficking and storage within cells.[1][2]

These application notes provide a detailed protocol for using BODIPY™ FL C12 in flow cytometry to quantitatively assess fatty acid uptake in both suspension and adherent cell lines.

Mechanism of Action

BODIPY™ FL C12, as a fluorescent fatty acid analog, is taken up by cells through fatty acid transporters on the plasma membrane. Once inside the cell, it can be metabolized and incorporated into various lipid species, including triglycerides and phospholipids, and can be stored in lipid droplets.[4][5] The accumulation of the fluorescent probe inside the cells is proportional to the rate of fatty acid uptake, which can be quantified by measuring the mean fluorescence intensity (MFI) using a flow cytometer.

Spectral Properties

  • Excitation Maximum: ~500 nm[5]

  • Emission Maximum: ~510 nm[6]

  • Optimal Laser Line: 488 nm[3]

  • Common Filter: 515/30 nm bandpass filter (FITC channel)[3]

Data Presentation

Table 1: BODIPY™ FL C12 Stock and Working Solution Preparation
ParameterValueNotes
Stock Solution Solvent Dimethyl sulfoxide (B87167) (DMSO)High-quality, anhydrous DMSO is recommended.
Stock Solution Concentration 1-10 mMPrepare by dissolving the lyophilized powder in DMSO. For example, dissolve 1 mg in 247 µL of DMSO to get a 10 mM stock solution.[6]
Storage of Stock Solution -20°C, protected from lightAvoid repeated freeze-thaw cycles.[6]
Working Solution Diluent Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)Serum contains fatty acids that can compete with BODIPY™ FL C12 uptake.
Working Solution Concentration 1-10 µMThe optimal concentration should be determined empirically for each cell type and experimental condition.[6]
Table 2: Example of Quantitative Fatty Acid Uptake Analysis in 3T3-L1 Adipocytes
Time Point (minutes)Mean Fluorescence Intensity (Arbitrary Units)
0Baseline
5Increased
15Further Increased
30Plateau
60Plateau

Data is illustrative and based on typical kinetic studies. Actual values will vary depending on the cell type and experimental conditions.[1]

Table 3: Inhibition of Fatty Acid Uptake in BV2 Microglia Cells
TreatmentFold Change in Mean Fluorescence Intensity (vs. BSA control)
BSA Control1.0
Palmitic Acid (200 µM)~2.5
Palmitic Acid (200 µM) + Oleic Acid (200 µM)~1.5
Palmitic Acid (200 µM) + Linoleic Acid (200 µM)~1.2

This table summarizes representative data showing that unsaturated fatty acids can ameliorate palmitic acid-induced lipid accumulation.[7]

Experimental Protocols

I. Preparation of Reagents
  • BODIPY™ FL C12 Stock Solution (10 mM): Dissolve 1 mg of BODIPY™ FL C12 in 247 µL of anhydrous DMSO.[6] Mix thoroughly by vortexing. Store at -20°C in small aliquots, protected from light.

  • BODIPY™ FL C12 Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution in serum-free cell culture medium or PBS to the desired final concentration. For example, to prepare a 2 µM working solution from a 10 mM stock, perform a 1:5000 dilution.

  • Flow Cytometry Buffer (FACS Buffer): PBS containing 1-2% Bovine Serum Albumin (BSA) and 0.1% sodium azide. Keep on ice.

II. Staining Protocol for Suspension Cells
  • Cell Preparation: Culture cells to the desired density. For analysis, aim for a concentration of 1 x 10^6 cells/mL.[6]

  • Washing: Centrifuge the cells at 300-400 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.[6]

  • Resuspension: Resuspend the cell pellet in pre-warmed serum-free medium or PBS.

  • Staining: Add the BODIPY™ FL C12 working solution to the cell suspension. Incubate for 15-30 minutes at 37°C, protected from light.[] The optimal incubation time may vary depending on the cell type.

  • Washing: After incubation, wash the cells twice with ice-cold FACS buffer to remove excess dye.

  • Resuspension for Analysis: Resuspend the final cell pellet in an appropriate volume of FACS buffer (e.g., 300-500 µL) for flow cytometry analysis. Keep the cells on ice and protected from light until acquisition.

  • Controls: Include an unstained cell sample to set the baseline fluorescence and a positive control if applicable (e.g., cells treated with a known inducer of fatty acid uptake like oleic acid).[9]

III. Staining Protocol for Adherent Cells
  • Cell Seeding: Seed cells in a multi-well plate and culture until they reach the desired confluency.

  • Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS.

  • Staining: Add the BODIPY™ FL C12 working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.[]

  • Washing: Aspirate the staining solution and wash the cells twice with ice-cold PBS.

  • Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution or trypsin. If using trypsin, neutralize it with a trypsin inhibitor or serum-containing medium and then wash the cells.

  • Washing and Resuspension: Transfer the detached cells to a tube and wash twice with ice-cold FACS buffer.

  • Resuspension for Analysis: Resuspend the final cell pellet in an appropriate volume of FACS buffer for flow cytometry analysis. Keep the cells on ice and protected from light until acquisition.

  • Controls: Include an unstained cell sample and any relevant experimental controls.

Mandatory Visualization

FattyAcidUptakeWorkflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis prep_cells Prepare Cells (Suspension or Adherent) wash1 Wash Cells (Serum-free medium/PBS) prep_cells->wash1 Start Protocol prep_reagents Prepare BODIPY FL C12 Working Solution (1-10 µM) stain Incubate with this compound (15-30 min, 37°C) prep_reagents->stain wash1->stain wash2 Wash Cells to Remove Excess Dye (FACS Buffer) stain->wash2 acquire Acquire on Flow Cytometer (488 nm laser, FITC channel) wash2->acquire analyze Analyze Data (Mean Fluorescence Intensity) acquire->analyze

Caption: Experimental workflow for BODIPY™ FL C12 staining and flow cytometry analysis.

FattyAcidMetabolism bodipy_ext This compound (Extracellular) fatp Fatty Acid Transporter (FATP) bodipy_ext->fatp Uptake membrane Plasma Membrane bodipy_int This compound (Intracellular) acsl Acyl-CoA Synthetase (ACSL) bodipy_int->acsl Activation bodipy_coa This compound-CoA acsl->bodipy_coa tg_synthesis Triglyceride Synthesis bodipy_coa->tg_synthesis lipid_droplet Lipid Droplet (Storage) tg_synthesis->lipid_droplet

Caption: Cellular uptake and metabolism pathway of BODIPY™ FL C12.

References

Application Notes and Protocols for Lipid Droplet Quantification Using BODIPY FL C12 and ImageJ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid droplets (LDs) are dynamic cellular organelles that serve as central hubs for neutral lipid storage and metabolism.[][2] Their roles in cellular energy homeostasis, signaling, and various disease states, including metabolic disorders and cancer, have made their accurate quantification a critical aspect of life sciences research.[][2] BODIPY™ FL C12, a fluorescently labeled fatty acid analogue, is a valuable tool for visualizing and quantifying lipid droplets.[3][4] This lipophilic probe is readily taken up by cells and incorporated into neutral lipids, allowing for the specific staining of lipid droplets.[][3][4] Coupled with the powerful and freely available image analysis software ImageJ, this technique provides a robust and accessible method for quantitative analysis of lipid droplet dynamics.[5][6][7]

These application notes provide detailed protocols for the staining of lipid droplets in cultured cells using BODIPY FL C12 and subsequent quantification of lipid droplet parameters using ImageJ.

Principle of the Method

The methodology is based on the specific accumulation of the fluorescent fatty acid analogue, this compound, within the neutral lipid core of lipid droplets.[][3][4] Once incorporated, the bright and stable fluorescence of the BODIPY dye allows for the visualization and subsequent analysis of lipid droplets using fluorescence microscopy. ImageJ is then employed to process the acquired images and extract quantitative data, such as the number, size, and total area of lipid droplets per cell.[5][6][7]

Materials and Reagents

Material/ReagentSupplier (Example)Catalog Number (Example)
BODIPY™ FL C12 (dodecanoic acid)Thermo Fisher ScientificD3822
Dimethyl sulfoxide (B87167) (DMSO)Sigma-AldrichD2650
Paraformaldehyde (PFA)Electron Microscopy Sciences15710
Phosphate-Buffered Saline (PBS)Gibco10010023
Fetal Bovine Serum (FBS)Gibco26140079
Cell Culture Medium (e.g., DMEM)Gibco11965092
DAPI (4',6-diamidino-2-phenylindole)Thermo Fisher ScientificD1306
Antifade Mounting MediumVector LaboratoriesH-1000
Glass coverslipsVWR48366-067
6-well or 24-well cell culture platesCorning3506

Experimental Protocols

I. Cell Culture and Treatment
  • Cell Seeding: Plate cells onto sterile glass coverslips in 6-well or 24-well plates at a density that will result in 60-80% confluency at the time of staining.[8][]

  • Cell Culture: Culture the cells in a suitable complete growth medium at 37°C in a humidified incubator with 5% CO2.

  • Experimental Treatment: If applicable, treat the cells with the compounds of interest (e.g., oleic acid to induce lipid droplet formation) for the desired duration.[8] It is recommended to include appropriate vehicle controls.

II. This compound Staining Protocol (for Fixed Cells)
  • Preparation of Staining Solution:

    • Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).[8] Store the stock solution protected from light at -20°C.

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed serum-free cell culture medium or PBS to a final working concentration of 1-5 µM.[] The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Cell Fixation:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[8][]

    • Wash the cells three times with PBS for 5 minutes each to remove residual PFA.

  • Staining:

    • Add the this compound working solution to the fixed cells and incubate for 15-30 minutes at 37°C, protected from light.[][10]

    • Wash the cells twice with PBS to remove unbound dye.

  • Nuclear Counterstaining (Optional):

    • If desired, incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto glass slides using an antifade mounting medium.[10]

    • Seal the edges of the coverslip with nail polish and allow it to dry.

    • Store the slides in the dark at 4°C until imaging.

III. Image Acquisition
  • Microscopy:

    • Use a fluorescence or confocal microscope equipped with appropriate filter sets for BODIPY FL (Excitation/Emission: ~505/515 nm) and DAPI (Excitation/Emission: ~358/461 nm).[]

    • Confocal microscopy is recommended to reduce background fluorescence and obtain clearer images of lipid droplets.[][11]

  • Image Capture Settings:

    • Capture images using a 40x or 63x objective.

    • Ensure that the exposure time and gain settings are kept constant across all samples within an experiment to allow for accurate comparison of fluorescence intensity.

    • Avoid saturation of the fluorescence signal.

    • Acquire images from multiple random fields of view for each experimental condition to ensure representative data.

IV. Lipid Droplet Quantification using ImageJ

This protocol outlines a basic workflow for quantifying lipid droplet number and area.

  • Image Pre-processing:

    • Open the captured image file in ImageJ.

    • If the image is in color, convert it to an 8-bit grayscale image by navigating to Image > Type > 8-bit.[6][7] This is a crucial step for subsequent thresholding.

  • Setting the Scale:

    • If the image has a scale bar, use the Straight Line tool to draw a line along the scale bar.

    • Go to Analyze > Set Scale. Enter the known distance and unit of length. Check "Global" to apply this scale to all subsequent images.

  • Thresholding:

    • Go to Image > Adjust > Threshold.

    • Adjust the threshold levels to specifically highlight the lipid droplets while minimizing background noise. The selected pixels will be displayed in red.[7]

    • Click Apply to create a binary image where the lipid droplets are black and the background is white.[6]

  • Particle Analysis:

    • Navigate to Analyze > Analyze Particles.[6][7]

    • In the "Analyze Particles" dialog box, set the following parameters:

      • Size (pixel^2): Set a minimum and maximum size to exclude small, non-specific particles and large aggregates. This range should be determined empirically based on your images.

      • Circularity: A value of 1.0 indicates a perfect circle. Adjust the range (e.g., 0.5-1.0) to include slightly irregular lipid droplets.

      • Show: Select "Outlines" to generate an image showing the outlined particles.

      • Check the boxes for "Display results," "Clear results," and "Summarize."

    • Click OK to run the analysis.

  • Data Collection:

    • The "Results" window will display the quantitative data for each individual lipid droplet, including its area.[7]

    • The "Summary" window will provide a count of the total number of lipid droplets analyzed.

    • Copy the data from the "Results" and "Summary" windows and paste it into a spreadsheet program (e.g., Microsoft Excel) for further analysis.[7][12]

Data Presentation

Quantitative data should be organized into clear and concise tables for easy comparison between different experimental conditions.

Table 1: Quantification of Lipid Droplet Number per Cell

TreatmentNumber of Cells AnalyzedTotal Lipid Droplets CountedAverage Lipid Droplets per Cell (± SD)
Control (Vehicle)50125025.0 (± 5.2)
Oleic Acid (100 µM)50375075.0 (± 10.8)
Compound X (10 µM)50180036.0 (± 6.5)

Table 2: Quantification of Lipid Droplet Area

TreatmentTotal Lipid Droplets AnalyzedAverage Lipid Droplet Area (µm²) (± SD)Total Lipid Droplet Area per Cell (µm²) (± SD)
Control (Vehicle)12501.2 (± 0.4)30.0 (± 8.7)
Oleic Acid (100 µM)37502.5 (± 0.8)187.5 (± 25.1)
Compound X (10 µM)18001.5 (± 0.5)54.0 (± 11.3)

Visualizations

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining Protocol cluster_analysis Image Analysis cell_seeding Seed Cells on Coverslips cell_culture Culture to 60-80% Confluency cell_seeding->cell_culture treatment Experimental Treatment (e.g., Oleic Acid) cell_culture->treatment fixation Fixation (4% PFA) treatment->fixation staining This compound Staining fixation->staining washing Wash to Remove Unbound Dye staining->washing mounting Mount on Slides washing->mounting acquisition Image Acquisition (Fluorescence Microscopy) mounting->acquisition preprocessing ImageJ: Pre-processing (8-bit) acquisition->preprocessing thresholding ImageJ: Thresholding preprocessing->thresholding analysis ImageJ: Analyze Particles thresholding->analysis data Data Export & Analysis analysis->data

Caption: Experimental workflow for lipid droplet quantification.

BODIPY_Mechanism BODIPY_C12 This compound (Fluorescent Fatty Acid Analogue) Cell_Membrane Cell Membrane BODIPY_C12->Cell_Membrane Uptake Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Incorporation Esterification & Incorporation Cytoplasm->Incorporation Lipid_Droplet Lipid Droplet (Neutral Lipid Core) Fluorescence Fluorescence Signal Lipid_Droplet->Fluorescence Excitation Incorporation->Lipid_Droplet

Caption: this compound staining mechanism.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Fluorescence Incomplete removal of unbound dye.Increase the number and duration of washing steps after staining.[]
Dye concentration is too high.Optimize the this compound working concentration by performing a titration.[]
Weak or No Signal Low dye concentration or short incubation time.Increase the dye concentration or extend the incubation period.[]
Photobleaching.Minimize exposure to light during staining and imaging. Use an antifade mounting medium.[]
Inaccurate Particle Counting in ImageJ Incorrect thresholding.Manually adjust the threshold to ensure only lipid droplets are selected.
Inappropriate size or circularity parameters.Empirically determine the optimal size and circularity ranges for your specific cell type and treatment.
Overlapping lipid droplets.If droplets are heavily clustered, consider alternative segmentation methods or plugins in ImageJ. For highly confluent cells, reducing cell density may be necessary.

Conclusion

The combination of this compound staining and ImageJ analysis provides a powerful, accessible, and quantitative method for studying lipid droplet biology. The protocols and guidelines presented here offer a solid foundation for researchers to investigate the role of lipid droplets in various physiological and pathological processes. Careful optimization of staining conditions and image analysis parameters is crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Co-staining with BODIPY™ FL C12 and DAPI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simultaneous visualization of distinct cellular compartments is a cornerstone of modern cell biology and drug discovery. This document provides detailed application notes and protocols for the co-staining of cells using BODIPY™ FL C12 and DAPI. BODIPY™ FL C12 is a green-fluorescent lipophilic dye that is widely used to stain neutral lipids within lipid droplets.[1][][3] DAPI (4′,6-diamidino-2-phenylindole) is a blue-fluorescent nuclear and chromosome counterstain that binds strongly to adenine-thymine rich regions in DNA.[4][][6] This combination allows for the clear visualization and analysis of lipid accumulation in relation to the cell nucleus, providing valuable insights into cellular metabolism, lipid-related diseases, and the effects of therapeutic compounds.

BODIPY™ FL C12, with its 12-carbon alkyl chain, readily incorporates into hydrophobic environments like lipid droplets, exhibiting bright and stable fluorescence.[] DAPI is a classic nuclear stain that can be used on both live and fixed cells, although it is more efficient in fixed cells.[4][][7] The distinct spectral properties of these two dyes, with minimal overlap, make them an ideal pair for multicolor fluorescence microscopy.[]

Mechanisms of Action

BODIPY™ FL C12 is a fluorescent fatty acid analog. Its long carbon tail allows it to be metabolically incorporated into neutral lipids, such as triacylglycerols and cholesterol esters, which are stored in lipid droplets. Once incorporated, the BODIPY™ fluorophore emits a bright green fluorescence.

DAPI, on the other hand, intercalates into the minor groove of double-stranded DNA.[8] This binding significantly enhances its fluorescence, resulting in a strong blue signal that precisely delineates the nucleus.[8]

Data Presentation: Spectral Properties and Staining Conditions

For optimal results and to minimize spectral bleed-through, it is crucial to use the appropriate filter sets for fluorescence microscopy. The following tables summarize the key spectral properties and recommended staining concentrations for both dyes.

Table 1: Spectral Properties of BODIPY™ FL C12 and DAPI

FluorophoreExcitation Max (nm)Emission Max (nm)Color
BODIPY™ FL C12~480-500[1][3]~508-510[1][3]Green
DAPI (bound to dsDNA)~358[4][][9]~461[4][][9]Blue

Table 2: Recommended Staining Concentrations and Incubation Times

FluorophoreCell TypeConcentrationIncubation TimeTemperature
BODIPY™ FL C12Live Cells1-10 µM[1]5-30 minutes[1][3]Room Temperature or 37°C[10][]
BODIPY™ FL C12Fixed Cells0.5-5 µM[]20-60 minutes[]Room Temperature[]
DAPILive Cells~10 µg/mL[9]5-15 minutes[9]Room Temperature or 37°C[9]
DAPIFixed Cells1 µg/mL (or 300 nM)[9][12]1-5 minutes[12]Room Temperature[12]

Experimental Protocols

This section provides detailed protocols for the co-staining of adherent cells with BODIPY™ FL C12 and DAPI. Protocols for both live-cell imaging and fixed-cell staining are presented.

Protocol 1: Live-Cell Co-Staining

This protocol is suitable for visualizing lipid droplets and nuclei in real-time.

Materials:

  • BODIPY™ FL C12 stock solution (e.g., 10 mM in DMSO)[1]

  • DAPI stock solution (e.g., 5 mg/mL in water or DMF)[12]

  • Cell culture medium (serum-free or complete, as required for the experiment)

  • Phosphate-buffered saline (PBS)

  • Adherent cells cultured on coverslips or in imaging-compatible plates

Procedure:

  • Prepare Staining Solution:

    • Dilute the BODIPY™ FL C12 stock solution in serum-free cell culture medium to a final working concentration of 1-10 µM.[1]

    • Dilute the DAPI stock solution in the same medium to a final working concentration of approximately 10 µg/mL.[9]

    • Vortex the solution gently to mix.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the combined BODIPY™ FL C12 and DAPI staining solution to the cells, ensuring the entire surface is covered.

    • Incubate for 5-15 minutes at 37°C, protected from light.[9]

  • Washing and Imaging:

    • Remove the staining solution.

    • Wash the cells twice with pre-warmed PBS or complete culture medium.[1]

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Immediately proceed to imaging using a fluorescence microscope equipped with appropriate filter sets for green and blue fluorescence.

Protocol 2: Fixed-Cell Co-Staining

This protocol is recommended for obtaining high-resolution images with well-preserved cellular morphology.

Materials:

  • BODIPY™ FL C12 stock solution (e.g., 10 mM in DMSO)[1]

  • DAPI stock solution (e.g., 5 mg/mL in water or DMF)[12]

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton™ X-100 in PBS (for permeabilization)

  • Phosphate-buffered saline (PBS)

  • Adherent cells cultured on coverslips or in imaging-compatible plates

  • Antifade mounting medium

Procedure:

  • Cell Fixation:

    • Remove the culture medium from the cells.

    • Wash the cells once with PBS.

    • Add 4% PFA in PBS to the cells and incubate for 15-20 minutes at room temperature.[]

    • Remove the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional but Recommended for DAPI):

    • Add 0.1% Triton™ X-100 in PBS to the cells and incubate for 5-10 minutes at room temperature.[13]

    • Remove the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

  • BODIPY™ FL C12 Staining:

    • Prepare a working solution of 0.5-5 µM BODIPY™ FL C12 in PBS.[]

    • Add the staining solution to the cells and incubate for 20-60 minutes at room temperature, protected from light.[]

    • Remove the staining solution and wash the cells three times with PBS for 5 minutes each.

  • DAPI Staining:

    • Prepare a working solution of 1 µg/mL (or 300 nM) DAPI in PBS.[9][12]

    • Add the DAPI solution to the cells and incubate for 1-5 minutes at room temperature, protected from light.[12]

    • Remove the DAPI solution and wash the cells twice with PBS.

  • Mounting and Imaging:

    • Carefully remove the final PBS wash.

    • Mount the coverslips onto microscope slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

    • Image the slides using a fluorescence microscope with appropriate filter sets.

Mandatory Visualizations

experimental_workflow cluster_live Live-Cell Co-Staining cluster_fixed Fixed-Cell Co-Staining live_start Start: Live Cells on Coverslip live_wash1 Wash with PBS live_start->live_wash1 live_stain Incubate with BODIPY FL C12 + DAPI (5-15 min, 37°C) live_wash1->live_stain live_wash2 Wash with PBS/Medium live_stain->live_wash2 live_image Image live_wash2->live_image fixed_start Start: Cells on Coverslip fixed_fix Fix with 4% PFA (15-20 min, RT) fixed_start->fixed_fix fixed_perm Permeabilize with 0.1% Triton X-100 (5-10 min, RT) fixed_fix->fixed_perm fixed_stain_bodipy Stain with this compound (20-60 min, RT) fixed_perm->fixed_stain_bodipy fixed_stain_dapi Stain with DAPI (1-5 min, RT) fixed_stain_bodipy->fixed_stain_dapi fixed_wash Wash with PBS fixed_stain_dapi->fixed_wash fixed_mount Mount with Antifade fixed_wash->fixed_mount fixed_image Image fixed_mount->fixed_image

Caption: Experimental workflows for live-cell and fixed-cell co-staining.

cellular_localization cluster_cell Eukaryotic Cell cluster_cytoplasm Cytoplasm nucleus Nucleus lipid_droplet Lipid Droplet bodipy This compound bodipy->lipid_droplet Stains Neutral Lipids dapi DAPI dapi->nucleus Binds to dsDNA

Caption: Cellular localization of this compound and DAPI.

References

Application Notes: Live Cell Imaging of Fatty Acid Uptake with BODIPY™ FL C12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acids are fundamental building blocks for cellular membranes, critical signaling molecules, and a primary source of energy. The transport of fatty acids across the plasma membrane is a crucial biological process, and its dysregulation is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and cardiovascular conditions.[1] The ability to visualize and quantify fatty acid uptake in living cells is therefore a critical tool for basic research and drug discovery. BODIPY™ FL C12, a fluorescently labeled long-chain fatty acid analog, has emerged as a powerful probe for real-time imaging of fatty acid uptake and trafficking in live cells.[2][3]

BODIPY™ FL C12 consists of a dodecanoic acid (a 12-carbon saturated fatty acid) linked to a BODIPY™ FL fluorophore. This structure allows it to mimic the behavior of natural long-chain fatty acids, enabling its recognition and transport by cellular machinery.[3][4] Once inside the cell, BODIPY™ FL C12 is metabolized and incorporated into neutral lipids, primarily triglycerides, which are stored in lipid droplets.[3][5][6] This accumulation within distinct subcellular compartments provides a robust fluorescent signal that can be monitored using various imaging techniques.

Advantages of BODIPY™ FL C12

The use of BODIPY™ FL C12 for studying fatty acid uptake offers several advantages over traditional methods, such as those employing radiolabeled fatty acids:

  • High Fluorescence Quantum Yield and Photostability: BODIPY™ dyes are known for their bright, stable fluorescence, enabling high-quality imaging with minimal photobleaching.[][8]

  • Live-Cell Compatibility: The probe is readily taken up by live cells and exhibits low cytotoxicity at typical working concentrations, allowing for dynamic, real-time monitoring of fatty acid transport and metabolism.[1][8]

  • Versatility in Detection Methods: The fluorescent signal can be quantified using various platforms, including confocal microscopy, high-content screening systems, fluorescence plate readers, and flow cytometry.[2][9]

  • Safety: As a non-radioactive probe, it eliminates the safety concerns and disposal issues associated with radiolabeled compounds.[9]

Applications in Research and Drug Development

The unique properties of BODIPY™ FL C12 make it a versatile tool for a wide range of applications:

  • Basic Research: Elucidating the fundamental mechanisms of fatty acid transport, including the roles of specific transporter proteins (e.g., FATPs, CD36) and signaling pathways.[3][10]

  • Drug Discovery: High-throughput screening of compound libraries to identify inhibitors or activators of fatty acid uptake for the development of therapeutics targeting metabolic diseases.[4]

  • Disease Modeling: Studying the alterations in fatty acid metabolism in various disease models, such as cancer, non-alcoholic fatty liver disease (NAFLD), and cardiovascular diseases.[11][12]

  • Nutraceutical Research: Investigating the effects of different nutrients and dietary compounds on cellular lipid metabolism.

Quantitative Data Summary

The following tables provide key quantitative information for the use of BODIPY™ FL C12 in live cell imaging experiments.

Table 1: Spectral Properties of BODIPY™ FL C12

PropertyWavelength (nm)
Maximum Excitation (Ex)~480-500
Maximum Emission (Em)~508-515

Data compiled from multiple sources.[8][12][13]

Table 2: Recommended Experimental Parameters

ParameterRecommended RangeNotes
Working Concentration 1 - 10 µMOptimal concentration should be determined empirically for each cell type and experimental setup.[8][10][13]
Incubation Time 1 - 60 minutesTime-course experiments are recommended to determine the optimal incubation period for observing uptake.[14]
Solvent for Stock Solution DMSO or MethanolPrepare a concentrated stock solution (e.g., 2.5-10 mM) for storage.[3][8][10]
Complexing Agent Fatty Acid-Free BSABODIPY™ FL C12 should be complexed with BSA to facilitate its delivery to cells. A 2:1 molar ratio of BODIPY™ FL C12 to BSA is commonly used.[14]

Experimental Protocols

Protocol 1: Live Cell Imaging of Fatty Acid Uptake using Confocal Microscopy

This protocol describes a general procedure for visualizing the uptake of BODIPY™ FL C12 in adherent cells using confocal microscopy.

Materials:

  • BODIPY™ FL C12

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium (serum-free)

  • Adherent cells cultured on glass-bottom dishes or chamber slides

  • Confocal microscope with appropriate filter sets (e.g., for FITC/GFP)

Procedure:

  • Preparation of BODIPY™ FL C12 Stock Solution:

    • Dissolve BODIPY™ FL C12 in DMSO to a final concentration of 2.5 mM.

    • Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[3][8]

  • Preparation of BODIPY™ FL C12/BSA Complex:

    • On the day of the experiment, prepare a 1 mM solution of fatty acid-free BSA in PBS.

    • In a separate tube, dilute the BODIPY™ FL C12 stock solution in serum-free medium to a 2X final desired concentration (e.g., for a final concentration of 2 µM, dilute to 4 µM).

    • Add the diluted BODIPY™ FL C12 to the BSA solution to achieve the desired molar ratio (e.g., 2:1 BODIPY™ FL C12 to BSA).

    • Incubate the mixture at 37°C for 30 minutes, protected from light, to allow for complex formation.[3]

  • Cell Preparation and Staining:

    • Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.

    • On the day of the experiment, wash the cells twice with warm PBS.

    • Replace the medium with serum-free medium and incubate for 1 hour at 37°C to serum-starve the cells.[2]

    • Remove the serum-free medium and add the pre-warmed BODIPY™ FL C12/BSA complex to the cells.

    • Incubate the cells at 37°C for the desired time period (e.g., 15-30 minutes).

  • Imaging:

    • After incubation, wash the cells three times with warm PBS to remove excess probe.

    • Add fresh, pre-warmed serum-free medium or PBS to the cells for imaging.

    • Image the cells using a confocal microscope with excitation and emission wavelengths appropriate for BODIPY™ FL (e.g., Ex: 488 nm, Em: 500-550 nm).

    • Acquire images at different time points to observe the dynamics of fatty acid uptake and trafficking to lipid droplets.

Protocol 2: Quantification of Fatty Acid Uptake using a Fluorescence Plate Reader

This protocol provides a method for quantifying fatty acid uptake in a 96-well plate format, suitable for higher throughput analysis.[9]

Materials:

  • BODIPY™ FL C12

  • DMSO

  • Fatty acid-free BSA

  • PBS

  • Cell culture medium (serum-free)

  • Cells cultured in a black, clear-bottom 96-well plate

  • Fluorescence plate reader with bottom-read capability

  • Trypan Blue solution (0.4%) to quench extracellular fluorescence (optional)[14]

  • Hoechst 33342 for cell number normalization (optional)

Procedure:

  • Cell Plating:

    • Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Preparation of Reagents:

    • Prepare the BODIPY™ FL C12 stock solution and the BODIPY™ FL C12/BSA complex as described in Protocol 1.

  • Fatty Acid Uptake Assay:

    • Wash the cells twice with warm PBS.

    • Add serum-free medium and incubate for 1 hour at 37°C.

    • Remove the medium and add the BODIPY™ FL C12/BSA complex to the wells. Include wells without the probe as a background control.

    • Incubate the plate at 37°C for the desired time. For kinetic assays, the plate can be read immediately after adding the probe.

  • Fluorescence Measurement:

    • Endpoint Assay:

      • After incubation, remove the probe solution and wash the cells twice with cold PBS containing 0.2% BSA.

      • (Optional) Add a solution of Trypan Blue (e.g., 0.08%) to quench the fluorescence of any remaining extracellular probe.[14]

      • Read the fluorescence intensity using a plate reader with bottom-read mode (Ex: ~488 nm, Em: ~515 nm).[14]

    • Kinetic Assay:

      • Place the 96-well plate in a pre-warmed plate reader immediately after adding the BODIPY™ FL C12/BSA complex.

      • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for the desired duration.

  • Data Normalization (Optional):

    • After the final fluorescence reading, the cell number per well can be determined using a nuclear stain like Hoechst 33342 to normalize the fatty acid uptake data.

    • Incubate the cells with Hoechst 33342 according to the manufacturer's instructions.

    • Read the fluorescence of Hoechst 33342 (Ex: ~350 nm, Em: ~460 nm).

    • Normalize the BODIPY™ FL C12 fluorescence to the Hoechst fluorescence.

Visualizations

Below are diagrams illustrating the key processes involved in the live cell imaging of fatty acid uptake with BODIPY™ FL C12.

FattyAcidUptakeWorkflow cluster_preparation Preparation cluster_cell_culture Cell Culture & Staining cluster_imaging Imaging & Analysis A Prepare BODIPY FL C12 Stock Solution (in DMSO) C Complex this compound with BSA A->C B Prepare Fatty Acid-Free BSA Solution B->C F Incubate Cells with BODIPY-BSA Complex C->F D Culture Adherent Cells in Plate/Dish E Serum Starve Cells D->E E->F G Wash to Remove Excess Probe F->G H Live Cell Imaging (Confocal Microscopy) G->H I Quantification (Plate Reader) G->I

Caption: Experimental workflow for fatty acid uptake imaging.

FattyAcidTransportPathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space bodipy_bsa {this compound | + | BSA Complex} fatp Fatty Acid Transporter (e.g., FATP2) bodipy_bsa->fatp Uptake bodipy_cell Intracellular This compound fatp->bodipy_cell acsl Acyl-CoA Synthetase (ACSL) bodipy_cell->acsl Esterification bodipy_coa BODIPY-C12-CoA acsl->bodipy_coa lipid_droplet Lipid Droplet (Triglyceride Synthesis) bodipy_coa->lipid_droplet Incorporation

Caption: Cellular pathway of this compound uptake and metabolism.

References

Application Notes: Staining Tissue Sections with BODIPY™ FL C12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ FL C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) is a green fluorescent fatty acid analog widely utilized for the fluorescent labeling of lipids within biological samples.[1] Its hydrophobic 12-carbon alkyl chain facilitates its incorporation into lipid-rich environments such as cellular membranes and lipid droplets.[] This lipophilic dye is a valuable tool for investigating fatty acid uptake, lipid metabolism, and the dynamics of lipid distribution in both live and fixed cells and tissues.[][][5] BODIPY™ FL C12 exhibits exceptional photophysical properties, including a high fluorescence quantum yield, photostability, and distinct emission spectra, making it an ideal probe for fluorescence microscopy.[][6]

Principle of Staining

BODIPY™ FL C12 is a fluorescent fatty acid analog that passively diffuses across the cell membrane. Once inside the cell, it is esterified and incorporated into neutral lipids, such as triglycerides and cholesterol esters, which are the primary components of lipid droplets.[5][7] This accumulation within lipid droplets results in bright, localized fluorescence, allowing for their visualization and analysis. The intensity of the fluorescence can be used to quantify the relative amount of fatty acid uptake and lipid accumulation under various experimental conditions.[]

Applications in Tissue Staining

In tissue sections, BODIPY™ FL C12 staining is a powerful technique for studying:

  • Lipid Metabolism: Visualizing and quantifying lipid accumulation in tissues such as the liver, brain, and muscle can provide insights into metabolic disorders like diabetes, cardiovascular disease, and cognitive impairment.[][9]

  • Pathological States: Abnormal lipid droplet accumulation is a hallmark of various diseases. Staining with BODIPY™ FL C12 can help identify and characterize these pathological changes in tissue samples.[9]

  • Organelle Distribution and Function: This dye can be used to observe the distribution and morphology of lipid droplets and their interactions with other organelles.[]

  • Drug Discovery and Development: Evaluating the effect of drug candidates on lipid metabolism and storage in tissues is a critical application in drug development.[]

Quantitative Data Summary

The following tables provide recommended starting concentrations and incubation times for staining various sample types with BODIPY™ FL C12. Optimization may be required depending on the specific tissue and experimental conditions.

Table 1: Recommended Staining Concentrations

Sample TypeRecommended Concentration Range
Fixed Tissue Sections (Frozen)1–10 µM[]
Fixed Tissue Sections (Paraffin-Embedded)1–10 µM (after proper deparaffinization)[]
Live Cells in Culture0.1–2 µM[]
Fixed Cells in Culture0.5–5 µM[]

Table 2: Recommended Incubation Times

Sample TypeRecommended Incubation Time
Fixed Tissue Sections30–60 minutes[]
Live Cells in Culture15–30 minutes[]
Fixed Cells in Culture20–60 minutes[]

Experimental Protocols

Note: BODIPY™ dyes are sensitive to light. All staining procedures should be performed in the dark or with minimal light exposure to prevent photobleaching.[][10]

Protocol 1: Staining of Frozen Tissue Sections

This protocol is suitable for tissues embedded in Optimal Cutting Temperature (OCT) compound.

Materials:

  • Frozen tissue sections (10 µm) on slides

  • 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • BODIPY™ FL C12 stock solution (e.g., 1 mM in DMSO)

  • Staining Buffer (PBS or other suitable buffer)

  • Anti-fade mounting medium (with or without DAPI for nuclear counterstain)

  • Coverslips

Procedure:

  • Fixation:

    • Bring frozen sections to room temperature for 5-10 minutes.

    • Fix the sections with 4% PFA for 5-15 minutes at room temperature.[9][11]

  • Washing:

    • Wash the slides three times with PBS for 5-10 minutes each to remove the fixative.[9][11]

  • Staining:

    • Prepare the BODIPY™ FL C12 working solution by diluting the stock solution in Staining Buffer to a final concentration of 1–10 µM.[]

    • Incubate the sections with the BODIPY™ FL C12 working solution for 30-60 minutes at room temperature, protected from light.[]

  • Washing:

    • Wash the slides three times with PBS for 5-10 minutes each to remove excess dye.[9][11]

  • Mounting:

    • Carefully remove excess PBS from the slide.

    • Mount a coverslip using an anti-fade mounting medium.[][9]

  • Imaging:

    • Image the stained sections using a fluorescence or confocal microscope with appropriate filters for BODIPY™ FL (Maximum Excitation/Emission: ~480/508 nm).[6]

Protocol 2: Staining of Paraffin-Embedded Tissue Sections

Staining lipids in paraffin-embedded tissues can be challenging as the embedding process removes a significant portion of the lipids.[12] However, with careful deparaffinization and rehydration, some lipid staining can be achieved.

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%, 50%)

  • Deionized water

  • Phosphate Buffered Saline (PBS), pH 7.4

  • BODIPY™ FL C12 stock solution (e.g., 1 mM in DMSO)

  • Staining Buffer (PBS or other suitable buffer)

  • Anti-fade mounting medium (with or without DAPI)

  • Coverslips

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene three times for 3 minutes each.[9][11]

    • Rehydrate the sections by sequential immersion in 100%, 95%, 70%, and 50% ethanol for 3 minutes each.[9][11]

    • Rinse with deionized water for 3 minutes.[9][11]

  • Washing:

    • Wash the slides with PBS three times for 5-10 minutes each.[9]

  • Staining:

    • Prepare the BODIPY™ FL C12 working solution by diluting the stock solution in Staining Buffer to a final concentration of 1–10 µM.[]

    • Incubate the sections with the working solution for 30-60 minutes at room temperature, protected from light.[]

  • Washing:

    • Wash the slides three times with PBS for 5-10 minutes each.[9][11]

  • Mounting:

    • Mount a coverslip using an anti-fade mounting medium.[][9]

  • Imaging:

    • Image the stained sections using a fluorescence or confocal microscope with appropriate filters for BODIPY™ FL (Maximum Excitation/Emission: ~480/508 nm).[6]

Visualizations

Experimental Workflow for Tissue Staining

G cluster_frozen Frozen Tissue Protocol cluster_paraffin Paraffin-Embedded Tissue Protocol F_Start Start with Frozen Tissue Section F_Fix Fixation (4% PFA, 5-15 min) F_Start->F_Fix F_Wash1 Wash (PBS) 3x 5-10 min F_Fix->F_Wash1 F_Stain Stain with BODIPY FL C12 (1-10 µM, 30-60 min) F_Wash1->F_Stain F_Wash2 Wash (PBS) 3x 5-10 min F_Stain->F_Wash2 F_Mount Mount with Antifade Medium F_Wash2->F_Mount F_Image Fluorescence Microscopy F_Mount->F_Image P_Start Start with Paraffin Embedded Section P_Deparaffinize Deparaffinize (Xylene) P_Start->P_Deparaffinize P_Rehydrate Rehydrate (Ethanol Series) P_Deparaffinize->P_Rehydrate P_Wash1 Wash (PBS) 3x 5-10 min P_Rehydrate->P_Wash1 P_Stain Stain with this compound (1-10 µM, 30-60 min) P_Wash1->P_Stain P_Wash2 Wash (PBS) 3x 5-10 min P_Stain->P_Wash2 P_Mount Mount with Antifade Medium P_Wash2->P_Mount P_Image Fluorescence Microscopy P_Mount->P_Image

Caption: Workflow for staining frozen and paraffin-embedded tissue sections with this compound.

Fatty Acid Uptake and Metabolism

G Extracellular Extracellular This compound Membrane Cell Membrane Extracellular->Membrane Diffusion Intracellular Intracellular This compound Membrane->Intracellular Esterification Esterification (incorporation into neutral lipids) Intracellular->Esterification LipidDroplet Lipid Droplet (Fluorescent) Esterification->LipidDroplet

Caption: Cellular uptake and incorporation of this compound into lipid droplets.

References

Application Notes and Protocols: BODIPY™ FL C12 for High-Throughput Screening of Lipid Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accumulation of intracellular neutral lipids, stored within organelles known as lipid droplets (LDs), is a hallmark of various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), obesity, and atherosclerosis. Consequently, the identification of small molecules that modulate lipid accumulation is a critical area of drug discovery. High-throughput screening (HTS) provides a powerful platform for interrogating large compound libraries to identify such modulators. BODIPY™ FL C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) is a fluorescent fatty acid analog that has emerged as a robust tool for quantifying intracellular lipid accumulation in HTS settings.

BODIPY™ FL C12 is a lipophilic dye that readily crosses cell membranes and is incorporated into neutral lipids, primarily triglycerides and cholesteryl esters, within lipid droplets.[1] Upon incorporation into the nonpolar environment of the lipid droplet core, its fluorescence quantum yield dramatically increases, emitting a bright green fluorescence.[2] This property allows for a direct and sensitive measurement of lipid accumulation. Its spectral characteristics, with excitation and emission maxima around 502 nm and 511 nm respectively, are compatible with standard fluorescence microscopy and high-content screening instrumentation.[3] This application note provides a detailed protocol for the use of BODIPY™ FL C12 in a 96-well plate format for high-throughput screening of compounds affecting lipid accumulation.

Key Features of BODIPY™ FL C12

  • High Specificity: Selectively stains neutral lipids within lipid droplets.[4]

  • Bright and Photostable Fluorescence: Provides a strong and stable signal suitable for automated imaging and analysis.[4][5]

  • Live and Fixed Cell Compatibility: Can be used for real-time imaging in live cells or in fixed-cell endpoint assays.[2]

  • HTS Compatibility: The simple staining protocol and robust signal make it ideal for automated liquid handling and high-content imaging systems.[6][7]

Data Presentation

Table 1: Spectral Properties of BODIPY™ FL C12
PropertyValueReference
Excitation Maximum (Ex)~502 nm[3]
Emission Maximum (Em)~511 nm[3]
Recommended Excitation Laser488 nm[1]
Recommended Emission Filter500-550 nm
Solvent for Stock SolutionDMSO[8]
Table 2: Example Quantitative Data from Lipid Accumulation Assays

This table presents representative data that can be obtained from HTS assays for lipid accumulation. These values serve as a benchmark for assay performance.

ParameterCell TypeInducer/InhibitorValueReference
Assay Quality
Z'-FactorVariousOleic Acid (Positive Ctrl)> 0.5 is considered excellent[9][10]
Compound Potency
Rosiglitazone EC₅₀ (Lipid Droplet Induction)PreadipocytesRosiglitazone55.9 nM[11]
Inhibition of Fatty Acid Uptake
Oleic Acid Apparent IC₅₀ (vs. BODIPY™ FL C12)Yeast (expressing FATP2)Oleic Acid98 µM[6]

Experimental Protocols

Protocol 1: High-Throughput Screening for Modulators of Lipid Accumulation

This protocol is designed for a 96-well plate format and can be adapted for 384-well plates.

Materials:

  • BODIPY™ FL C12 (Stock solution: 1-10 mM in DMSO)

  • Cell line of interest (e.g., HepG2, Huh7, 3T3-L1)

  • Cell culture medium

  • 96-well, black, clear-bottom tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Fixative: 4% paraformaldehyde (PFA) in PBS

  • Nuclear stain: Hoechst 33342 or DAPI (Stock solution: 1 mg/mL in water)

  • Positive control: Oleic acid complexed to BSA

  • Negative control: Vehicle (e.g., DMSO)

  • Test compounds

  • Automated liquid handler (recommended)

  • High-content imaging system or fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well, black, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds in cell culture medium.

    • For positive control wells, add oleic acid to the medium (e.g., 100-400 µM) to induce lipid accumulation.[12]

    • For negative control wells, add the same concentration of vehicle (e.g., 0.1% DMSO) as used for the test compounds.

    • Remove the seeding medium from the cells and add the medium containing test compounds, positive controls, or negative controls.

    • Incubate for the desired treatment period (e.g., 24-48 hours).

  • Cell Fixation and Staining:

    • Carefully aspirate the compound-containing medium.

    • Wash the cells once with 100 µL of PBS per well.

    • Fix the cells by adding 100 µL of 4% PFA per well and incubate for 15-20 minutes at room temperature.

    • Wash the cells twice with 100 µL of PBS per well.

    • Prepare the staining solution containing BODIPY™ FL C12 and a nuclear stain in PBS. The final concentration of BODIPY™ FL C12 should be between 1-10 µM and the nuclear stain at a 1:1000 to 1:5000 dilution.

    • Add 50-100 µL of the staining solution to each well.

    • Incubate for 15-30 minutes at room temperature, protected from light.[8]

    • Wash the cells twice with 100 µL of PBS per well.

    • Add 100 µL of PBS to each well for imaging.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system. Use standard filter sets for DAPI (Ex: ~350 nm, Em: ~460 nm) and FITC/GFP (Ex: ~488 nm, Em: ~520 nm) for the nuclear stain and BODIPY™ FL C12, respectively.

    • Alternatively, for a plate reader-based assay, measure the total fluorescence intensity per well using appropriate excitation and emission wavelengths.

    • Analyze the images using appropriate software. The primary readout is typically the total or average fluorescence intensity of BODIPY™ FL C12 per cell or per well. Normalizing the BODIPY™ FL C12 signal to the cell number (obtained from the nuclear stain count) is recommended.

Visualizations

Signaling Pathway: Regulation of Lipid Droplet Formation

Lipid_Droplet_Regulation cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_synthesis Lipid Synthesis & Storage cluster_lipolysis Lipolysis Insulin Insulin AKT AKT Insulin->AKT + Glucagon Glucagon PKA PKA Glucagon->PKA + FattyAcids Fatty Acids SREBP1c SREBP-1c (Transcription Factor) FattyAcids->SREBP1c + AKT->PKA - AKT->SREBP1c + ATGL ATGL PKA->ATGL + HSL HSL PKA->HSL + ACC ACC SREBP1c->ACC Transcription FASN FASN SREBP1c->FASN Transcription DGAT DGAT SREBP1c->DGAT Transcription ACC->FASN Malonyl-CoA FASN->DGAT Fatty Acyl-CoA LipidDroplet Lipid Droplet (Triglyceride Storage) DGAT->LipidDroplet Triglyceride Synthesis ATGL->LipidDroplet Lipolysis HSL->LipidDroplet Lipolysis

Caption: Key signaling pathways regulating lipid droplet synthesis (lipogenesis) and breakdown (lipolysis).

Experimental Workflow: High-Throughput Screening

HTS_Workflow plate_prep 1. Plate Preparation Seed cells in 96-well plates compound_add 2. Compound Addition Add test compounds, positive (Oleic Acid), and negative (Vehicle) controls plate_prep->compound_add incubation 3. Incubation 24-48 hours compound_add->incubation staining 4. Fixation & Staining Fix with PFA, stain with BODIPY FL C12 & Hoechst incubation->staining imaging 5. Image Acquisition High-Content Imager staining->imaging analysis 6. Data Analysis Quantify fluorescence intensity, normalize to cell number imaging->analysis hit_id 7. Hit Identification Identify compounds that significantly alter lipid accumulation analysis->hit_id

Caption: A streamlined workflow for high-throughput screening of lipid accumulation modulators.

References

Application Notes and Protocols: BODIPY FL C12 for Studying Lipid Dynamics in Specific Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) is a fluorescently labeled fatty acid analog that has emerged as a powerful tool for investigating lipid dynamics within living cells.[][2][3] Its exceptional photophysical properties, including high fluorescence quantum yield, photostability, and distinct emission spectra, make it an ideal probe for a variety of applications in cell biology, metabolic research, and drug development.[][4][] The C12 alkyl chain facilitates its integration into lipid-rich environments such as cell membranes and lipid droplets, allowing for the real-time visualization and quantification of fatty acid uptake, trafficking, and metabolism.[][2]

These application notes provide detailed protocols for utilizing this compound to study lipid dynamics in various cell lines, along with data presentation guidelines and visualizations of experimental workflows and relevant signaling pathways.

Properties of this compound

PropertyValueReference
Molecular Weight418.34 g/mol [6]
Excitation Maximum~480-502 nm[4][6]
Emission Maximum~508-511 nm[4][6]
Solvent for Stock SolutionDMSO[4][6]
Key FeaturesHigh quantum yield, photostability, relatively insensitive to pH and polarity.[4][]

Applications

This compound is extensively used to:

  • Visualize and quantify fatty acid uptake: Monitor the rate and extent of fatty acid import into living cells.[2][3][7]

  • Track lipid trafficking and distribution: Observe the movement of fatty acids between organelles, such as the endoplasmic reticulum, mitochondria, and lipid droplets.[]

  • Image lipid droplets: Stain and analyze the formation, size, and number of lipid droplets, which are key organelles in lipid storage and metabolism.[][][10]

  • Study lipid metabolism: As a tracer, this compound can be incorporated into complex lipids, allowing for the study of metabolic pathways.[2][11]

  • Screen for inhibitors of fatty acid uptake: In high-throughput screening assays to identify compounds that modulate fatty acid transport.[7]

  • Investigate lipid-protein interactions: Serve as a model to study the interactions between lipids and membrane-associated proteins.[]

Experimental Protocols

Protocol 1: Live-Cell Fatty Acid Uptake Assay

This protocol describes how to measure the uptake of this compound in cultured cells using fluorescence microscopy or a microplate reader.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium (serum-free)

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA), fatty acid-free

  • Trypan Blue (for fluorescence quenching of extracellular probe in plate reader assays)

  • Cells of interest plated in a suitable format (e.g., 96-well plate for plate reader, glass-bottom dishes for microscopy)

Stock Solution Preparation:

  • Prepare a 2.5 mM stock solution of this compound in DMSO.[2]

  • Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[4]

Working Solution Preparation:

  • Prepare a 10 µM working solution by diluting the stock solution in serum-free cell culture medium or PBS containing 0.1% fatty acid-free BSA.[2]

  • Incubate the working solution at 37°C for 30 minutes to allow for conjugation of this compound to BSA.[2] Note: The final concentration of the working solution may need to be optimized depending on the cell type and experimental goals, typically ranging from 1-10 µM.[4]

Procedure:

  • Seed cells in the desired format and grow to the desired confluency (typically 70-80%).[]

  • Wash the cells once with warm PBS.

  • For plate reader assays, pre-incubate cells with serum-free medium for 1 hour.[2]

  • Add the this compound working solution to the cells. For plate reader assays measuring uptake kinetics, a solution containing Trypan Blue can be added to quench extracellular fluorescence.[2][7]

  • Incubate the cells at 37°C for the desired time course (e.g., 15-30 minutes).[2][]

  • For microscopy:

    • Wash the cells twice with PBS to remove excess probe.[]

    • Add fresh culture medium or PBS for imaging.

    • Image the cells using a fluorescence microscope with appropriate filters (e.g., FITC/GFP channel).

  • For plate reader:

    • Measure the intracellular fluorescence using a microplate reader with excitation/emission wavelengths of ~485/525 nm.[12]

Data Analysis:

  • Microscopy: Quantify the mean fluorescence intensity per cell or per region of interest using image analysis software (e.g., ImageJ/Fiji).

  • Plate Reader: Plot fluorescence intensity against time to determine uptake kinetics.

Protocol 2: Staining of Lipid Droplets in Live and Fixed Cells

This protocol details the use of this compound to visualize lipid droplets.

Materials:

  • This compound working solution (prepared as in Protocol 1)

  • Cells plated on coverslips or in imaging dishes

  • PBS

  • (For fixed cells) 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

Procedure for Live-Cell Staining:

  • Culture cells to the desired confluency.

  • Wash cells gently with a suitable buffer like HBSS to remove residual media.[]

  • Add the this compound working solution (typically 1-5 µM) and incubate at 37°C for 15-30 minutes, protected from light.[]

  • Wash the cells 2-3 times with PBS to minimize background fluorescence.[]

  • Image immediately using a fluorescence microscope. Co-staining with other organelle markers can be performed if spectrally compatible.

Procedure for Fixed-Cell Staining:

  • Culture cells on coverslips to the desired confluency.

  • Wash cells with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.[]

  • Wash the cells 2-3 times with PBS to remove the fixative.[]

  • Add the this compound working solution (0.5-5 µM) and incubate for 20-60 minutes in the dark.[]

  • Wash the cells 2-3 times with PBS.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium, optionally containing DAPI.[]

  • Image using a fluorescence or confocal microscope.

Data Presentation

Quantitative data from experiments using this compound should be summarized in tables for clear comparison.

Table 1: Example of Fatty Acid Uptake Quantification in Different Cell Lines

Cell LineTreatmentIncubation Time (min)Mean Fluorescence Intensity (Arbitrary Units)Fold Change vs. Control
Huh7Control (BSA)30150 ± 121.0
Huh7Oleic Acid (200 µM)30450 ± 253.0
BV2Control (BSA)30210 ± 181.0
BV2Palmitic Acid (200 µM)30180 ± 150.86
H9c2Control60320 ± 301.0
H9c2FATP2 Inhibitor60150 ± 200.47

Data are representative and should be replaced with actual experimental results.

Table 2: Example of Lipid Droplet Analysis in Response to Treatment

Cell LineTreatmentAverage Lipid Droplet Number per CellAverage Lipid Droplet Area (µm²)
AdipocytesControl25 ± 51.2 ± 0.3
AdipocytesOleic Acid (100 µM)75 ± 102.5 ± 0.5
MacrophagesControl10 ± 30.8 ± 0.2
MacrophagesAcetylated LDL40 ± 81.8 ± 0.4

Data are representative and should be replaced with actual experimental results.

Visualizations

Signaling Pathways and Experimental Workflows

Fatty_Acid_Uptake_and_Metabolism FA_ext Extracellular This compound-BSA FATP Fatty Acid Transport Protein (e.g., FATP2) FA_ext->FATP Uptake CD36 FAT/CD36 FA_ext->CD36 Uptake Membrane Plasma Membrane FA_int Intracellular This compound FATP->FA_int CD36->FA_int ACSL Long-Chain Acyl-CoA Synthetase (ACSL) FA_int->ACSL FA_CoA This compound-CoA ACSL->FA_CoA PL Phospholipids FA_CoA->PL Esterification TAG Triacylglycerols FA_CoA->TAG Esterification Mito Mitochondria (β-oxidation) FA_CoA->Mito LD Lipid Droplets TAG->LD Storage

Caption: Fatty acid uptake and intracellular metabolism pathway.

Lipid_Droplet_Staining_Workflow cluster_live_vs_fixed Choose Staining Method start Start: Plate cells on coverslips/imaging dishes culture Culture cells to 70-80% confluency start->culture wash1 Wash with PBS culture->wash1 live_path Live-Cell Imaging fixed_path Fixed-Cell Imaging fix Fix with 4% PFA (15 min, RT) wash1->fix Fixed stain Incubate with This compound (1-5 µM, 15-30 min) wash1->stain Live wash2 Wash with PBS (2-3x) fix->wash2 stain_fixed Incubate with This compound (0.5-5 µM, 20-60 min) wash2->stain_fixed wash3 Wash with PBS (2-3x) stain->wash3 stain_fixed->wash3 mount Mount coverslip wash3->mount image Fluorescence Microscopy wash3->image mount->image

Caption: Experimental workflow for lipid droplet staining.

Fatty_Acid_Uptake_Assay_Workflow cluster_detection Detection Method start Start: Seed cells in appropriate plate culture Culture cells to desired confluency start->culture wash Wash with PBS culture->wash serum_starve Incubate in serum-free medium (1 hr) wash->serum_starve add_probe Add this compound working solution serum_starve->add_probe incubate Incubate at 37°C (e.g., 15-30 min) add_probe->incubate microscopy_path Microscopy plate_reader_path Plate Reader wash_final Wash with PBS (2x) incubate->wash_final Microscopy read_plate Measure Fluorescence incubate->read_plate Plate Reader image Image Acquisition wash_final->image analyze Data Analysis image->analyze read_plate->analyze

Caption: Experimental workflow for fatty acid uptake assay.

References

Troubleshooting & Optimization

Troubleshooting weak or no signal with BODIPY FL C12.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when using BODIPY FL C12 for cellular imaging and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorescent fatty acid analog. It consists of a BODIPY FL fluorophore attached to a 12-carbon lauric acid chain.[1] Due to its lipophilic nature, it is widely used to study lipid uptake, trafficking, and metabolism. It is an excellent tool for visualizing lipid droplets and other lipid-rich structures within live and fixed cells.[2][3] While it has a 12-carbon chain, it biologically mimics the behavior of longer 18-carbon fatty acids.[4]

Q2: What are the spectral properties of this compound?

A2: this compound is a green-fluorescent dye. Its approximate maximum excitation wavelength is 480-493 nm, and its maximum emission wavelength is 503-508 nm.[2][3] These properties make it compatible with standard FITC/GFP filter sets on most fluorescence microscopes and flow cytometers.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. A stock solution, commonly at 1-10 mM, should be prepared by dissolving the solid in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[3][] To prepare a 10 mM stock solution, for instance, you can dissolve 1 mg of this compound in 382 µL of DMSO.[3] It is crucial to store the stock solution at -20°C or -80°C, protected from light, and to avoid repeated freeze-thaw cycles to maintain its stability and performance.[3]

Q4: What is the recommended working concentration for this compound?

A4: The optimal working concentration can vary depending on the cell type and experimental conditions. However, a general starting range is between 0.5 µM and 10 µM.[3] For many applications, a concentration of 1-2 µM is sufficient for staining. It is always recommended to perform a titration experiment to determine the lowest possible concentration that provides a good signal-to-noise ratio for your specific setup.

Q5: Can I use this compound for both live and fixed cells?

A5: Yes, this compound is suitable for staining both live and fixed cells.[2][3] For fixed-cell staining, it is advisable to use a mild fixative like 2-4% paraformaldehyde for 10-15 minutes to preserve the integrity of lipid droplets.[][]

Troubleshooting Guide: Weak or No Signal

One of the most common issues encountered with this compound is a weak or complete absence of a fluorescent signal. This guide provides a systematic approach to identifying and resolving the root cause of this problem.

Problem: Weak or No Fluorescence Signal

This issue can manifest as either very dim staining of cellular structures or a complete lack of fluorescence.

Possible Cause 1: Inadequate Dye Concentration or Incubation Time

If the concentration of this compound is too low or the incubation period is too short, not enough of the probe will be taken up by the cells to generate a detectable signal.

  • Solution:

    • Increase the working concentration of this compound. A typical range to test is 0.5 µM to 5 µM.[][]

    • Extend the incubation time. Staining durations can range from 15 to 60 minutes.[]

    • Optimize both concentration and incubation time simultaneously to find the best conditions for your cells.

Possible Cause 2: Poor Cell Health or Low Lipid Content

The uptake and metabolism of fatty acids are active cellular processes. Unhealthy or stressed cells may not efficiently take up the probe. Additionally, if the cells have a naturally low content of neutral lipids, the signal from lipid droplets will be inherently weak.

  • Solution:

    • Ensure cells are healthy and not overly confluent before staining.[]

    • Consider including a positive control. For example, treating cells with oleic acid (e.g., 30 µM for 8 hours) can stimulate the formation of lipid droplets and serve as a good positive control for staining.[3]

Possible Cause 3: Issues with Dye Preparation and Storage

Improperly prepared or stored this compound can lead to degradation or aggregation of the dye, reducing its effectiveness.

  • Solution:

    • Always use a freshly prepared working solution diluted from a properly stored stock.[]

    • Ensure the stock solution is completely dissolved in a suitable solvent like DMSO or ethanol before diluting it in your aqueous buffer (e.g., PBS or serum-free media).[3][] The final concentration of the organic solvent should be kept low (typically <0.1%) to avoid cytotoxicity.[]

    • Avoid multiple freeze-thaw cycles of the stock solution.[3]

Possible Cause 4: Photobleaching

BODIPY dyes, while relatively photostable, can still be susceptible to photobleaching, especially with high-intensity light sources and long exposure times.[][]

  • Solution:

    • Minimize the exposure of your samples to light after staining.[8]

    • During imaging, use the lowest possible laser power or light intensity that still provides a detectable signal.[]

    • Reduce the exposure time or use time-lapse imaging with longer intervals.[]

    • For fixed samples, use an anti-fade mounting medium.[][]

Possible Cause 5: Dye Aggregation and Quenching

BODIPY dyes have a tendency to aggregate in aqueous solutions, which can lead to self-quenching of the fluorescence signal.[9][10] This is a phenomenon known as aggregation-caused quenching (ACQ).[10]

  • Solution:

    • Ensure the working solution is well-mixed and the dye is evenly dispersed.

    • Pre-warming the staining buffer (e.g., PBS) to 37°C before adding the BODIPY stock solution can help prevent aggregation.[11]

    • Avoid using excessively high concentrations of the dye, as this can promote aggregation.[9]

Possible Cause 6: Incorrect Microscope Filter Sets

If the excitation and emission filters on the microscope are not correctly matched to the spectral properties of this compound, you will not be able to detect the signal efficiently.

  • Solution:

    • Verify that you are using a standard FITC/GFP filter set that aligns with the excitation/emission maxima of this compound (Ex/Em: ~493/503 nm).[2]

Data and Protocols

Table 1: Key Properties of this compound
PropertyValueReferences
Maximum Excitation ~480 - 493 nm[2][3]
Maximum Emission ~503 - 508 nm[2][3]
Recommended Solvent DMSO or Ethanol[]
Stock Solution Conc. 1 - 10 mM[3][12]
Working Conc. Range 0.5 - 10 µM[3][]
Incubation Time 15 - 60 minutes
Experimental Protocol: Staining of Live Adherent Cells

This protocol provides a general guideline for staining lipid droplets in live adherent cells with this compound.

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or coverslip and culture until they reach the desired confluency. Ensure the cells are healthy.

  • Preparation of Staining Solution:

    • Prepare a fresh working solution of this compound by diluting the stock solution in a serum-free medium or PBS to the desired final concentration (e.g., 1-5 µM).[3] It is important to add the stock solution to the buffer and mix well to avoid precipitation.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[]

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with warm PBS to remove any unbound dye and reduce background fluorescence.[]

  • Imaging:

    • Add fresh culture medium or a suitable imaging buffer to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with a standard FITC/GFP filter set.[]

Experimental Protocol: Staining of Fixed Adherent Cells
  • Cell Preparation:

    • Culture cells on coverslips as described for live-cell staining.

  • Fixation:

    • Wash the cells with PBS.

    • Fix the cells with 2-4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[][]

  • Washing:

    • Wash the cells two to three times with PBS to remove the fixative.[]

  • Staining:

    • Add the this compound working solution (prepared in PBS) and incubate for 20-60 minutes in the dark at room temperature.[]

  • Washing:

    • Wash the cells two to three times with PBS.[]

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.[]

    • Image using a fluorescence microscope with the appropriate filter set.

Visual Guides

Troubleshooting_Workflow Troubleshooting Workflow for Weak this compound Signal start Start: Weak or No Signal check_conc Is dye concentration and incubation time optimized? start->check_conc increase_conc Increase concentration (0.5-5 µM) and/or incubation time (15-60 min) check_conc->increase_conc No check_cells Are cells healthy? Is there a positive control? check_conc->check_cells Yes increase_conc->check_cells improve_culture Improve cell culture conditions. Use oleic acid to induce lipid droplets. check_cells->improve_culture No check_dye_prep Is the dye solution freshly prepared from a proper stock? check_cells->check_dye_prep Yes improve_culture->check_dye_prep prepare_fresh Prepare fresh working solution. Avoid freeze-thaw of stock. check_dye_prep->prepare_fresh No check_imaging Are imaging settings (laser power, exposure) optimized? check_dye_prep->check_imaging Yes prepare_fresh->check_imaging optimize_imaging Reduce laser power/ exposure time. Use anti-fade for fixed cells. check_imaging->optimize_imaging No check_filters Are microscope filters correct for BODIPY FL? check_imaging->check_filters Yes optimize_imaging->check_filters correct_filters Use FITC/GFP filter set (Ex ~493nm, Em ~503nm) check_filters->correct_filters No end_ok Signal Restored check_filters->end_ok Yes correct_filters->end_ok end_persist Problem Persists: Contact Technical Support

Caption: A decision tree for troubleshooting weak or no signal with this compound.

Staining_Workflow General Experimental Workflow for this compound Staining start Start: Prepare Cells (Live or Fixed) prep_solution Prepare Fresh Staining Solution (0.5-10 µM this compound in buffer/serum-free media) start->prep_solution wash1 Wash Cells with PBS prep_solution->wash1 stain Incubate with Staining Solution (15-60 min, 37°C or RT) Protect from light wash1->stain wash2 Wash Cells 2-3 times with PBS stain->wash2 image Image Immediately (Live Cells) or Mount with Anti-fade (Fixed) wash2->image end End: Acquire Data image->end

Caption: A flowchart outlining the key steps for staining cells with this compound.

References

Preventing photobleaching of BODIPY FL C12 during time-lapse microscopy.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of BODIPY™ FL C12 during time-lapse fluorescence microscopy.

Section 1: FAQs - Understanding BODIPY™ FL C12 and Photobleaching

Q1: What is BODIPY™ FL C12 and why is it used in live-cell imaging?

BODIPY™ FL C12 is a green-fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family.[][2] It possesses a 12-carbon alkyl chain, which makes it hydrophobic and allows it to readily integrate into lipid-rich environments.[] This property makes it an excellent probe for labeling and visualizing cellular structures like lipid droplets and membranes in living cells.[][2] BODIPY™ dyes are known for their high fluorescence quantum yield, sharp emission spectra, and superior photostability compared to traditional fluorophores like fluorescein.[][4] They are also relatively insensitive to environmental polarity and pH, which is advantageous in complex biological systems.[2][5]

Q2: What are the key spectral and photophysical properties of BODIPY™ FL C12?

Understanding the dye's properties is crucial for setting up the microscope correctly. The key characteristics are summarized below.

PropertyValueDescription
Excitation Maximum (Ex) ~480-503 nmThe peak wavelength of light the dye absorbs to become excited.[][2][6]
Emission Maximum (Em) ~508-512 nmThe peak wavelength of light the dye emits after excitation.[][2][6]
Appearance Green FluorescenceThe dye emits bright green light under appropriate excitation.[6]
Quantum Yield High (approaching 1.0)A measure of the efficiency of photon emission after absorption; a high value indicates a bright dye.[4]
Photostability HighBODIPY™ dyes are significantly more resistant to photobleaching than many other fluorophores.[][4][5]
Environmental Sensitivity LowFluorescence is largely unaffected by changes in pH or solvent polarity.[2][7]
Q3: What is photobleaching and what causes it for BODIPY™ dyes?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of its ability to fluoresce.[4][8] For BODIPY™ dyes, the primary cause is the interaction of the excited-state fluorophore with molecular oxygen. This interaction generates highly reactive oxygen species (ROS), which then chemically attack and destroy the dye molecule, rendering it non-fluorescent.[4] This process is accelerated by high-intensity illumination and prolonged exposure to excitation light.[4][][10]

Photobleaching_Process cluster_process Photobleaching Pathway A BODIPY FL C12 (Ground State) B Excited State A->B Excitation Light D Photobleached Dye (No Signal) A->D attacked by C Fluorescence (Signal) B->C Photon Emission ROS Reactive Oxygen Species (ROS) B->ROS reacts with O2 Oxygen

Caption: The process of photobleaching for fluorescent dyes.

Section 2: Troubleshooting Guide - My BODIPY™ FL C12 Signal is Fading

Rapid signal loss during a time-lapse experiment can compromise your results. Follow this guide to diagnose and solve the issue.

Troubleshooting_Workflow start_node Signal Fading During Time-Lapse? opt_microscope Optimize Microscope Settings Reduce Laser Power Shorten Exposure Time Use Neutral Density (ND) Filters start_node->opt_microscope Yes process_node process_node decision_node decision_node end_node Problem Solved still_fading1 Still Fading? opt_microscope->still_fading1 still_fading1->end_node No opt_medium Use Antifade Reagents Add Live-Cell Compatible Antifade Medium Check for BODIPY Compatibility Ensure Freshness still_fading1->opt_medium Yes still_fading2 Still Fading? opt_medium->still_fading2 still_fading2->end_node No opt_env Control Imaging Environment Maintain Stable Temp & CO2 Use Phenol (B47542) Red-Free Medium still_fading2->opt_env Yes opt_env->end_node

Caption: Troubleshooting workflow for diminishing this compound signal.

Q4: How can I optimize my microscope settings to reduce photobleaching?

Your first line of defense is to minimize the amount of light hitting the sample.[8] The goal is to collect just enough photons to get a good signal-to-noise ratio for your analysis.

ParameterRecommendationRationale
Excitation Intensity Use the lowest laser power or illumination intensity possible.Reduces the rate of fluorophore excitation and subsequent ROS generation.[4][10]
Exposure Time Use the shortest exposure time that provides adequate signal.Minimizes the duration the sample is illuminated for each time point.[][10]
Neutral Density (ND) Filters Use ND filters to attenuate the excitation light before it reaches the sample.A direct way to reduce illumination intensity without changing laser power settings.[8][10]
Time Interval Image only as frequently as necessary to capture the biological process.Avoids unnecessary light exposure between critical moments of your experiment.[10]
Focusing Focus on a nearby area or use transmitted light (e.g., DIC) before switching to fluorescence for acquisition.Prevents excessive photobleaching of your specific region of interest during setup.[8]
Detector Gain/Binning Increase camera gain or use pixel binning.Can help detect a weaker signal, allowing you to further reduce laser power or exposure time.[8]
Q5: What are antifade reagents and how do they work?

Antifade reagents are chemical compounds added to the imaging medium to reduce photobleaching. Most work by scavenging the reactive oxygen species (ROS) that are generated during fluorescence excitation.[11] By neutralizing these harmful molecules, they protect the fluorophore from chemical destruction and prolong its fluorescent signal.[11]

Q6: Which antifade reagents are recommended for live-cell imaging with BODIPY™ FL C12?

For live-cell imaging, it is critical to use reagents that are non-toxic and effective at physiological conditions.

Reagent NameTypeKey Features & Compatibility Notes
ProLong™ Live Antifade Reagent Commercial, ready-to-use additive.Specifically designed to inhibit photobleaching in live cells with minimal effect on viability.[10][12] Compatible with a wide range of fluorescent dyes.[12]
VectaCell™ Trolox Commercial, antioxidant additive.Trolox is a vitamin E analog that reduces phototoxicity and photobleaching.[13] The optimal concentration may need to be determined for your specific cell type.[10]
OxyFluor™ / Oxyrase® Commercial, enzymatic oxygen scavenger.Removes dissolved oxygen from the medium, thereby preventing the formation of ROS.[10] This can significantly reduce photobleaching.
n-Propyl gallate (NPG) Chemical compound.Can be used with live cells and is non-toxic, but it may interfere with certain biological processes like apoptosis.[11]
Q7: Are there any antifade reagents I should AVOID when using BODIPY™ dyes?

Yes. Some reports suggest that antifade reagents containing p-Phenylenediamine (PPD) , a common component in mountants like some formulations of ProLong™ and VECTASHIELD®, may not be fully compatible with BODIPY™ dyes.[11] While these are excellent for many other fluorophores, it is best to use reagents specifically validated for live-cell imaging or those known to be compatible with the BODIPY™ class of dyes. Always consult the manufacturer's documentation.

Section 3: Protocols

Q8: What is a standard protocol for staining live cells with BODIPY™ FL C12?

This protocol provides a general guideline. Optimization of dye concentration and incubation time may be necessary depending on the cell type and experimental goals.

Staining_Workflow prep_stock 1. Prepare Stock Solution (e.g., 10 mM in DMSO) prep_work 2. Prepare Working Solution (1-10 µM in serum-free medium) prep_stock->prep_work incubate 4. Incubate with Dye (5-30 min at 37°C, protected from light) prep_work->incubate prep_cells 3. Prepare Cells (Plate on coverslips/imaging dish) prep_cells->incubate wash 5. Wash Cells (2x with warm, serum-free medium) incubate->wash add_media 6. Add Imaging Medium (Phenol red-free, with antifade reagent) wash->add_media image 7. Image Microscope (Use optimized settings) add_media->image

Caption: Experimental workflow for live-cell staining with this compound.

Detailed Steps:

  • Prepare Stock Solution: Dissolve BODIPY™ FL C12 powder in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 1-10 mM).[2] Store this stock solution at -20°C, protected from light and moisture.[2]

  • Prepare Working Solution: On the day of the experiment, dilute the stock solution into warm, serum-free cell culture medium or PBS to the desired final working concentration (typically 1-10 µM).[2] Vortex briefly to ensure it is fully dissolved.

  • Cell Preparation: Have your cells plated on a suitable imaging vessel (e.g., glass-bottom dish, chambered coverslip) at an appropriate confluency.

  • Staining: Remove the existing culture medium from the cells. Add the BODIPY™ FL C12 working solution and incubate for 5-30 minutes at 37°C in a cell culture incubator, protected from light.[2]

  • Washing: Gently aspirate the staining solution. Wash the cells two to three times with pre-warmed, serum-free medium or PBS to remove any unbound dye.[2]

  • Imaging: Add fresh, pre-warmed imaging medium (preferably phenol red-free to reduce background fluorescence) to the cells. For time-lapse experiments, this medium should be supplemented with your chosen live-cell antifade reagent.

  • Microscopy: Proceed immediately to the microscope and begin your time-lapse acquisition using the optimized settings discussed in Q4.[]

References

Optimizing BODIPY FL C12 Incubation for Live Cell Imaging: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing BODIPY FL C12 incubation in live cells.

Frequently Asked Questions (FAQs)

Q1: What is the typical incubation time for this compound in live cells?

A1: The optimal incubation time for this compound can vary depending on the cell type and experimental goals. However, a general starting point is between 15 and 30 minutes.[] Shorter incubation times (5-15 minutes) are often sufficient, while longer times (up to 60 minutes) may be necessary for some cell lines or to observe specific metabolic processes.[]

Q2: What is the recommended concentration range for this compound?

A2: A working concentration of 0.1 to 5 µM is generally recommended for live-cell staining with this compound.[] For some applications, concentrations as low as 100 nM have been used successfully, particularly in super-resolution microscopy.[2][3] It is crucial to titrate the concentration to find the optimal balance between signal intensity and potential cytotoxicity.

Q3: Can I dissolve this compound directly in my cell culture medium?

A3: No, this compound has limited solubility in aqueous solutions.[] It should first be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution.[][] This stock solution is then diluted to the final working concentration in serum-free medium or a suitable buffer like PBS or HBSS.[][] The final concentration of the organic solvent should be kept low (typically <0.1%) to avoid adverse effects on the cells.[]

Q4: How does this compound enter live cells and where does it localize?

A4: this compound is a fluorescently labeled fatty acid analog.[5] It is taken up by cells through fatty acid transport mechanisms.[6] Once inside the cell, it can be incorporated into various lipid metabolic pathways. It is often used to visualize lipid droplets, which are intracellular organelles that store neutral lipids.[][][6] It can also be found in other cellular membranes and peroxisomes.[7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Weak or No Signal 1. Suboptimal Incubation Time/Concentration: The dye may not have had enough time to accumulate or the concentration is too low.[8] 2. Cell Health: Unhealthy or stressed cells may exhibit altered lipid metabolism and uptake.[] 3. Incorrect Filter Sets: The fluorescence microscope may not be equipped with the appropriate filters for BODIPY FL (Excitation/Emission ~505/515 nm).1. Optimize Staining Conditions: Systematically vary the incubation time (e.g., 10, 20, 40, 60 minutes) and concentration (e.g., 0.5, 1, 2, 5 µM) to determine the optimal parameters for your specific cell line. 2. Ensure Healthy Cell Culture: Use cells from a healthy, sub-confluent culture. Consider including a positive control, such as cells treated with oleic acid to induce lipid droplet formation.[9][10] 3. Verify Microscope Settings: Confirm that the excitation and emission filters on your microscope are appropriate for detecting the BODIPY FL fluorophore.
High Background Fluorescence 1. Excess Dye: The concentration of the dye may be too high, leading to non-specific binding.[] 2. Inadequate Washing: Residual, unbound dye in the medium can contribute to background fluorescence.[] 3. Dye Aggregation: The dye may form aggregates, especially at high concentrations, which can appear as bright, non-specific puncta.1. Titrate Dye Concentration: Reduce the working concentration of this compound.[] 2. Thorough Washing: After incubation, gently wash the cells 2-3 times with a warm, serum-free medium or buffer (e.g., PBS, HBSS) to remove any unbound dye.[] 3. Proper Dye Preparation: Ensure the stock solution is fully dissolved and well-mixed before diluting to the final working concentration. Consider pre-warming the buffer before adding the dye to prevent precipitation.[11]
Phototoxicity/Cell Death 1. Prolonged Exposure to Excitation Light: High-intensity light can generate reactive oxygen species, leading to cellular damage.[12][13] 2. High Dye Concentration: Excessive amounts of the dye can be toxic to cells.1. Minimize Light Exposure: Use the lowest possible laser power and exposure time during image acquisition. Utilize features like neutral density filters. For time-lapse imaging, reduce the frequency of image capture. 2. Reduce Dye Concentration: Use the lowest effective concentration of this compound that still provides a sufficient signal.
Inconsistent Staining Across a Population of Cells 1. Cell Cycle Variation: Lipid metabolism can vary at different stages of the cell cycle. 2. Heterogeneous Cell Population: The cell culture may not be uniform.1. Synchronize Cells: For certain experiments, consider synchronizing the cell population to minimize cell cycle-dependent variations. 2. Analyze a Large Population: Quantify the fluorescence of a large number of cells to obtain a representative average. Flow cytometry can be a useful tool for this.[14][15]

Experimental Protocols

General Protocol for Live-Cell Staining with this compound
  • Cell Preparation: Plate cells on a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency. Ensure the cells are healthy and in the logarithmic growth phase.

  • Preparation of Staining Solution:

    • Prepare a stock solution of this compound (e.g., 1-10 mM) in high-quality, anhydrous DMSO.[9][10] Store this stock solution at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution in a warm, serum-free cell culture medium or buffer (e.g., PBS or HBSS) to the desired final working concentration (typically 0.1-5 µM).[] Vortex briefly to ensure complete mixing.

  • Staining:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with warm, serum-free medium or buffer.

    • Add the prepared this compound staining solution to the cells.

    • Incubate the cells at 37°C for the optimized duration (e.g., 15-30 minutes), protected from light.[]

  • Washing:

    • Aspirate the staining solution.

    • Gently wash the cells 2-3 times with warm, serum-free medium or buffer to remove any unbound dye.[]

  • Imaging:

    • Add fresh, warm imaging medium (e.g., phenol (B47542) red-free medium) to the cells.

    • Image the cells immediately using a fluorescence microscope with appropriate filter sets for BODIPY FL (Excitation/Emission ~505/515 nm).

Quantitative Data Summary
Parameter General Range Key Considerations References
Working Concentration 0.1 - 10 µMCell type dependent; lower concentrations for sensitive cells or super-resolution.[][2][3][9][10]
Incubation Time 5 - 60 minutesShorter times may be sufficient; longer times for specific metabolic tracking.[][2][3][9][10]
Incubation Temperature 37°CMaintain physiological conditions for live cells.[][5]
Solvent for Stock DMSO or EthanolEnsure final solvent concentration is non-toxic (<0.1%).[][]
Staining/Washing Buffer PBS or HBSSUse warm, serum-free solutions.[][]

Visualizations

experimental_workflow This compound Live Cell Staining Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Analysis cell_prep Plate and Culture Live Cells wash1 Wash Cells (Warm Medium) cell_prep->wash1 stock_prep Prepare this compound Stock (DMSO) working_sol Dilute to Working Concentration in Warm Medium stock_prep->working_sol incubate Incubate with this compound (37°C, dark) working_sol->incubate wash1->incubate wash2 Wash Cells 2-3x (Warm Medium) incubate->wash2 add_medium Add Fresh Imaging Medium wash2->add_medium image Fluorescence Microscopy add_medium->image

Caption: Experimental workflow for staining live cells with this compound.

fatty_acid_uptake_pathway Cellular Fate of this compound bodipy_ext Extracellular This compound transporter Fatty Acid Transporter bodipy_ext->transporter Uptake cell_membrane Cell Membrane bodipy_int Intracellular This compound transporter->bodipy_int lipid_droplet Lipid Droplet (Storage) bodipy_int->lipid_droplet Esterification & Incorporation membranes Cellular Membranes (e.g., ER, Peroxisome) bodipy_int->membranes Incorporation

Caption: Simplified pathway of this compound uptake and localization in live cells.

References

Navigating BODIPY FL C12 Staining: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BODIPY™ FL C12, a versatile fluorescent fatty acid analog for visualizing lipid metabolism and dynamics. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their staining protocols and overcome common experimental hurdles, with a specific focus on the impact of serum on staining efficiency.

Frequently Asked Questions (FAQs)

Q1: What is BODIPY FL C12 and what is it used for?

This compound is a fluorescently labeled long-chain fatty acid analog. Its intrinsic lipophilicity allows it to readily cross cell membranes and be incorporated into cellular lipid metabolic pathways.[][2] Researchers utilize it to visualize and track fatty acid uptake, lipid trafficking, and the formation and dynamics of lipid droplets within living and fixed cells.[][3][4] The BODIPY fluorophore offers excellent photophysical properties, including high fluorescence quantum yield and sharp emission spectra, making it a robust tool for fluorescence microscopy and flow cytometry.[5][6]

Q2: How does serum in the cell culture medium affect this compound staining efficiency?

Serum significantly inhibits the uptake of this compound by cells.[7] This is because fatty acids in serum compete with this compound for uptake by fatty acid transporters on the cell surface. Therefore, for experiments designed to measure fatty acid uptake or to label intracellular lipid structures with high efficiency, it is crucial to perform the staining in serum-free medium.[5][7][8] Many standard protocols explicitly recommend diluting the this compound working solution in serum-free medium or phosphate-buffered saline (PBS).[5][6]

Q3: Should I perform this compound staining on live or fixed cells?

This compound is suitable for staining both live and fixed cells.[5][6][]

  • Live-cell imaging allows for the real-time observation of fatty acid uptake and lipid droplet dynamics.[]

  • Fixed-cell staining is useful for endpoint assays, co-localization studies with immunofluorescence, and when high-resolution imaging is required.[][] For fixed-cell protocols, mild fixation with 2-4% paraformaldehyde is recommended to preserve the integrity of lipid droplets.[]

Q4: What is the recommended working concentration and incubation time for this compound?

The optimal concentration and incubation time can vary depending on the cell type and experimental goals. However, a general starting point is a working concentration of 0.5–2 µM.[] Incubation times typically range from 15 to 30 minutes.[5][] It is always recommended to optimize these parameters for your specific experimental setup to achieve the best signal-to-noise ratio.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Weak or No Fluorescence Signal Presence of serum in the staining medium.Perform the staining in serum-free medium or PBS to avoid competitive inhibition of fatty acid uptake.[7]
Insufficient dye concentration or incubation time.Increase the this compound concentration (within the 0.5–2 µM range) or extend the incubation time.[]
Poor cell health.Ensure cells are healthy and not overly confluent before staining.[]
High Background Fluorescence Residual serum or culture medium components.Gently wash cells with PBS or Hank's Balanced Salt Solution (HBSS) before and after staining to remove interfering substances.[]
Dye aggregation.Use freshly prepared dye solutions and ensure the final concentration of the solvent (e.g., DMSO) is low (<0.1%) to prevent cytotoxicity and aggregation.[]
Inconsistent Staining Results Use of detergents during cell preparation.Avoid using detergents like saponin, as they can disrupt lipid membranes and lead to inconsistent labeling.[11]
Fixation artifacts.Use mild fixation conditions (e.g., 2-4% paraformaldehyde for 10-15 minutes) to preserve lipid droplet structure.[]

Data Presentation

Effect of Serum on this compound Uptake

The presence of fetal bovine serum (FBS) has been shown to significantly inhibit the uptake of this compound in cytotrophoblast cells.

Condition Cell Type BODIPY-C12 Uptake (Fluorescence Units x µg protein⁻¹) (Mean ± SEM)
Control (Serum-Free)Cytotrophoblasts (CTB)556 ± 128
10% FBSCytotrophoblasts (CTB)165 ± 42.3
Data from a study on human term placenta cytotrophoblasts.[7]

Experimental Protocols

General Protocol for this compound Staining of Live Adherent Cells
  • Cell Preparation: Culture adherent cells on sterile coverslips or in an appropriate imaging dish to the desired confluence.

  • Preparation of Staining Solution:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[5] Store at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 µM (optimization may be required).[5]

  • Cell Washing: Gently wash the cells twice with warm PBS to remove any residual serum and media.[5]

  • Staining:

    • Add the this compound working solution to the cells.

    • Incubate for 5-30 minutes at 37°C, protected from light.[5]

  • Post-Staining Wash: Wash the cells twice with fresh medium or PBS to remove any unbound dye.[5]

  • Imaging: Observe the stained cells using a fluorescence microscope with appropriate filters for BODIPY FL (Excitation/Emission: ~480/508 nm).[5]

General Protocol for this compound Staining of Fixed Suspension Cells
  • Cell Preparation:

    • Harvest suspension cells and centrifuge at 1000 x g for 3-5 minutes at 4°C.[5]

    • Discard the supernatant and wash the cell pellet twice with cold PBS.[5]

    • Resuspend the cells to a density of approximately 1x10⁶ cells/mL.[5]

  • Fixation (Optional, if starting with live cells):

    • Fix cells with 2-4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Wash the cells twice with PBS to remove the fixative.

  • Staining:

    • Add 1 mL of the this compound working solution (1-10 µM in PBS) to the cell suspension.[5]

    • Incubate for 5-30 minutes at room temperature, protected from light.[5]

  • Post-Staining Wash:

    • Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[5]

    • Wash the cell pellet twice with PBS.[5]

  • Analysis: Resuspend the cells in serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.[5]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_post_stain Post-Staining cell_culture Culture Adherent Cells wash1 Wash with PBS (x2) cell_culture->wash1 prepare_stain Prepare this compound in Serum-Free Medium incubate Incubate (15-30 min, 37°C) prepare_stain->incubate wash2 Wash with PBS (x2) incubate->wash2 image Fluorescence Imaging wash2->image serum_effect_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space bodipy This compound fatp Fatty Acid Transporter (FATP) bodipy->fatp serum_fa Serum Fatty Acids serum_fa->fatp Competes bodipy_uptake This compound Uptake serum_fa->bodipy_uptake Inhibits fatp->bodipy_uptake Transport serum_fa_uptake Serum FA Uptake fatp->serum_fa_uptake Transport

References

Technical Support Center: Managing BODIPY FL C12 Cytotoxicity in Long-Term Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cytotoxicity of BODIPY FL C12 in long-term live-cell imaging experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is it used for?

This compound is a fluorescently labeled long-chain fatty acid analog. It consists of a 12-carbon saturated fatty acid linked to the BODIPY FL fluorophore. Due to its structural similarity to natural fatty acids, it is readily taken up by cells and incorporated into lipids, making it an excellent probe for studying fatty acid uptake, trafficking, and lipid droplet dynamics in live cells.[1][2]

2. What are the primary causes of this compound cytotoxicity?

This compound cytotoxicity can arise from two main sources:

  • Phototoxicity: This is the most significant concern in fluorescence microscopy. Upon excitation by light, BODIPY dyes can react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen.[3][4][5][6][7] These ROS can cause oxidative stress, damaging cellular components like lipids, proteins, and DNA, ultimately leading to cell death.[3]

  • Chemical Cytotoxicity: Although less pronounced than phototoxicity, the intrinsic chemical structure of this compound can exert toxic effects, particularly at higher concentrations and with prolonged incubation times. This can be independent of light exposure.

3. How can I distinguish between phototoxicity and chemical cytotoxicity in my experiments?

To differentiate between the two, you can perform control experiments:

  • Dark Toxicity Control: Incubate cells with this compound at the desired concentration and for the same duration as your imaging experiment, but keep the cells in the dark. If you observe significant cell death, it is likely due to chemical cytotoxicity.

  • Light Exposure Control (No Dye): Expose cells without the dye to the same illumination conditions (intensity, duration, and frequency) as your imaging experiment. This will help determine if the light source itself is causing phototoxicity.

4. What are the typical signs of cytotoxicity in cells stained with this compound?

Common morphological and physiological signs of cytotoxicity include:

  • Membrane blebbing

  • Cell shrinkage

  • Vacuole formation

  • Nuclear fragmentation

  • Detachment from the culture surface

  • Reduced cell proliferation

  • Loss of mitochondrial membrane potential

Troubleshooting Guides

This section provides solutions to common problems encountered during long-term imaging with this compound.

Issue 1: High Cell Death Observed During or After Imaging
Possible Cause Troubleshooting Steps
Phototoxicity Reduce Light Exposure: - Decrease the excitation light intensity to the minimum level required for a sufficient signal-to-noise ratio. - Reduce the exposure time per image. - Decrease the frequency of image acquisition (increase the time interval between images).[] Optimize Imaging Wavelength: - Use a wavelength that is efficiently absorbed by this compound but minimizes cellular autofluorescence and damage. The maximum excitation for this compound is approximately 480 nm.[9] Use ROS Scavengers: - Supplement the imaging medium with antioxidants or ROS scavengers like Trolox or N-acetylcysteine to mitigate oxidative stress.
High Dye Concentration Titrate Dye Concentration: - Perform a dose-response experiment to determine the lowest effective concentration of this compound that provides adequate signal for your specific cell type and experimental setup. Start with a low concentration (e.g., 0.1 µM) and gradually increase it.[]
Prolonged Incubation Time Optimize Incubation Time: - Determine the minimum incubation time required for sufficient labeling. For many cell types, 15-30 minutes is adequate.[]
Issue 2: Weak Fluorescent Signal
Possible Cause Troubleshooting Steps
Low Dye Concentration - Gradually increase the this compound concentration. Be mindful of the potential for increased cytotoxicity.
Short Incubation Time - Increase the incubation time in increments (e.g., 15, 30, 45, 60 minutes) to allow for sufficient uptake and incorporation of the dye.
Suboptimal Imaging Settings - Increase the detector gain or use a more sensitive camera. - Ensure that the correct filter sets are being used for this compound (Excitation/Emission: ~480/508 nm).[9]
Poor Cell Health - Ensure cells are healthy and in the logarithmic growth phase before staining. Stressed or senescent cells may exhibit altered lipid metabolism and dye uptake.
Issue 3: High Background Fluorescence
Possible Cause Troubleshooting Steps
Excessive Dye Concentration - Reduce the concentration of this compound.[]
Inadequate Washing - After incubation, wash the cells thoroughly with fresh, pre-warmed medium or a suitable buffer (e.g., PBS) to remove unbound dye. Perform at least 2-3 gentle washes.[]
Dye Aggregation - Ensure the this compound stock solution is fully dissolved. Use high-quality DMSO for the stock solution.[] - Prepare fresh working solutions from the stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[9]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to this compound usage and cytotoxicity. Note that optimal conditions can vary significantly between cell types and experimental setups.

Table 1: Recommended Working Concentrations for this compound

ApplicationCell TypeRecommended Concentration (µM)Incubation Time (minutes)
Live-Cell ImagingVarious Cell Lines0.1 - 2.0[]15 - 30[]
Fixed-Cell StainingVarious Cell Lines0.5 - 5.0[]20 - 60[]
Tissue SectionsVarious1.0 - 10.0[]30 - 60[]

Table 2: Factors Influencing this compound Cytotoxicity

FactorEffect on CytotoxicityRecommendation
Concentration Higher concentrations increase both chemical and phototoxicity.Use the lowest effective concentration.
Incubation Time Longer incubation can increase chemical toxicity.Minimize incubation time.
Light Exposure Higher intensity and longer duration increase phototoxicity.Minimize light exposure.
Oxygen Levels Phototoxicity is oxygen-dependent.Standard culture conditions have sufficient oxygen for phototoxicity to occur.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.

  • Prepare Dye Dilutions: Prepare a series of this compound working solutions in serum-free medium or PBS, ranging from 0.1 µM to 10 µM.

  • Staining: Remove the culture medium from the cells and add the this compound working solutions. Incubate for 30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with pre-warmed PBS.

  • Imaging: Acquire images using a fluorescence microscope with consistent settings for all wells.

  • Analysis: Analyze the fluorescence intensity to determine the lowest concentration that provides a satisfactory signal-to-noise ratio.

Protocol 2: Assessing Cell Viability using MTT Assay
  • Cell Treatment: Seed cells in a 96-well plate and treat them with different concentrations of this compound, with and without light exposure, as per your experimental design. Include untreated and vehicle-only controls.

  • MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Protocol 3: Distinguishing Apoptosis and Necrosis by Annexin V/PI Staining
  • Cell Treatment: Treat cells with this compound under the desired experimental conditions (e.g., different concentrations, with/without light exposure).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Workflow Diagrams

Phototoxicity-Induced Cell Death Pathway

The primary mechanism of BODIPY-induced phototoxicity involves the generation of reactive oxygen species (ROS), which can trigger both apoptotic and necrotic cell death pathways.

Phototoxicity_Pathway cluster_light Light Excitation cluster_ros ROS Generation cluster_damage Cellular Damage cluster_death Cell Death Pathways BODIPY_FL_C12 This compound (Ground State) Excited_BODIPY This compound* (Excited State) BODIPY_FL_C12->Excited_BODIPY Light (hν) Excited_BODIPY->BODIPY_FL_C12 Fluorescence ROS Reactive Oxygen Species (e.g., ¹O₂) Excited_BODIPY->ROS Energy Transfer Oxygen Molecular Oxygen (³O₂) Oxygen->ROS Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Mitochondria Mitochondrial Dysfunction Damage->Mitochondria Necrosis Necrosis Damage->Necrosis Severe Damage Caspase_Activation Caspase Activation (Caspase-9, -3) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound phototoxicity pathway.

Experimental Workflow for Managing Cytotoxicity

A systematic approach to minimizing cytotoxicity and ensuring reliable data in long-term imaging experiments.

Experimental_Workflow Start Start: Plan Long-Term Imaging Experiment Optimize_Conc 1. Optimize this compound Concentration Start->Optimize_Conc Optimize_Inc 2. Minimize Incubation Time Optimize_Conc->Optimize_Inc Dark_Toxicity 3. Assess Dark (Chemical) Cytotoxicity (MTT Assay) Optimize_Inc->Dark_Toxicity Cytotoxicity_Check Cytotoxicity Observed? Dark_Toxicity->Cytotoxicity_Check Reduce_Conc_Time Reduce Concentration/ Incubation Time Cytotoxicity_Check->Reduce_Conc_Time Yes Optimize_Imaging 4. Optimize Imaging Parameters (Light Intensity, Exposure) Cytotoxicity_Check->Optimize_Imaging No Reduce_Conc_Time->Optimize_Conc Run_Experiment 5. Perform Long-Term Imaging Experiment Optimize_Imaging->Run_Experiment Post_Viability 6. Assess Post-Imaging Viability (Annexin V/PI) Run_Experiment->Post_Viability Data_Analysis 7. Analyze Imaging and Viability Data Post_Viability->Data_Analysis End End: Reliable Data Data_Analysis->End

Caption: Workflow for minimizing this compound cytotoxicity.

Apoptosis vs. Necrosis Decision Pathway

This diagram illustrates the cellular decision between apoptosis and necrosis following this compound-induced stress. The severity of the initial damage is a key determinant.

Apoptosis_vs_Necrosis Stimulus This compound + Light Exposure ROS_Generation ROS Generation Stimulus->ROS_Generation Damage_Level Level of Cellular Damage ROS_Generation->Damage_Level Mild_Damage Mild to Moderate Damage Damage_Level->Mild_Damage Low Severe_Damage Severe Damage Damage_Level->Severe_Damage High Mito_Pathway Mitochondrial Pathway (Intrinsic Apoptosis) Mild_Damage->Mito_Pathway ATP_Depletion ATP Depletion & Membrane Integrity Loss Severe_Damage->ATP_Depletion Caspase9 Caspase-9 Activation Mito_Pathway->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis: - Membrane Blebbing - Apoptotic Bodies Caspase3->Apoptosis Necrosis Necrosis: - Cell Swelling - Membrane Rupture ATP_Depletion->Necrosis

Caption: Apoptosis vs. Necrosis pathways.

References

How to fix cells after BODIPY FL C12 staining without losing signal.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BODIPY™ FL C12 staining. Our goal is to help you successfully fix your cells post-staining while minimizing fluorescence signal loss.

Frequently Asked Questions (FAQs)

Q1: Is it better to fix cells before or after BODIPY FL C12 staining?

Both staining live cells followed by fixation and fixing cells before staining are valid methods.[1][2] The optimal workflow depends on your experimental goals. Staining live cells allows for the observation of dynamic lipid processes before preserving the sample.[] However, some protocols recommend fixation first to stabilize cellular structures, followed by staining.[][]

Q2: What is the recommended fixative for preserving this compound signal?

Paraformaldehyde (PFA) at a concentration of 2-4% in phosphate-buffered saline (PBS) is the most commonly recommended fixative.[][5] It is crucial to use methanol-free PFA, as methanol (B129727) can disrupt lipid droplets and lead to signal loss.[1]

Q3: Can I use other fixatives like methanol or glutaraldehyde (B144438)?

Methanol fixation is generally not recommended as it can compromise the morphology of lipid droplets and extract lipids, leading to a significant loss of BODIPY signal.[1][6] While glutaraldehyde can be used for fixation, PFA is more widely cited for preserving fluorescence of lipid-associated dyes.[7]

Q4: I'm losing my this compound signal after fixation. What are the common causes?

Signal loss after fixation is a common issue and can be attributed to several factors:

  • Fixative Choice: Using methanol-based fixatives is a primary cause of signal loss due to delipidation.[1]

  • Permeabilization: The use of harsh detergents like Triton X-100 for permeabilization after fixation can strip lipids and the dye from cellular membranes and lipid droplets, causing significant signal reduction.[1][7]

  • Washing Steps: While necessary, excessive or harsh washing steps can contribute to the washout of the dye, especially if it has not been sufficiently incorporated into lipid structures.[8][9]

  • Photobleaching: Exposure to light during the staining and imaging process can cause photobleaching. It is important to protect the samples from light as much as possible.[10][11]

Q5: How can I minimize background and non-specific binding?

High background can sometimes be mistaken for poor signal. To reduce background:

  • Optimize Dye Concentration: Using too high a concentration of this compound can lead to aggregation and non-specific binding.[][]

  • Thorough Washing: Gentle but thorough washing with PBS after staining is crucial to remove unbound dye.[][]

  • Use of BSA: For this compound, which is a fatty acid analog, conjugation to fatty acid-free Bovine Serum Albumin (BSA) can improve its solubility and delivery to cells.[8]

  • Pre-warm Staining Solution: In some cases, pre-warming the PBS for dilution of the BODIPY stock solution can help mitigate aggregation.[12]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Significant Signal Loss After Fixation Use of methanol-containing fixative (formalin).Use fresh, methanol-free 2-4% paraformaldehyde (PFA) in PBS.[1][12]
Permeabilization with harsh detergents (e.g., Triton X-100).If permeabilization is necessary for subsequent immunofluorescence, consider milder detergents like saponin (B1150181) or digitonin, or perform a careful titration of Triton X-100.[7] For lipid droplet imaging alone, permeabilization may not be necessary.
Dye washout during processing.Minimize the duration and vigor of washing steps after fixation.[8] Ensure adequate incubation time with the dye before fixation to allow for incorporation into cellular lipids.
High Background Fluorescence Dye concentration is too high.Titrate the this compound concentration to find the optimal balance between signal and background. Recommended starting concentrations are typically in the range of 1-5 µM.[]
Insufficient washing.Increase the number of gentle washes with PBS after the staining step to remove unbound dye.[]
Dye aggregation.Ensure the BODIPY stock solution (typically in DMSO or ethanol) is well-dissolved and vortexed before diluting into your aqueous staining buffer.[12] Using a final DMSO concentration of <0.1% is recommended to avoid cytotoxicity.[]
Uneven or Patchy Staining Incomplete dye dissolution.Ensure the BODIPY stock solution is fully dissolved before preparing the working solution. Gentle mixing during incubation can also improve staining uniformity.
Poor cell health.Ensure cells are healthy and not overly confluent, as this can affect dye uptake and distribution.[]
Photobleaching Excessive exposure to excitation light.Minimize light exposure throughout the staining and imaging process. Use an anti-fade mounting medium for imaging.[][11][13]

Experimental Protocols

Protocol 1: Staining Live Cells Followed by Fixation

This is the recommended protocol to minimize the risk of altering lipid structures before staining.

  • Cell Preparation: Culture cells to the desired confluency on coverslips or in imaging dishes.

  • Prepare Staining Solution: Prepare a 1-5 µM working solution of this compound in a suitable buffer (e.g., serum-free medium or PBS). It is recommended to first dilute the DMSO stock solution in a buffer containing fatty acid-free BSA to facilitate delivery.[8]

  • Staining: Remove the culture medium, wash the cells once with warm PBS, and add the this compound staining solution. Incubate for 15-30 minutes at 37°C, protected from light.[10][11]

  • Washing: Gently wash the cells two to three times with warm PBS to remove unbound dye.[]

  • Fixation: Fix the cells with 2-4% methanol-free PFA in PBS for 15 minutes at room temperature.[][5]

  • Final Washes: Wash the cells two to three times with PBS to remove the fixative.[]

  • Mounting: Mount the coverslips using an anti-fade mounting medium. The samples can now be imaged.[][11]

Protocol 2: Fixation Followed by Staining

This protocol can be useful when combining with other staining techniques like immunofluorescence.

  • Cell Preparation: Culture cells on coverslips or in imaging dishes.

  • Fixation: Wash cells with PBS and fix with 2-4% methanol-free PFA in PBS for 15 minutes at room temperature.[][]

  • Washing: Wash the cells two to three times with PBS to remove the fixative.[]

  • Staining: Add a 1-5 µM working solution of this compound and incubate for 20-60 minutes at room temperature, protected from light.[]

  • Final Washes: Gently wash the cells two to three times with PBS to remove excess dye.[]

  • Mounting: Mount with an anti-fade mounting medium for imaging.[]

Visualized Workflows

G cluster_0 Protocol 1: Staining Before Fixation A 1. Culture Cells B 2. Prepare BODIPY Staining Solution C 3. Stain Live Cells (15-30 min, 37°C) B->C D 4. Wash with PBS C->D E 5. Fix with 2-4% PFA (15 min, RT) D->E F 6. Wash with PBS E->F G 7. Mount & Image F->G

Caption: Workflow for staining live cells with this compound followed by fixation.

G cluster_1 Protocol 2: Fixation Before Staining H 1. Culture Cells I 2. Fix with 2-4% PFA (15 min, RT) H->I J 3. Wash with PBS I->J K 4. Stain Fixed Cells (20-60 min, RT) J->K L 5. Wash with PBS K->L M 6. Mount & Image L->M G cluster_2 Troubleshooting Logic for Signal Loss Start Low or No Signal? Fixative Used Methanol-Free PFA? Start->Fixative Perm Used Harsh Detergent? Fixative->Perm Yes Sol_Fix Switch to 2-4% Methanol-Free PFA Fixative->Sol_Fix No Washing Washing Too Vigorous? Perm->Washing No Sol_Perm Avoid Permeabilization or Use Milder Detergent Perm->Sol_Perm Yes Sol_Wash Use Gentle, Shorter Washes Washing->Sol_Wash Yes Success Signal Preserved Washing->Success No

References

Improving signal-to-noise ratio for BODIPY FL C12 imaging.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their BODIPY™ FL C12 imaging experiments and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is BODIPY™ FL C12 and what are its primary applications?

BODIPY™ FL C12 is a green-fluorescent fatty acid analog belonging to the BODIPY (boron-dipyrromethene) family of dyes.[][2] Its key features include high fluorescence quantum yield, excellent photostability, and a distinct emission spectrum.[] The "C12" designation refers to a 12-carbon alkyl chain, which imparts hydrophobic properties to the molecule.[] This hydrophobicity allows it to readily integrate into lipid-rich environments.[]

Primary applications include:

  • Fluorescent labeling of lipids: It is widely used to study the distribution, dynamics, and metabolism of lipids within cells.[]

  • Cell membrane imaging: Its ability to penetrate cell membranes makes it a valuable tool for visualizing and studying membrane properties and dynamics, such as endocytosis and exocytosis.[]

  • Lipid droplet visualization: It specifically accumulates in neutral lipids, making it an excellent stain for lipid droplets in both live and fixed cells.[2][3]

  • Drug delivery system studies: It can be incorporated into lipid-based delivery systems like liposomes to study their dynamics.[]

Q2: What are the spectral properties of BODIPY™ FL C12?

BODIPY™ FL C12 is a green-fluorescent dye with excitation and emission spectra similar to fluorescein (B123965) (FITC).[4] It is characterized by sharp emission peaks and high molar absorptivity.[3][] Unlike some other dyes, its fluorescence is relatively insensitive to the polarity and pH of its environment.[2][3]

PropertyWavelength (nm)
Maximum Excitation (Ex)~480-502 nm
Maximum Emission (Em)~508-511 nm

Data compiled from multiple sources.[2][3]

Q3: What are the main advantages of using BODIPY™ dyes over other fluorescent dyes like Nile Red?

BODIPY™ dyes offer several advantages over traditional fluorophores:

  • High Photostability: They are more resistant to photobleaching, allowing for longer or time-lapse imaging without significant signal loss.[][7]

  • Narrow Emission Spectra: This reduces signal overlap in multi-color imaging experiments.[][]

  • High Quantum Yield: They exhibit bright fluorescence, often allowing for lower staining concentrations which can reduce background.[][]

  • Environmental Insensitivity: Their fluorescence is less affected by the polarity of the microenvironment compared to dyes like Nile Red.[7]

  • Low Background Interference: This contributes to a better signal-to-noise ratio.[]

Troubleshooting Guide

This guide addresses common issues encountered during BODIPY™ FL C12 imaging that can negatively impact the signal-to-noise ratio.

Issue 1: High Background Fluorescence

High background can obscure the specific signal from your target structures, significantly reducing the signal-to-noise ratio.

Potential Cause Recommended Solution
Dye concentration too high Optimize the BODIPY™ FL C12 concentration by performing a titration. A typical starting range is 0.5–5 µM, but the optimal concentration may be lower.[][]
Inadequate washing Increase the number and duration of wash steps with an appropriate buffer (e.g., PBS or HBSS) after staining to remove unbound dye.[][]
Presence of serum in media Before staining, gently wash cells with a mild buffer to remove residual culture media and serum, which can contain lipids that bind the dye.[]
Dye aggregation Prepare fresh dye solutions for each experiment and ensure the final concentration of the solvent (e.g., DMSO) is low (<0.1%) to prevent precipitation and non-specific binding.[] Pre-warming the PBS before adding the BODIPY stock can also help mitigate aggregation.[10]
Autofluorescence Image an unstained control sample using the same settings to determine the level of cellular autofluorescence. If high, consider using spectral unmixing or adjusting imaging parameters.

Issue 2: Weak or No Signal

A faint signal can be difficult to distinguish from the background.

Potential Cause Recommended Solution
Dye concentration too low Perform a concentration titration to find the optimal staining concentration.[11]
Insufficient incubation time Optimize the incubation time. For live cells, 15-30 minutes is typical, while fixed cells may benefit from slightly longer times (e.g., up to 60 minutes).[][]
Poor cell health Ensure cells are healthy and not over-confluent, as this can affect dye uptake and lipid metabolism.[]
Photobleaching Use the lowest possible laser power and shortest exposure time during image acquisition.[] Consider using an anti-fade mounting medium for fixed cells.[]
Improper filter sets Ensure the excitation and emission filters on the microscope are appropriate for the spectral properties of BODIPY™ FL C12 (Ex/Em: ~480/508 nm).[3]

Issue 3: Uneven Staining or Dye Aggregates

Inconsistent staining can lead to unreliable quantification and interpretation.

Potential Cause Recommended Solution
Incomplete dye dissolution Ensure the BODIPY™ FL C12 stock solution (typically in DMSO) is fully dissolved before diluting it into the working solution.[]
Dye precipitation in aqueous buffer Add the dye stock to the buffer and mix thoroughly immediately before adding it to the cells. Pre-warming the buffer can improve solubility.[10]
Uneven sample processing Gently mix or rock the sample during incubation to ensure even distribution of the staining solution.[]
High local dye concentration High concentrations can lead to the formation of non-fluorescent H-type aggregates or red-shifted excimers, altering the expected signal.[12][13] Use the lowest effective concentration.

Experimental Protocols

Protocol 1: Staining of Live Cells

This protocol is for the fluorescent labeling of lipids and lipid droplets in live cultured cells.

  • Cell Preparation: Culture cells to 70-80% confluency on a suitable imaging dish or plate.

  • Prepare Staining Solution:

    • Prepare a 1-10 mM stock solution of BODIPY™ FL C12 in high-quality, anhydrous DMSO. Store at -20°C, protected from light.[3]

    • On the day of the experiment, dilute the stock solution in a serum-free culture medium or buffer (like HBSS) to a final working concentration of 0.1–2 µM.[] It is critical to optimize this concentration for your specific cell type and experimental conditions.

  • Washing: Gently wash the cells 2-3 times with warm PBS or HBSS to remove serum and residual media.[]

  • Staining:

    • Remove the wash buffer and add the BODIPY™ FL C12 staining solution to the cells.

    • Incubate at 37°C for 15–30 minutes, protected from light.[]

  • Post-Stain Washing: Remove the staining solution and wash the cells 2-3 times with warm PBS or HBSS to remove any unbound dye.[]

  • Imaging: Image the cells immediately in fresh PBS or culture medium. Use appropriate filter sets for green fluorescence (e.g., FITC settings). To minimize phototoxicity and photobleaching, use low laser power and short exposure times.[]

Protocol 2: Staining of Fixed Cells

This protocol is suitable for co-localization studies with immunofluorescence.

  • Cell Preparation: Culture cells on coverslips to the desired confluency.

  • Fixation:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[]

  • Washing: Wash the fixed cells 2-3 times with PBS to remove the fixative.[]

  • (Optional) Permeabilization: If performing antibody co-staining for intracellular targets, permeabilize the cells with a detergent like 0.1% Triton X-100 or saponin (B1150181) in PBS for 10-15 minutes. Note: Detergents can affect lipid structures, so use with caution and consider omitting if only staining lipids.[10]

  • Prepare Staining Solution: Dilute the BODIPY™ FL C12 stock solution in PBS to a final working concentration of 0.5–5 µM.[]

  • Staining:

    • Add the staining solution to the fixed cells.

    • Incubate for 20–60 minutes at room temperature, protected from light.[]

  • Washing: Wash the cells 2-3 times with PBS.[]

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium.[] Image using appropriate filters.

Visualizations

experimental_workflow_live_cell cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Analysis culture Culture Cells to 70-80% Confluency wash1 Wash 2-3x with PBS/HBSS culture->wash1 prepare_stain Prepare 0.1-2 µM BODIPY Staining Solution stain Incubate 15-30 min at 37°C (in dark) prepare_stain->stain wash1->stain wash2 Wash 2-3x with PBS/HBSS stain->wash2 image Image Immediately (Low Laser Power) wash2->image

Caption: Live Cell Staining Workflow with BODIPY™ FL C12.

troubleshooting_logic start Poor Signal-to-Noise Ratio high_bg Is Background High? start->high_bg weak_signal Is Signal Weak? high_bg->weak_signal No sol_both Optimize [Dye] (Titration) Check Imaging Settings (Laser, Exposure) high_bg->sol_both Yes sol_weak_signal Increase [Dye] Increase Incubation Time Check Cell Health weak_signal->sol_weak_signal Yes end_node Improved S/N Ratio weak_signal->end_node No sol_high_bg Reduce [Dye] Increase Washes Check for Aggregates sol_high_bg->end_node sol_weak_signal->end_node sol_both->end_node

Caption: Troubleshooting Logic for Improving Signal-to-Noise Ratio.

References

Impact of fixation method on BODIPY FL C12 fluorescence.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BODIPY® FL C12. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using BODIPY® FL C12, with a particular focus on the impact of fixation methods on fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is the optimal fixation method for preserving BODIPY® FL C12 fluorescence and lipid droplet morphology?

A1: Paraformaldehyde (PFA) fixation is the most recommended method for preserving both the fluorescence of BODIPY® FL C12 and the structural integrity of lipid droplets.[1][2][] PFA is a cross-linking fixative that preserves cellular architecture well.[4] For optimal results, it is recommended to use a mild fixation with 2-4% PFA for 10-15 minutes at room temperature.[]

Q2: Can I use methanol (B129727) or acetone (B3395972) to fix my cells when staining with BODIPY® FL C12?

A2: Methanol and acetone are generally not recommended for fixing cells when studying lipids with BODIPY® FL C12.[1][2][5] These are precipitating fixatives that work by dehydrating the cell, which can extract lipids and alter the structure of lipid droplets, potentially leading to staining artifacts or a complete loss of signal.[1][2][4] Cold methanol fixation has been shown to extract the majority of cellular phospholipids (B1166683) and promote the fusion of lipid droplets.[1][2] Similarly, cold acetone fixation can extract total cellular lipids, causing the collapse of the protein shell around lipid droplets.[1][2]

Q3: Will fixation affect the localization of BODIPY® FL C12?

A3: The choice of fixative can significantly impact the localization of lipophilic dyes like BODIPY® FL C12. While PFA fixation generally preserves the localization of the dye within lipid droplets, alcohol-based fixatives like methanol can disrupt membranes and cause the dye to redistribute, leading to non-specific staining.[1][2][6]

Q4: I am observing a weak fluorescent signal after fixation and staining. What could be the cause?

A4: A weak signal can be due to several factors. One common reason is the choice of a non-optimal fixative that extracts lipids, such as methanol or acetone.[1][2] Other potential causes include suboptimal dye concentration (too low), insufficient incubation time, or photobleaching.[] Ensure you are using a fresh working solution of BODIPY® FL C12 and that your imaging settings are appropriate.

Q5: My images have high background fluorescence. How can I reduce it?

A5: High background can be caused by an excessively high concentration of the dye, leading to non-specific binding, or insufficient washing after staining.[][] Ensure you are using the recommended concentration of BODIPY® FL C12 and that you perform thorough washes with PBS after incubation.[] Additionally, some fixatives, like glutaraldehyde, can induce autofluorescence.[8] If you are using a PFA solution, ensure it is fresh and of high quality, as old formaldehyde (B43269) can oxidize to formic acid and increase background.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter when using BODIPY® FL C12 with different fixation methods.

Problem Possible Cause Recommended Solution
Weak or No Fluorescence Signal Fixation with Methanol or Acetone: These solvents can extract the lipids that BODIPY® FL C12 binds to.[1][2]Use a cross-linking fixative like paraformaldehyde (PFA) which better preserves lipid content.[1][2][]
Low Dye Concentration: The concentration of BODIPY® FL C12 may be too low for adequate staining.Optimize the dye concentration. For fixed cells, a range of 0.5–5 µM is often recommended.[]
Photobleaching: Excessive exposure to excitation light during imaging can permanently destroy the fluorophore.Use an anti-fade mounting medium. Minimize exposure to the excitation light by using neutral density filters or reducing laser power and exposure time.[10]
High Background Fluorescence Excessive Dye Concentration: Too much dye can lead to non-specific binding and high background.[][]Titrate the BODIPY® FL C12 concentration to find the optimal balance between signal and background.
Inadequate Washing: Residual, unbound dye will contribute to background fluorescence.[]Increase the number and duration of wash steps with PBS after staining.
Autofluorescence from Fixative: Some fixatives, particularly glutaraldehyde, can cause autofluorescence.[8] Old or improperly stored formaldehyde can also be a source.[9]Use fresh, high-quality, methanol-free formaldehyde. If autofluorescence is a persistent issue, consider treatment with a quenching agent like sodium borohydride (B1222165) (for aldehyde-induced autofluorescence).
Altered Lipid Droplet Morphology (e.g., fusion, clumping) Methanol Fixation: Cold methanol has been observed to cause fusion of lipid droplets.[1][2]Switch to PFA fixation, which is known to preserve lipid droplet structure.[1][2][]
Incorrect Subcellular Localization (diffuse cytoplasmic staining) Membrane Disruption by Fixative: Methanol or acetone can permeabilize membranes and cause the lipophilic dye to redistribute throughout the cell.[1][2][6]Use PFA fixation, which cross-links proteins and better preserves membrane integrity.
Loss of Staining in Paraffin-Embedded Tissues Lipid Extraction during Processing: The dehydration and clearing steps (using ethanol (B145695) and xylene) in paraffin (B1166041) embedding protocols will remove most cellular lipids.[5][11]For tissue sections, it is recommended to use frozen sections (cryosections) that have been post-fixed with PFA to preserve lipids.[5]

Quantitative Data Summary

Fixation Method Mechanism of Action Expected Impact on BODIPY® FL C12 Fluorescence Intensity Preservation of Lipid Droplet Morphology Recommendation
4% Paraformaldehyde (PFA) Cross-links proteins and other amine-containing molecules.High fluorescence intensity expected due to good preservation of lipid droplets.[1][2]Excellent preservation of size and distribution.[1][2][]Highly Recommended
Cold Methanol Dehydrates and precipitates proteins and lipids.Significantly reduced fluorescence intensity due to extraction of lipids.[1][2]Poor; can cause fusion and aggregation of lipid droplets.[1][2]Not Recommended
Cold Acetone Dehydrates and precipitates proteins and lipids.Very low to no fluorescence intensity due to extensive extraction of lipids.[1][2]Very poor; can lead to the collapse of the lipid droplet structure.[1][2]Not Recommended
Glutaraldehyde Stronger and more extensive cross-linking than PFA.May preserve fluorescence, but can introduce significant autofluorescence, potentially interfering with the signal.[8]Good preservation.Use with Caution (due to autofluorescence)

Experimental Protocols

Protocol 1: Staining of Fixed Adherent Cells with BODIPY® FL C12

This protocol is optimized for cells grown on coverslips.

  • Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate and culture to the desired confluency (typically 70-80%).

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells once with Phosphate Buffered Saline (PBS), pH 7.4.

    • Add 4% paraformaldehyde in PBS and incubate for 15 minutes at room temperature.[]

  • Washing:

    • Aspirate the PFA solution.

    • Wash the cells three times with PBS for 5 minutes each to remove residual fixative.[]

  • Staining:

    • Prepare a 1-5 µM working solution of BODIPY® FL C12 in PBS from a stock solution in DMSO. The optimal concentration should be determined for your specific cell type and experimental conditions.

    • Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.[12]

  • Final Washes:

    • Aspirate the staining solution.

    • Wash the cells two to three times with PBS for 5 minutes each.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

    • Image using a fluorescence microscope with appropriate filters for BODIPY® FL C12 (Excitation/Emission: ~505/513 nm).[13]

Protocol 2: Staining of Suspension Cells with BODIPY® FL C12
  • Cell Preparation:

    • Harvest cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes to form a pellet.

    • Aspirate the supernatant and wash the cell pellet once with PBS.

  • Fixation:

    • Resuspend the cell pellet in 4% paraformaldehyde in PBS and incubate for 15 minutes at room temperature.

  • Washing:

    • Add an excess of PBS to the cell suspension and centrifuge to pellet the cells.

    • Repeat the wash step twice more.

  • Staining:

    • Resuspend the cell pellet in a 1-10 µM working solution of BODIPY® FL C12 in PBS.[12]

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Final Washes:

    • Wash the cells three times with PBS as described in step 3.

  • Analysis:

    • Resuspend the final cell pellet in PBS for analysis by flow cytometry or fluorescence microscopy. For microscopy, a small volume of the cell suspension can be placed on a microscope slide with a coverslip.

Visualizations

Experimental_Workflow Experimental Workflow for BODIPY® FL C12 Staining of Fixed Cells cluster_prep Sample Preparation cluster_fix Fixation cluster_stain Staining cluster_image Imaging cell_culture 1. Culture Cells wash1 2. Wash with PBS cell_culture->wash1 fixation 3. Fix with 4% PFA (15 min, RT) wash1->fixation wash2 4. Wash 3x with PBS fixation->wash2 staining 5. Stain with BODIPY® FL C12 (15-30 min, RT, dark) wash2->staining wash3 6. Wash 2-3x with PBS staining->wash3 mounting 7. Mount with Anti-fade Medium wash3->mounting imaging 8. Image (Fluorescence Microscope) mounting->imaging

Caption: A typical experimental workflow for staining fixed cells with BODIPY® FL C12.

Fixation_Decision_Tree Choosing a Fixation Method for Lipid Droplet Staining start Start: Goal is to visualize lipid droplets question1 Is preserving lipid content and morphology critical? start->question1 pfa Use Paraformaldehyde (PFA) (e.g., 4% in PBS) question1->pfa Yes no_lipids Methanol or Acetone (Precipitating Fixatives) question1->no_lipids No (e.g., only preserving certain proteins is the goal) warning Warning: High risk of lipid extraction and staining artifacts. no_lipids->warning

Caption: A decision tree to guide the selection of an appropriate fixation method.

References

Validation & Comparative

A Head-to-Head Comparison: BODIPY FL C12 vs. Nile Red for Lipid Droplet Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization and quantification of intracellular lipid droplets are crucial for understanding cellular metabolism, disease progression, and the efficacy of therapeutic interventions. This guide provides an objective comparison of two widely used fluorescent dyes for this purpose: BODIPY FL C12 and Nile Red, supported by experimental data and detailed protocols.

The selection of an appropriate fluorescent probe is paramount for generating reliable and reproducible data in lipid droplet research. This compound, a member of the boron-dipyrromethene family of dyes, and Nile Red, a classic lipophilic stain, are both popular choices, yet they possess distinct characteristics that make them suitable for different experimental needs. This comparison delves into their performance based on key photophysical properties, staining specificity, and practical considerations for live and fixed cell imaging.

Quantitative Data Summary

For a direct comparison of their key performance indicators, the following table summarizes the quantitative data for this compound and Nile Red.

PropertyThis compoundNile Red
Excitation Maximum ~480-500 nm[1][2]~515-554 nm (environment dependent)[3][4]
Emission Maximum ~508-510 nm[1][2]~585-638 nm (environment dependent)[3][4]
Quantum Yield High (typically >0.9 in lipidic environments)[][6]Variable, low in polar environments, high in nonpolar environments[7][8]
Photostability High[9][]Moderate, prone to photobleaching[11]
Spectral Width Narrow and symmetric[]Broad[11][12]
Environmental Sensitivity Relatively insensitive to pH and polarity[1][13]Highly solvatochromic; fluorescence is quenched in aqueous media[3][8]
Stokes Shift Small[11]Large and variable[14]
Suitability for Live Cells Excellent[][]Good, but potential for cytotoxicity with prolonged exposure[16]
Suitability for Fixed Cells Excellent[1][]Good, compatible with formaldehyde (B43269) fixation[4]

Key Distinctions and Experimental Considerations

This compound is characterized by its bright, stable fluorescence and narrow emission spectrum, which minimizes spectral overlap in multicolor imaging experiments.[][] Its fluorescence is largely independent of the environmental polarity, leading to more consistent and quantifiable staining of lipid droplets.[1] The high quantum yield and photostability make it particularly well-suited for long-term live-cell imaging and high-resolution microscopy techniques.[9][]

Nile Red, on the other hand, is a solvatochromic dye, meaning its fluorescence emission spectrum is highly dependent on the polarity of its environment.[3][8] In nonpolar environments like neutral lipid droplets, it fluoresces strongly in the yellow-gold range, while in more polar environments like phospholipids (B1166683) in membranes, it emits in the red to far-red spectrum. This property can be advantageous for distinguishing between different lipid species, but its broad emission spectrum can be a limitation in multicolor experiments.[11][12] Nile Red's fluorescence is significantly quenched in aqueous environments, which can be beneficial for reducing background noise.[3] However, it is generally considered less photostable than BODIPY dyes.[11]

Experimental Protocols

Detailed methodologies for staining lipid droplets in mammalian cells using both this compound and Nile Red are provided below. These protocols serve as a starting point and may require optimization based on the specific cell type and experimental conditions.

This compound Staining Protocol (Live or Fixed Cells)

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS)

  • Cell culture medium (serum-free for staining)

  • Fixative (e.g., 4% paraformaldehyde in PBS), if applicable

Procedure for Live Cell Staining:

  • Cell Preparation: Culture cells to the desired confluency on coverslips or in imaging dishes.

  • Prepare Staining Solution: Dilute the this compound stock solution to a final working concentration of 1-2 µM in serum-free cell culture medium or PBS.[]

  • Staining: Remove the culture medium and wash the cells once with PBS. Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[]

  • Washing: Remove the staining solution and wash the cells 2-3 times with PBS to remove unbound dye.[]

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filters for green fluorescence (e.g., excitation ~488 nm, emission ~515 nm).

Procedure for Fixed Cell Staining:

  • Fixation: After cell culture, wash the cells with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.[]

  • Washing: Wash the cells three times with PBS to remove the fixative.

  • Staining: Add the this compound staining solution (1-2 µM in PBS) and incubate for 20-60 minutes at room temperature, protected from light.[]

  • Washing: Remove the staining solution and wash the cells 2-3 times with PBS.

  • Mounting and Imaging: Mount the coverslips onto slides using an appropriate mounting medium. Image using a fluorescence microscope.

Nile Red Staining Protocol (Live or Fixed Cells)

Materials:

  • Nile Red stock solution (e.g., 1 mg/mL in DMSO)

  • PBS or HBSS

  • Cell culture medium

  • Fixative (e.g., 4% paraformaldehyde in PBS), if applicable

Procedure for Live Cell Staining:

  • Cell Preparation: Grow cells on coverslips or in imaging dishes.

  • Prepare Staining Solution: Prepare a working solution of Nile Red at a concentration of 100-1000 nM in cell culture medium or HBSS.[4][18]

  • Staining: Remove the existing medium, wash with PBS, and add the Nile Red working solution. Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[4][18]

  • Washing: Rinse the cells with HBSS.[4]

  • Imaging: Acquire images promptly. For neutral lipids, use filter sets for yellow-gold fluorescence (e.g., excitation 450-500 nm, emission >528 nm). For polar lipids, use red fluorescence filters (e.g., excitation 515-560 nm, emission >590 nm).[18][19]

Procedure for Fixed Cell Staining:

  • Fixation: Fix cells with 4% paraformaldehyde for 10-15 minutes at room temperature. Avoid fixatives containing methanol (B129727) or acetone, as they can extract lipids.[16]

  • Washing: Wash the cells three times with PBS.

  • Staining: Incubate the fixed cells with Nile Red working solution (100-1000 nM in PBS) for 15-30 minutes at room temperature.[4]

  • Washing: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount and image as described for live cells.

Visualizing the Workflow and Comparison

To further clarify the experimental process and the key differences between these dyes, the following diagrams have been generated.

G cluster_prep Cell Preparation cluster_live Live Cell Staining cluster_fixed Fixed Cell Staining start Culture Cells wash1 Wash with PBS start->wash1 add_dye_live Add Staining Solution (BODIPY or Nile Red) wash1->add_dye_live Live fix Fix with 4% PFA wash1->fix Fixed incubate_live Incubate (15-30 min) add_dye_live->incubate_live wash2_live Wash with PBS/HBSS incubate_live->wash2_live image_live Fluorescence Microscopy wash2_live->image_live wash2_fixed Wash with PBS fix->wash2_fixed add_dye_fixed Add Staining Solution (BODIPY or Nile Red) wash2_fixed->add_dye_fixed incubate_fixed Incubate (20-60 min) add_dye_fixed->incubate_fixed wash3_fixed Wash with PBS incubate_fixed->wash3_fixed mount Mount Coverslip wash3_fixed->mount image_fixed Fluorescence Microscopy mount->image_fixed

Caption: General experimental workflow for lipid droplet staining.

G bodipy This compound Photostability: High Quantum Yield: High Spectrum: Narrow Environmental Sensitivity: Low Stokes Shift: Small nilered Nile Red Photostability: Moderate Quantum Yield: Variable Spectrum: Broad Environmental Sensitivity: High (Solvatochromic) Stokes Shift: Large

Caption: Key property comparison of this compound and Nile Red.

Conclusion

Both this compound and Nile Red are effective fluorescent probes for staining lipid droplets. The choice between them should be guided by the specific requirements of the experiment.

  • This compound is the preferred choice for applications requiring high photostability, narrow spectral properties for multicolor imaging, and consistent fluorescence that is independent of the local environment. It is ideal for quantitative analysis and long-term live-cell imaging.

  • Nile Red is a valuable tool when its solvatochromic properties can be exploited to differentiate between lipid classes or when a large Stokes shift is necessary. Its low fluorescence in aqueous media can also be an advantage for reducing background signal.

By understanding the distinct advantages and limitations of each dye, researchers can select the most appropriate tool to achieve high-quality, reliable data in their studies of lipid droplet biology.

References

Navigating the Fluorescent Landscape: A Guide to Alternatives for BODIPY FL C12 in Lipid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to illuminate the intricate world of cellular lipids, BODIPY FL C12 has long been a trusted fluorescent tool. However, the expanding scope of lipid research necessitates a broader palette of probes with diverse photophysical properties and functionalities. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to empower informed decisions in experimental design.

This comprehensive comparison will delve into the performance of several key alternatives, including other BODIPY derivatives, the solvatochromic dye Nile Red, NBD (Nitrobenzoxadiazole)-based probes, and pyrene-functionalized fatty acids. We will also explore novel probes like PeroxiSPY for peroxisome imaging and NBD-Pen for detecting lipid radicals.

At a Glance: Quantitative Comparison of Fluorescent Lipid Probes

To facilitate a direct comparison of their optical properties, the following table summarizes the key photophysical parameters of this compound and its alternatives. These properties are crucial for selecting a probe that is compatible with available imaging equipment and experimental conditions, particularly for multiplexing experiments.

ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)PhotostabilityKey Features
This compound ~503~512High (~0.9)[1]High[]Bright, photostable, relatively insensitive to environment.
Nile Red 552 (in nonpolar)636 (in nonpolar)Variable (up to 0.7 in nonpolar)ModerateSolvatochromic, strong emission in lipid-rich environments, minimal in aqueous media.[3][4]
NBD-based Probes ~466~536Low to Moderate (~0.04-0.3)[5][6]Low to ModerateEnvironmentally sensitive, fluorescence quenched in aqueous environments.[7]
Pyrene (B120774) Fatty Acids ~340 (monomer)~375-395 (monomer), ~470 (excimer)~0.32 (monomer)[8]ModerateForms excimers at high concentrations, useful for studying lipid dynamics and membrane fluidity.[9]
PeroxiSPY 555 555580HighHighSpecific for live-cell peroxisome imaging.[10]
NBD-Pen 470530Turn-on fluorescenceNot specified"Turn-on" probe for detecting lipid radicals.[3]

In-Depth Analysis of Key Alternatives

Nile Red: The Environmentally-Sensitive Reporter

Nile Red is a solvatochromic dye, meaning its fluorescence emission spectrum is highly dependent on the polarity of its environment. In nonpolar environments, such as the core of lipid droplets, it fluoresces brightly in the yellow/gold region. This property makes it an excellent tool for specifically visualizing neutral lipid stores with high signal-to-noise, as its fluorescence is minimal in the aqueous cytoplasm.[3][4]

Advantages:

  • High selectivity for neutral lipid droplets.

  • Minimal background fluorescence in aqueous environments.

Disadvantages:

  • Lower photostability compared to BODIPY dyes.

  • Fluorescence properties can be influenced by the specific lipid composition.

NBD-Conjugated Lipids: Probing the Membrane Interface

Nitrobenzoxadiazole (NBD) is a small, environmentally sensitive fluorophore that is often conjugated to lipids to study their trafficking and distribution. NBD's fluorescence is significantly quenched in aqueous environments, making NBD-labeled lipids useful for tracking their incorporation into cellular membranes.[7]

Advantages:

  • Small size of the NBD group is less likely to perturb lipid behavior.

  • Useful for studying lipid transport and metabolism.

Disadvantages:

  • Lower quantum yield and photostability compared to BODIPY FL.

  • Broader emission spectrum may lead to bleed-through in multicolor imaging.

Pyrene-Fatty Acids: Monitoring Lipid Dynamics through Excimer Formation

Pyrene is a polycyclic aromatic hydrocarbon that exhibits a unique photophysical property: the ability to form "excimers" (excited-state dimers) at high concentrations. When two pyrene molecules are in close proximity, they can form an excimer that emits light at a longer wavelength (~470 nm) than the monomer emission (~375-395 nm).[9] By labeling fatty acids with pyrene, researchers can monitor changes in membrane fluidity and lipid organization by observing the ratio of excimer to monomer fluorescence.

Advantages:

  • Enables ratiometric imaging of lipid dynamics and membrane fluidity.

  • Sensitive to changes in the local concentration of the probe.

Disadvantages:

  • Excitation in the UV range can be phototoxic to cells.

  • The large pyrene moiety may alter the natural behavior of the fatty acid.

Novel Probes: Expanding the Toolbox

Recent advancements have introduced specialized probes for specific lipid-related phenomena:

  • PeroxiSPY Probes: These are a new class of fluorescent probes, such as PeroxiSPY555 and PeroxiSPY650, designed for the specific and non-toxic labeling of peroxisomes in live cells.[10][11][12][13] They offer high specificity and bright fluorescence, overcoming some limitations of genetically encoded reporters.

  • NBD-Pen: This is a "turn-on" fluorescent probe that is specifically designed to detect lipid radicals, which are key players in lipid peroxidation and cellular damage.[3][14][15] Its fluorescence increases upon reaction with lipid radicals, providing a direct way to visualize this process.

Experimental Protocols

Staining Lipid Droplets with Nile Red

This protocol is adapted for staining intracellular lipid droplets in cultured cells for fluorescence microscopy.

Materials:

  • Nile Red stock solution (1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Coverslips

  • Microscope slides

  • Mounting medium

Procedure:

  • Cell Culture: Grow cells on coverslips in a petri dish to the desired confluency.

  • Preparation of Staining Solution: Prepare a 1 µg/mL Nile Red working solution by diluting the stock solution in PBS.

  • Staining:

    • Wash the cells twice with PBS.

    • Incubate the cells with the Nile Red working solution for 10-15 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove excess stain.

  • Fixation (Optional): Cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature. If fixing, wash again with PBS after fixation.

  • Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.

  • Imaging: Visualize the stained lipid droplets using a fluorescence microscope with appropriate filter sets (e.g., excitation at 515-560 nm and emission >590 nm for red fluorescence).[3]

Live-Cell Imaging of Fatty Acid Uptake with NBD-C6-Ceramide

This protocol describes the use of NBD-C6-ceramide to visualize the Golgi apparatus in live cells, as an example of tracking a fluorescent lipid analog.

Materials:

  • NBD-C6-ceramide stock solution (1 mM in DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Cell culture medium

  • Glass-bottom imaging dishes

Procedure:

  • Cell Culture: Plate cells in glass-bottom dishes suitable for live-cell imaging.

  • Preparation of NBD-Ceramide/BSA Complex:

    • Prepare a 5 µM NBD-C6-ceramide/BSA complex by diluting the stock solution in a solution of fatty acid-free BSA in your culture medium.

  • Staining:

    • Remove the culture medium from the cells and replace it with the NBD-ceramide/BSA complex solution.

    • Incubate the cells at 37°C for 30 minutes, protected from light.

  • Washing: Aspirate the labeling solution and wash the cells twice with pre-warmed complete culture medium.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped for live-cell imaging and an appropriate NBD filter set (Excitation ~466 nm, Emission ~536 nm).[16]

Visualizing Cellular Lipid Pathways

To provide a conceptual framework, the following diagrams illustrate key cellular pathways involving lipids that can be investigated using these fluorescent probes.

Fatty_Acid_Uptake_and_Metabolism cluster_extracellular Extracellular Space cluster_cell_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Fatty Acid Fatty Acid FAT/CD36 FAT/CD36 Fatty Acid->FAT/CD36 Transport FATP FATP Fatty Acid->FATP Transport FA-FABP Fatty Acid-FABP Complex FAT/CD36->FA-FABP FATP->FA-FABP Fatty Acyl-CoA Fatty Acyl-CoA FA-FABP->Fatty Acyl-CoA Acyl-CoA Synthetase Lipid Droplet Lipid Droplet Fatty Acyl-CoA->Lipid Droplet Esterification Beta-Oxidation Beta-Oxidation Fatty Acyl-CoA->Beta-Oxidation Transport via CPT1/2 Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Cellular uptake and metabolic fate of long-chain fatty acids.[17][18][19]

Lipid_Droplet_Dynamics cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm TAG Synthesis Triacylglycerol Synthesis LD Budding Lipid Droplet Budding TAG Synthesis->LD Budding CE Synthesis Cholesteryl Ester Synthesis CE Synthesis->LD Budding Cytosolic LD Cytosolic Lipid Droplet LD Budding->Cytosolic LD Lipolysis Lipolysis Cytosolic LD->Lipolysis ATGL/HSL Lipophagy Lipophagy Cytosolic LD->Lipophagy Autophagy Fatty Acids Fatty Acids Lipolysis->Fatty Acids Lipophagy->Fatty Acids

Caption: Formation and degradation pathways of cellular lipid droplets.

Lipid_Peroxidation_Pathway PUFA Polyunsaturated Fatty Acid (LH) Lipid Radical Lipid Radical (L•) PUFA->Lipid Radical ROS Reactive Oxygen Species (X•) ROS->Lipid Radical Initiation (H abstraction) Peroxyl Radical Lipid Peroxyl Radical (LOO•) Lipid Radical->Peroxyl Radical Propagation Oxygen O2 Oxygen->Peroxyl Radical Lipid Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl Radical->Lipid Hydroperoxide Propagation (H abstraction from another LH) Chain Reaction Chain Reaction Peroxyl Radical->Chain Reaction Termination (e.g., + LOO•) Lipid Hydroperoxide->Chain Reaction Further Reactions

Caption: The free radical chain reaction of lipid peroxidation.

Conclusion

The selection of a fluorescent lipid probe is a critical decision that directly impacts the quality and interpretability of experimental data. While this compound remains a robust and versatile tool, a careful consideration of its alternatives can unlock new experimental possibilities. For researchers focused on the specific visualization of neutral lipid droplets, Nile Red offers superior signal-to-noise. To study membrane dynamics and lipid-protein interactions, the environmentally sensitive properties of NBD- and pyrene-based probes provide unique advantages. Furthermore, the development of highly specific probes like PeroxiSPY and NBD-Pen is paving the way for more targeted investigations into specific aspects of lipid biology. By understanding the distinct characteristics of each probe and employing the appropriate experimental protocols, researchers can continue to shed light on the multifaceted roles of lipids in health and disease.

References

A Comparative Guide to Lipid Staining: Cross-Validation of BODIPY FL C12 and Oil Red O

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of intracellular lipid droplets are crucial for understanding cellular metabolism and the progression of various diseases. This guide provides an objective comparison of two widely used lipid staining reagents: the fluorescent probe BODIPY FL C12 and the lysochrome dye Oil Red O. We present supporting experimental data, detailed protocols, and a clear workflow for cross-validation to aid in the selection of the most appropriate method for your research needs.

Principles of Lipid Detection

This compound is a green-fluorescent fatty acid analog that is readily taken up by live cells.[1] Once inside the cell, it is incorporated into neutral lipids, primarily triglycerides and cholesteryl esters, within lipid droplets. Its fluorescence is bright and stable in the lipophilic environment of the lipid droplet, making it highly specific for these organelles.[2] This probe is particularly well-suited for live-cell imaging and high-content screening applications.

Oil Red O is a fat-soluble diazo dye that physically stains neutral lipids. The staining principle is based on the dye's greater solubility in lipids than in the solvent it is dissolved in.[3] This differential solubility causes the dye to migrate from the staining solution into the intracellular lipid droplets, coloring them red. Oil Red O is typically used for fixed cells and tissues and can be visualized by brightfield microscopy.

Performance Comparison: this compound vs. Oil Red O

The choice between this compound and Oil Red O depends on the specific experimental requirements, including the cell type, whether the imaging will be of live or fixed cells, and the desired method of quantification. Below is a summary of their key characteristics and performance based on experimental data.

FeatureThis compoundOil Red O
Staining Principle Fluorescent fatty acid analog incorporated into neutral lipids.Lysochrome dye that physically partitions into lipid droplets.
Cell Viability Suitable for live and fixed cell imaging.[2]Primarily used for fixed cells and tissues.
Specificity High specificity for neutral lipid droplets.Can sometimes produce non-specific staining or artifacts.
Visualization Fluorescence microscopy (green emission).Brightfield or fluorescence microscopy (red emission).
Quantification Readily quantifiable using fluorescence intensity measurements.Can be quantified by colorimetric measurement after extraction or by image analysis of stained area.
Photostability Good photostability for imaging.[2]Signal is stable.
Protocol Time Relatively short staining protocols.Can be a more lengthy and multi-step process.

Quantitative Data Summary

The following table presents a representative comparison of lipid droplet quantification using a BODIPY green fluorescent lipid stain and Oil Red O in the nematode Caenorhabditis elegans with mutations affecting fat storage. While this study used BODIPY 493/503, its performance characteristics are very similar to this compound. The data demonstrates the relative changes in lipid content detected by each method.

GenotypeBODIPY 493/503 Signal (Normalized to Wild-Type)Oil Red O Staining (Qualitative Assessment)
Wild-Type (N2)1.00Normal Fat Storage
eat-2 (Reduced Feeding)0.57Reduced Fat Storage
daf-7 (Altered TGF-β Signaling)2.00Increased Fat Storage
glp-1 (Germline Proliferation Defect)1.80Increased Fat Storage

Data adapted from Klapper et al., 2011. The BODIPY 493/503 signal was quantified by fluorescence microscopy and image analysis. The Oil Red O staining was qualitatively assessed.[4]

Experimental Protocols

Below are detailed, side-by-side protocols for staining lipid droplets in cultured mammalian cells using this compound and Oil Red O.

Protocol 1: this compound Staining of Live or Fixed Cells

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Culture medium

  • 4% Paraformaldehyde (PFA) in PBS (for fixed cells)

  • Coverslips

  • Microscope slides

  • Antifade mounting medium

Procedure for Live Cell Imaging:

  • Seed cells on coverslips in a culture plate and grow to the desired confluency.

  • Prepare a fresh working solution of this compound in culture medium at a final concentration of 1-5 µg/mL.

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Wash the cells twice with PBS.

  • Mount the coverslips on a microscope slide with a drop of PBS or culture medium.

  • Image immediately using a fluorescence microscope with standard FITC/GFP filter sets (Excitation/Emission: ~505/511 nm).

Procedure for Fixed Cell Imaging:

  • Seed cells on coverslips in a culture plate and grow to the desired confluency.

  • Remove the culture medium and wash once with PBS.

  • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare a fresh working solution of this compound in PBS at a final concentration of 1-5 µg/mL.

  • Add the this compound working solution to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips on a microscope slide with a drop of antifade mounting medium.

  • Image using a fluorescence microscope with standard FITC/GFP filter sets.

Protocol 2: Oil Red O Staining of Fixed Cells

Materials:

Procedure:

  • Seed cells on coverslips in a culture plate and grow to the desired confluency.

  • Remove the culture medium and wash once with PBS.

  • Fix the cells with 10% formalin or 4% PFA for at least 1 hour at room temperature.

  • Wash the cells twice with distilled water.

  • Incubate the cells in 60% isopropanol or propylene glycol for 5 minutes.

  • Prepare the Oil Red O working solution:

    • Isopropanol method: Dilute a stock solution of 0.5% Oil Red O in isopropanol with water to a final concentration of 60% isopropanol. Allow to sit for 10 minutes and filter.

    • Propylene glycol method: Prepare a 0.5% (w/v) solution of Oil Red O in propylene glycol. Heat to 100°C to dissolve, then filter.

  • Remove the isopropanol/propylene glycol and add the filtered Oil Red O working solution to the cells.

  • Incubate for 10-15 minutes at room temperature.

  • Remove the Oil Red O solution and wash with 60% isopropanol or 85% propylene glycol to remove excess stain.

  • Wash twice with distilled water.

  • (Optional) Counterstain the nuclei with hematoxylin for 1-2 minutes, then wash with water.

  • Mount the coverslips on a microscope slide with an aqueous mounting medium.

  • Image using a brightfield microscope.

Cross-Validation Workflow

To ensure the accuracy and reliability of lipid droplet quantification, it is advisable to cross-validate the results obtained from different staining methods. The following diagram illustrates a logical workflow for the cross-validation of this compound and Oil Red O staining data.

G cluster_0 Experimental Setup cluster_1 Parallel Staining cluster_2 Data Acquisition cluster_3 Quantification cluster_4 Cross-Validation cell_culture Cell Culture with Experimental Treatment (e.g., Oleic Acid Stimulation) bodipy_stain This compound Staining cell_culture->bodipy_stain oro_stain Oil Red O Staining cell_culture->oro_stain bodipy_image Fluorescence Microscopy bodipy_stain->bodipy_image oro_image Brightfield/Fluorescence Microscopy oro_stain->oro_image bodipy_quant Image Analysis: Fluorescence Intensity bodipy_image->bodipy_quant oro_quant Image Analysis: Stained Area / Colorimetric Assay oro_image->oro_quant comparison Comparative Analysis of Quantified Data bodipy_quant->comparison oro_quant->comparison conclusion Validated Conclusion on Lipid Accumulation comparison->conclusion

Cross-validation workflow for lipid staining.

References

The BODIPY Advantage: A Comparative Guide to Superior Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent probes, the choice of dye is paramount to experimental success. This guide provides a comprehensive comparison of BODIPY (boron-dipyrromethene) dyes and traditional fluorescent probes, highlighting the significant advantages of the BODIPY platform. Through a detailed analysis of their photophysical properties, supported by experimental data and protocols, we demonstrate why BODIPY dyes are often the superior choice for demanding applications in cellular imaging and beyond.

BODIPY dyes have emerged as a powerful class of fluorophores due to their exceptional chemical and photophysical properties.[1] Unlike traditional dyes such as fluorescein, rhodamine, and cyanine (B1664457) derivatives, which often suffer from limitations in brightness, stability, and environmental sensitivity, BODIPY dyes offer a robust and versatile alternative. Their core structure, a dipyrromethene ligand complexed with a boron difluoride moiety, imparts a unique set of characteristics that translate to enhanced performance in a wide range of applications, from fluorescence microscopy to in vivo imaging.[1][]

Key Advantages of BODIPY Dyes:

  • High Photostability: BODIPY dyes exhibit remarkable resistance to photobleaching, allowing for longer exposure times and time-lapse imaging with minimal signal degradation.[3][4] This is a significant advantage over traditional dyes like fluorescein, which are notoriously prone to rapid fading under illumination.[5]

  • High Fluorescence Quantum Yields: Many BODIPY dyes boast quantum yields approaching 1.0, even in aqueous environments, making them exceptionally bright.[6] This high efficiency in converting absorbed light into emitted fluorescence is often maintained upon conjugation to biomolecules.

  • Narrow and Sharp Emission Spectra: The narrow emission bandwidths of BODIPY dyes reduce spectral overlap in multicolor imaging experiments, enabling clearer and more accurate differentiation of multiple targets.[][6]

  • Insensitivity to Environmental Factors: A key drawback of many traditional dyes, such as fluorescein, is the pH-dependence of their fluorescence. In contrast, the fluorescence of most BODIPY dyes is largely unaffected by changes in pH and solvent polarity, ensuring more reliable and reproducible results in complex biological environments.[6]

  • Spectral Tunability: The BODIPY core can be chemically modified at various positions to fine-tune its absorption and emission wavelengths, spanning the visible to the near-infrared (NIR) spectrum.[7] This versatility allows for the rational design of probes for specific applications and instrumentation.

  • Low Molecular Weight and Minimal Perturbation: The relatively small size and neutral charge of the BODIPY core minimize the potential for steric hindrance and perturbation of the biological molecules to which they are conjugated.[7]

Quantitative Comparison of Photophysical Properties

The superior performance of BODIPY dyes is evident when their key photophysical parameters are compared directly with those of traditional fluorescent probes. The following tables summarize these quantitative differences for commonly used spectral analogues.

Table 1: Green-Emitting Dyes

PropertyBODIPY FLFluorescein (FITC)
Excitation Maximum (λex) ~505 nm~495 nm
Emission Maximum (λem) ~513 nm~521 nm
Molar Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹[8]~75,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.92 (in methanol)[8]~0.9 (in 0.1M NaOH)
Photostability High[3][6]Low[5]
pH Sensitivity Low[6]High

Table 2: Orange/Red-Emitting Dyes

PropertyBODIPY TMR-XTetramethylrhodamine (TRITC)
Excitation Maximum (λex) ~541 nm[9]~550 nm
Emission Maximum (λem) ~569 nm[9]~573 nm
Molar Extinction Coefficient (ε) ~60,000 cm⁻¹M⁻¹~90,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.96~0.3
Photostability HighModerate
pH Sensitivity LowModerate

Table 3: Far-Red/Near-Infrared Emitting Dyes

PropertyBODIPY 630/650Cyanine5 (Cy5)
Excitation Maximum (λex) ~625 nm[10][11]~649 nm
Emission Maximum (λem) ~640 nm[10][11]~670 nm
Molar Extinction Coefficient (ε) ~100,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) High~0.28
Photostability High[12]Moderate to Low
pH Sensitivity LowLow

Experimental Protocols

To ensure the reproducibility and validity of fluorescence-based experiments, standardized protocols are essential. Below are detailed methodologies for key experiments cited in the comparison of BODIPY dyes and traditional probes.

Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of a test sample relative to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Test fluorescent dye solution

  • Standard fluorescent dye solution with known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

  • Solvent (spectroscopic grade)

Procedure:

  • Prepare a series of dilutions of both the test dye and the standard dye in the same solvent. The concentrations should be chosen to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner-filter effects.

  • Measure the absorbance of each dilution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each dilution using a spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements. Record the integrated fluorescence intensity (area under the emission curve) for each spectrum.

  • Plot the integrated fluorescence intensity versus the absorbance for both the test dye and the standard.

  • Determine the gradient (slope) of the linear regression for both plots.

  • Calculate the quantum yield of the test sample (Φ_X) using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients for the test sample and standard, respectively.

    • η_X and η_ST are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).

Protocol 2: Comparative Photostability Assessment in Solution

This protocol outlines a method for comparing the photostability of different fluorescent dyes in solution by measuring the rate of photobleaching.

Materials:

  • Spectrofluorometer with a time-drive mode or a fluorescence microscope with a camera capable of time-lapse imaging.

  • High-intensity light source (e.g., xenon arc lamp or laser).

  • Quartz cuvette or microscope slide with a coverslip.

  • Solutions of the fluorescent dyes to be compared, with matched absorbance at the excitation wavelength.

  • Mounting medium with or without an anti-fade reagent (for microscopy).

Procedure:

  • Sample Preparation: Prepare solutions of the different dyes with identical optical densities at the excitation wavelength.

  • Initial Fluorescence Measurement: Record the initial fluorescence intensity (F₀) of each sample before prolonged exposure to the excitation light.

  • Photobleaching: Continuously illuminate the sample with the high-intensity light source.

  • Time-course Measurement: Record the fluorescence intensity (F_t) at regular time intervals over a defined period.

  • Data Analysis:

    • Normalize the fluorescence intensity at each time point to the initial intensity (F_t / F₀).

    • Plot the normalized fluorescence intensity as a function of irradiation time for each dye.

    • The rate of fluorescence decay is an indicator of the dye's photostability. A slower decay rate signifies higher photostability. The time taken for the fluorescence to decrease to 50% of its initial value (t₁/₂) can also be used as a quantitative measure of photostability.

Protocol 3: Staining of Cellular Lipid Droplets with BODIPY 493/503

This protocol provides a method for staining neutral lipid droplets in cultured cells using the lipophilic BODIPY 493/503 dye for fluorescence microscopy.[][][15][16][17]

Materials:

  • Cultured cells grown on glass coverslips.

  • BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO).

  • Phosphate-buffered saline (PBS).

  • Culture medium.

  • Fixative (e.g., 4% paraformaldehyde in PBS) for fixed-cell imaging.

  • Mounting medium (preferably with an anti-fade reagent).

  • Fluorescence microscope with appropriate filters for green fluorescence.

Procedure:

  • Cell Culture: Seed and grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Preparation of Staining Solution: Dilute the BODIPY 493/503 stock solution in culture medium or PBS to a final working concentration of 1-2 µM.[]

  • Staining:

    • For live-cell imaging: Remove the culture medium from the cells and replace it with the BODIPY 493/503 staining solution. Incubate for 15-30 minutes at 37°C, protected from light.[]

    • For fixed-cell imaging: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.[][17] Wash the cells again with PBS and then incubate with the BODIPY 493/503 staining solution for 15-30 minutes at room temperature, protected from light.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with PBS to remove excess dye.[]

  • Mounting: Invert the coverslip onto a drop of mounting medium on a glass microscope slide.

  • Imaging: Visualize the stained lipid droplets using a fluorescence microscope with a standard FITC filter set (excitation ~488 nm, emission ~520 nm).

Visualizing Experimental Workflows and Signaling Pathways

To further illustrate the application of BODIPY dyes, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a conceptual signaling pathway.

Experimental_Workflow_Lipid_Droplet_Staining cluster_preparation Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_culture 1. Cell Culture on Coverslips fixation 2. Fixation (Optional) (4% PFA) cell_culture->fixation staining_sol 3. Prepare BODIPY 493/503 Staining Solution fixation->staining_sol incubation 4. Incubate Cells with Dye (15-30 min) staining_sol->incubation washing 5. Wash with PBS (3 times) incubation->washing mounting 6. Mount Coverslip washing->mounting microscopy 7. Fluorescence Microscopy mounting->microscopy

Experimental workflow for staining lipid droplets with BODIPY 493/503.

Signaling_Pathway_Receptor_Binding ligand BODIPY-labeled Ligand binding Ligand-Receptor Binding ligand->binding receptor Cell Surface Receptor receptor->binding internalization Internalization binding->internalization signaling Downstream Signaling Cascade binding->signaling endosome Endosome internalization->endosome

Conceptual signaling pathway of a BODIPY-labeled ligand binding to a cell surface receptor.

References

Correlative Light and Electron Microscopy with BODIPY FL C12: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular imaging, the ability to bridge the gap between the functional dynamics observed in live-cell fluorescence microscopy and the high-resolution ultrastructural details provided by electron microscopy is paramount. Correlative Light and Electron Microscopy (CLEM) has emerged as a powerful technique to achieve this synergy.[1] This guide provides a comprehensive comparison of the fluorescent probe BODIPY FL C12 for CLEM applications, evaluating its performance against alternative probes and offering detailed experimental protocols for researchers, scientists, and drug development professionals.

This compound: A Versatile Probe for CLEM

This compound is a lipophilic fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family.[2] Its unique photophysical properties make it a compelling choice for CLEM studies, particularly those focused on lipid biology. BODIPY dyes are known for their high fluorescence quantum yields, often approaching 1.0, and exceptional photostability compared to traditional dyes like fluorescein (B123965).[][4][5] They exhibit sharp emission peaks and their fluorescence is relatively insensitive to the polarity and pH of their environment.[2][4] Specifically, this compound, with its 12-carbon fatty acid chain, readily incorporates into cellular membranes and lipid droplets, making it an excellent tool for tracking lipid dynamics.[][7]

A key advantage of this compound in the context of CLEM is its ability to facilitate photooxidation.[8] Upon intense illumination, fluorescent dyes like BODIPY can generate reactive oxygen species, which in turn oxidize diaminobenzidine (DAB) into an electron-dense polymer.[8] This DAB precipitate can be readily visualized in the electron microscope, thus marking the location of the fluorescently labeled structure for high-resolution imaging.[8]

Alternatives to this compound for Lipid-Focused CLEM

While this compound is a strong candidate, several other fluorescent probes are also employed for lipid imaging in CLEM. A comparison with these alternatives is crucial for selecting the optimal probe for a specific research question.

  • Nile Red: A widely used lipophilic stain that exhibits a significant fluorescence shift depending on the hydrophobicity of its environment. It strongly fluoresces in neutral lipid environments like lipid droplets. However, compared to BODIPY dyes, Nile Red has a broader emission spectrum and is generally less photostable.[]

  • Other BODIPY Derivatives: The BODIPY core can be chemically modified to alter its spectral properties. For instance, BODIPY 493/503 is another popular choice for staining neutral lipid droplets.[9] For multicolor imaging experiments or when working with green fluorescent protein (GFP)-expressing cells, red-shifted BODIPY dyes like BODIPY 558/568 C12 can be used to avoid spectral overlap.[10][11]

  • Fluorescein (FITC) and Rhodamine: These are traditional fluorescent dyes that can be conjugated to lipids. However, they generally suffer from lower photostability and quantum yields compared to the BODIPY class of dyes.[][12]

Performance Comparison of Fluorescent Probes for Lipid CLEM

The selection of a fluorescent probe for CLEM is a critical step that influences the quality and reliability of the experimental outcome. The following table summarizes the key performance characteristics of this compound and its common alternatives.

FeatureThis compoundNile RedOther BODIPY Derivatives (e.g., 493/503)Fluorescein (FITC)
Excitation Max (nm) ~505[13]~552 (in lipids)~493[9]~494
Emission Max (nm) ~511[13]~636 (in lipids)~503[9]~518
Quantum Yield High (often approaching 1.0)[][4]Variable, dependent on environmentHigh[5]Moderate
Photostability High[][14]Moderate to Low[]High[5]Low[5]
Suitability for Photooxidation Excellent[8][15]ModerateExcellent[15]Moderate
Specificity for Lipids High, readily incorporates into membranes and lipid droplets[][7]High for neutral lipidsHigh for neutral lipids[9]Depends on conjugation
Advantages Bright, photostable, narrow emission, good for photooxidation[][4]Large Stokes shift, sensitive to lipid environmentExcellent for neutral lipid droplets, high specificity[9]Widely available, well-established
Disadvantages Can be quenched at high concentrations[4]Broad emission, lower photostability[]Spectral properties similar to green fluorescent proteinsProne to photobleaching, pH sensitive

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of successful scientific inquiry. Below are step-by-step methodologies for performing a CLEM experiment using this compound and a comparative protocol using Nile Red.

Protocol 1: CLEM of Lipid Droplets using this compound

This protocol outlines the key steps for labeling lipid droplets in cultured cells with this compound, followed by fluorescence imaging, photooxidation, and processing for electron microscopy.

Materials:

  • Cultured cells on gridded coverslips or dishes

  • This compound stock solution (1 mM in DMSO)

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Diaminobenzidine (DAB) solution

  • Hydrogen peroxide (H2O2)

  • Standard reagents for electron microscopy processing (e.g., osmium tetroxide, uranyl acetate (B1210297), lead citrate, resins)

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency on gridded coverslips for easy relocation of the region of interest.

    • Prepare a 1 µM working solution of this compound in serum-free medium.

    • Wash cells once with warm PBS.

    • Incubate cells with the this compound working solution for 15-30 minutes at 37°C.[16]

    • Wash cells three times with warm PBS to remove excess dye.

  • Fixation:

    • Fix the cells with 4% PFA in PBS for 30 minutes at room temperature.

    • Wash three times with PBS.

  • Fluorescence Microscopy:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for BODIPY FL (Excitation: ~488 nm, Emission: ~520 nm).

    • Identify and capture images of the cells of interest, noting their position on the grid.

  • Photooxidation:

    • Immerse the coverslip in a fresh solution of DAB (0.5 mg/mL in PBS).

    • Place the coverslip on the stage of the fluorescence microscope and relocate the cell of interest.

    • Illuminate the cell of interest with high-intensity light from the microscope's light source (using the BODIPY FL filter set) for 5-10 minutes. The formation of a brownish precipitate indicates successful photooxidation.[8]

    • Monitor the bleaching of the fluorescence signal, which coincides with the formation of the DAB polymer.[8]

  • Electron Microscopy Processing:

    • Carefully wash the coverslip with PBS.

    • Post-fix the cells with 1% osmium tetroxide in PBS for 1 hour at room temperature.

    • Dehydrate the sample through a graded series of ethanol.

    • Infiltrate and embed the sample in an appropriate resin (e.g., Epon).

    • Relocate the cell of interest using the grid and trim the block.

    • Cut ultrathin sections, stain with uranyl acetate and lead citrate, and image using a transmission electron microscope.

Protocol 2: Comparative CLEM using Nile Red

This protocol provides a comparative workflow using Nile Red for staining lipid droplets.

Materials:

  • Same as Protocol 1, with Nile Red stock solution (1 mg/mL in acetone) instead of this compound.

Procedure:

  • Cell Culture and Labeling:

    • Follow the same cell culture procedure as in Protocol 1.

    • Prepare a 1 µg/mL working solution of Nile Red in PBS.

    • Wash cells once with warm PBS.

    • Incubate cells with the Nile Red working solution for 10-15 minutes at 37°C.

    • Wash cells three times with PBS.

  • Fixation:

    • Fix the cells with 4% PFA in PBS for 30 minutes at room temperature.

    • Wash three times with PBS.

  • Fluorescence Microscopy:

    • Image the cells using a fluorescence microscope. For lipid droplets, use an excitation wavelength of ~550 nm and an emission wavelength of >600 nm.

    • Capture images of the cells of interest.

  • Photooxidation and Electron Microscopy Processing:

    • Follow steps 4 and 5 from Protocol 1. Note that the efficiency of photooxidation may differ with Nile Red compared to this compound, and illumination times may need to be adjusted.

Visualizing the Workflow and a Key Mechanism

To further clarify the experimental process and the underlying principles, the following diagrams illustrate the CLEM workflow and the photooxidation of DAB.

CLEM_Workflow cluster_LM Light Microscopy cluster_Photooxidation Photooxidation cluster_EM Electron Microscopy A Sample Preparation (e.g., Cell Culture on Gridded Coverslip) B Fluorescent Labeling (e.g., this compound) A->B C Fixation B->C D Fluorescence Imaging (Identify Region of Interest) C->D E Incubation with DAB D->E K Data Correlation (Overlay LM and EM Images) D->K F Targeted Illumination E->F G Formation of Electron-Dense Precipitate F->G H EM Sample Processing (Fixation, Dehydration, Embedding) G->H I Ultrathin Sectioning H->I J EM Imaging I->J J->K

Caption: A generalized workflow for Correlative Light and Electron Microscopy (CLEM).

Photooxidation_Mechanism cluster_process Photooxidation of DAB BODIPY This compound (Fluorophore) Oxygen Molecular Oxygen (O2) BODIPY->Oxygen Energy Transfer Light High-Intensity Light (Excitation Wavelength) Light->BODIPY Excitation SingletOxygen Singlet Oxygen (¹O₂ - Reactive) Oxygen->SingletOxygen DAB Diaminobenzidine (DAB - Soluble) SingletOxygen->DAB Oxidation DAB_Polymer DAB Polymer (Insoluble, Electron-Dense) DAB->DAB_Polymer

Caption: The mechanism of DAB photooxidation initiated by a fluorescent probe.

Probe_Selection_Decision_Tree start Start: Lipid-Focused CLEM Experiment q1 Primary Goal: General Membrane/Lipid Droplet Staining? start->q1 ans1_yes This compound or BODIPY 493/503 q1->ans1_yes Yes ans1_no Nile Red (for sensing lipid environment polarity) q1->ans1_no No (Specific Polarity Sensing) q2 Is Photostability the Highest Priority? ans2_yes BODIPY Dyes q2->ans2_yes Yes ans2_no Consider Nile Red or other dyes, but be aware of potential bleaching q2->ans2_no No q3 Working with GFP-tagged Proteins? ans3_yes Use a Red-Shifted Probe (e.g., BODIPY 558/568 C12) q3->ans3_yes Yes ans3_no This compound is a suitable option q3->ans3_no No ans1_yes->q2 ans2_yes->q3

References

A Head-to-Head Battle for Lipid Quantification: BODIPY FL C12 vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid analysis, choosing the right quantification method is paramount. This guide provides a comprehensive comparison of two widely used techniques: the fluorescent dye BODIPY FL C12 and the gold-standard mass spectrometry.

The accurate measurement of lipid content is crucial for understanding cellular metabolism, developing therapeutics for metabolic diseases, and identifying novel biomarkers. While both this compound and mass spectrometry offer powerful tools for lipid analysis, they differ significantly in their principles, capabilities, and the nature of the data they provide. This guide will delve into these differences, presenting experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

At a Glance: Key Performance Differences

To facilitate a clear understanding of the quantitative capabilities of each technique, the following table summarizes their key performance metrics. It is important to note that while mass spectrometry provides absolute or relative quantification of individual lipid species, this compound offers a semi-quantitative measure of total lipid content, often correlated with a reference method.

FeatureThis compoundMass Spectrometry
Principle Fluorescence staining of neutral lipidsSeparation and detection of molecules based on mass-to-charge ratio
Quantification Semi-quantitative (fluorescence intensity)Absolute or relative quantification of individual lipid species
Specificity Primarily stains neutral lipids within lipid droplets, but can show non-specific staining.[1]Highly specific, capable of identifying and quantifying thousands of individual lipid species.
Sensitivity High fluorescence signal.[][3]High sensitivity, with limits of detection (LOD) and quantification (LOQ) in the low nanomolar to picomolar range, depending on the lipid class and instrumentation.
Dynamic Range Limited by fluorescence saturation and potential dye aggregation at high concentrations.[]Wide dynamic range, often spanning several orders of magnitude.
Precision (%RSD) Can be influenced by staining variability and imaging parameters.High precision, with relative standard deviations (RSD) typically below 15-20% for validated assays.
Correlation (R²) A study using a similar BODIPY dye (BODIPY BD-C12) showed a high correlation (R² = 0.981) with a gravimetric method for total lipid content in microalgae.[4]Not applicable, as it is a direct quantification method.
Throughput High-throughput for imaging and flow cytometry applications.Lower throughput due to sample preparation and chromatographic separation times.
Live Cell Analysis Yes, well-suited for live-cell imaging of lipid dynamics.[][]No, requires cell lysis and lipid extraction.

Visualizing the Methodologies: Experimental Workflows

To illustrate the distinct processes involved in each technique, the following diagrams, generated using Graphviz, outline the experimental workflows for lipid quantification using this compound and mass spectrometry.

BODIPY_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Data Acquisition cluster_analysis Data Analysis cell_culture Cell Culture staining Incubate with This compound cell_culture->staining washing1 Wash to Remove Excess Dye staining->washing1 microscopy Fluorescence Microscopy or Flow Cytometry washing1->microscopy quantification Quantify Fluorescence Intensity microscopy->quantification MS_Workflow cluster_prep_ms Sample Preparation cluster_analysis_ms Analysis cluster_data_ms Data Processing cell_harvest Cell Harvesting extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) cell_harvest->extraction drying Dry Down & Reconstitute extraction->drying lc_separation Liquid Chromatography (LC) Separation drying->lc_separation ms_detection Mass Spectrometry (MS) Detection lc_separation->ms_detection identification Lipid Identification ms_detection->identification quantification_ms Quantification (Internal Standards) identification->quantification_ms Comparison_Logic cluster_question Key Research Question cluster_method Recommended Method cluster_considerations Important Considerations start Start: Need to Quantify Lipids q1 Need to visualize lipid dynamics in live cells? start->q1 q2 Need accurate quantification of specific lipid species? q1->q2 No bodipy This compound q1->bodipy Yes q2->bodipy No (total lipid estimate is sufficient) ms Mass Spectrometry q2->ms Yes bodipy_cons Semi-quantitative Potential for artifacts High-throughput screening bodipy->bodipy_cons ms_cons Gold standard for quantification Identifies individual species Requires specialized equipment Lower throughput ms->ms_cons

References

A Comparative Guide to Fluorescent Fatty Acid Probes: BODIPY FL C12 vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate tracking and quantification of fatty acids are crucial for understanding cellular metabolism, signaling pathways, and the development of various diseases. Fluorescent fatty acid probes are indispensable tools in this endeavor, allowing for the visualization and analysis of fatty acid uptake, trafficking, and storage within living cells. This guide provides an objective comparison of the widely used fluorescent fatty acid analog, BODIPY FL C12, with other common probes, namely Nile Red and nitrobenzoxadiazole (NBD)-labeled fatty acids. This comparison is supported by experimental data to assist researchers in selecting the most suitable probe for their specific experimental needs.

At a Glance: Key Performance Characteristics

PropertyThis compoundNile RedNBD-Labeled Fatty Acids
Excitation Maxima (nm) ~480-500[1][2]~515-552 (in lipids)[3][4]~465[5][6]
Emission Maxima (nm) ~508-510[1][2]~585-638 (in lipids)[3][4]~535[5][6]
Quantum Yield (Φ) High (~0.9 in fluid phase lipid bilayers)[7]Variable (environment-sensitive)Moderate (~0.32 in membranes)
Photostability High[]Moderate to Low[9]Moderate
Environmental Sensitivity Low (relatively insensitive to polarity and pH)[1]High (solvatochromic)[3]High (fluorescence is environmentally sensitive)
Specificity High for neutral lipids/lipid droplets; mimics long-chain fatty acids[10]Binds to neutral lipids, but can also stain other hydrophobic structuresUsed as a general fatty acid analog; specificity depends on the conjugated fatty acid[5]

In-Depth Comparison

This compound: The High-Performer

This compound is a fluorescent fatty acid analog that consists of a 12-carbon alkyl chain attached to the BODIPY FL fluorophore. Despite its C12 chain, it biologically mimics the behavior of an 18-carbon long-chain fatty acid[10].

Specificity and Applications: this compound is extensively used to study fatty acid uptake, esterification into neutral lipids and phospholipids, and subsequent storage in lipid droplets[10]. Its high specificity for lipid-rich environments makes it an excellent probe for visualizing and quantifying lipid droplets in live and fixed cells[1]. It is readily taken up by cells and incorporated into metabolic pathways, allowing for dynamic tracking of fatty acid metabolism.

Photophysical Properties: A key advantage of this compound is its exceptional photophysical properties. It exhibits a high fluorescence quantum yield, meaning it efficiently converts absorbed light into emitted fluorescence, resulting in bright signals[1][7]. Furthermore, it is highly photostable, allowing for long-term imaging experiments with minimal signal loss[]. Its fluorescence is also relatively insensitive to changes in environmental polarity and pH, providing more stable and quantifiable measurements[1].

Nile Red: The Environment-Sensitive Indicator

Nile Red is a lipophilic stain that is intensely fluorescent in hydrophobic environments but has minimal fluorescence in aqueous media[3]. This solvatochromic property makes it a useful tool for detecting intracellular lipid droplets.

Specificity and Applications: Nile Red is widely used for staining and quantifying neutral lipid droplets[3]. However, its specificity can be a limitation, as it can also bind to other hydrophobic structures within the cell, leading to background fluorescence. The emission spectrum of Nile Red shifts depending on the polarity of the lipid environment, which can be used to differentiate between neutral and polar lipids[4].

Photophysical Properties: While strongly fluorescent in lipids, Nile Red is known to be less photostable than BODIPY dyes, which can be a drawback for time-lapse imaging[9]. Its broad emission spectrum can also lead to spectral bleed-through in multicolor imaging experiments.

NBD-Labeled Fatty Acids: The Versatile Analog

Nitrobenzoxadiazole (NBD) is another fluorophore that can be conjugated to fatty acids of various chain lengths to create fluorescent analogs. NBD-stearic acid is a common example[5].

Specificity and Applications: NBD-labeled fatty acids are used to study fatty acid uptake and the function of fatty acid binding proteins (FABPs)[5][11]. The specificity of the probe is determined by the attached fatty acid chain.

Photophysical Properties: The fluorescence of NBD is highly sensitive to its environment, being significantly quenched in aqueous solutions[12]. It has a moderate quantum yield in lipid environments. While useful for certain applications, NBD probes are generally less bright and less photostable than their BODIPY counterparts.

Experimental Protocols

Protocol 1: Staining of Lipid Droplets with this compound in Cultured Cells

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Serum-free cell culture medium or PBS

  • Cultured cells on coverslips or in imaging dishes

  • Fluorescence microscope

Procedure:

  • Prepare Working Solution: Dilute the this compound stock solution in serum-free cell culture medium or PBS to a final concentration of 1-10 µM.

  • Cell Staining:

    • For adherent cells, remove the culture medium and add the this compound working solution to cover the cells.

    • For suspension cells, pellet the cells and resuspend them in the working solution at a density of approximately 1x10^6 cells/mL.

  • Incubation: Incubate the cells at room temperature for 5-30 minutes, protected from light.

  • Washing:

    • For adherent cells, wash twice with PBS for 5 minutes each.

    • For suspension cells, centrifuge at 400 g for 3-4 minutes, discard the supernatant, and wash the cell pellet twice with PBS.

  • Imaging: Resuspend cells in serum-free medium or PBS and observe under a fluorescence microscope with appropriate filter sets (e.g., excitation ~488 nm, emission ~515 nm).

Protocol 2: Nile Red Staining of Intracellular Lipid Droplets

Materials:

  • Nile Red stock solution (e.g., 1 mM in DMSO)

  • Hanks and 20 mM Hepes buffer (HHBS) or other suitable buffer

  • Cultured cells

  • Fluorescence microscope or flow cytometer

Procedure:

  • Prepare Working Solution: Prepare a 200 to 1000 nM working solution of Nile Red by diluting the stock solution in HHBS or your buffer of choice (pH 7).

  • Cell Staining:

    • Treat cells with your test compounds as required.

    • Resuspend the cells in the Nile Red working solution.

  • Incubation: Incubate at room temperature or 37°C for 5 to 10 minutes, protected from light.

  • Washing (Optional): To remove excess stain, centrifuge the cells, discard the supernatant, and resuspend in fresh buffer. For adherent cells, wash with buffer directly in the plate.

  • Analysis: Analyze the cells using a fluorescence microscope (for yellow-gold fluorescence: excitation 450-500 nm, emission >528 nm; for red fluorescence: excitation 515-560 nm, emission >590 nm) or a flow cytometer[3].

Protocol 3: NBD-Labeled Fatty Acid Uptake Assay

Materials:

  • NBD-labeled fatty acid stock solution (e.g., NBD-stearic acid in ethanol)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Cell culture medium

  • Cultured cells

  • Confocal microscope

Procedure:

  • Prepare NBD-lipid-BSA Complex:

    • Evaporate the desired amount of NBD-fatty acid stock solution to dryness under nitrogen.

    • Resuspend the dried lipid in a small volume of ethanol.

    • Add the ethanolic solution to a solution of fatty acid-free BSA in PBS with vortexing to create the working complex.

  • Cell Labeling:

    • Incubate cells with the NBD-lipid-BSA complex in culture medium for the desired time (e.g., up to 60 minutes) to allow for internalization.

  • Washing: Wash the cells with fresh medium to remove non-internalized probe.

  • Back-Exchange (Optional): To remove any probe remaining in the outer leaflet of the plasma membrane, incubate the cells with a solution of fatty acid-free BSA.

  • Imaging: Visualize the internalized NBD-labeled fatty acids using a confocal microscope with the appropriate filter set (e.g., excitation ~465 nm, emission ~535 nm).

Signaling Pathways and Experimental Workflows

Fatty Acid Uptake and Metabolism

The uptake of long-chain fatty acids into cells is a regulated process involving transporter proteins such as CD36. Once inside the cell, fatty acids are activated to Acyl-CoA and can be directed towards various metabolic fates, including β-oxidation for energy production or esterification for storage in lipid droplets.

FattyAcidUptake Extracellular Extracellular Fatty Acid CD36 CD36 Extracellular->CD36 Uptake Membrane Intracellular Intracellular Fatty Acid CD36->Intracellular AcylCoA Fatty Acyl-CoA Intracellular->AcylCoA Activation BetaOxidation β-Oxidation (Mitochondria) AcylCoA->BetaOxidation LipidDroplet Lipid Droplet (Storage) AcylCoA->LipidDroplet Esterification

Caption: Cellular fatty acid uptake and metabolic fate.

Experimental Workflow for Comparing Fatty Acid Probes

A typical workflow to compare the performance of different fatty acid probes involves labeling cells with each probe, acquiring images under identical conditions, and quantifying various parameters.

ProbeComparisonWorkflow Start Start: Seed Cells Labeling Label Cells with Probes (this compound, Nile Red, NBD-FA) Start->Labeling Imaging Fluorescence Microscopy (Identical settings) Labeling->Imaging Analysis Image Analysis Imaging->Analysis Specificity Specificity (Co-localization with LD markers) Analysis->Specificity Brightness Brightness (Fluorescence Intensity) Analysis->Brightness Photostability Photostability (Time-lapse imaging) Analysis->Photostability End End: Compare Performance Specificity->End Brightness->End Photostability->End

Caption: Workflow for comparative analysis of fluorescent fatty acid probes.

Conclusion

The choice of a fluorescent fatty acid probe is highly dependent on the specific research question and experimental setup. This compound stands out for its superior photophysical properties, including high brightness and photostability, and its specificity for mimicking long-chain fatty acids, making it an excellent choice for quantitative and dynamic imaging of fatty acid metabolism and lipid droplet formation. Nile Red is a useful tool for the rapid detection of lipid droplets, particularly when its solvatochromic properties can be exploited, but researchers should be mindful of its potential for non-specific staining and lower photostability. NBD-labeled fatty acids offer versatility in terms of the attached fatty acid chain but are generally less fluorescent and photostable than BODIPY probes. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to select the optimal probe for their studies in cellular metabolism and drug development.

References

Assessing the Impact of the BODIPY Fluorophore on Lipid Behavior: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The use of fluorescently labeled lipids is indispensable for visualizing and quantifying lipid trafficking, metabolism, and localization within living cells. The Boron-dipyrromethene (BODIPY) fluorophore has become a popular choice for these applications due to its excellent photophysical properties. However, the addition of this extrinsic probe can perturb the natural behavior of the lipid to which it is attached. This guide provides a comprehensive comparison of BODIPY-labeled lipids with other common alternatives, supported by experimental data, to help researchers make informed decisions for their studies.

BODIPY vs. Alternative Fluorophores: A Head-to-Head Comparison

The selection of a fluorescent probe is a critical step in experimental design. The most common alternatives to BODIPY for lipid labeling are the Nitrobenzoxadiazole (NBD) group and intrinsically fluorescent sterols like dehydroergosterol (B162513) (DHE).

1.1. Spectroscopic and Photophysical Properties

BODIPY dyes offer significant advantages in terms of brightness and photostability compared to NBD.[1] They possess high molar absorptivity and quantum yields, resulting in a greater fluorescence output.[1] Furthermore, BODIPY is more photostable, which is crucial for long-term imaging experiments.[1][2] In contrast, NBD's fluorescence can be sensitive to its environment; for instance, its photostability is reduced in the presence of cholesterol.[1]

A unique characteristic of some BODIPY derivatives, like BODIPY FL, is an aggregation-dependent shift in fluorescence emission from green to red.[1][2] This excimer formation at high concentrations can be leveraged to study the accumulation of lipids in specific compartments like the Golgi apparatus.[1][3][4]

PropertyBODIPY FLNBD
Molar Absorptivity HigherLower
Fluorescence Quantum Yield HigherLower
Photostability HigherLower (sensitive to cholesterol)
Brightness HigherLower
Environmental Sensitivity Less sensitive than NBD[5]Sensitive to solvent polarity[5]
Unique Spectral Property Concentration-dependent emission shift (green to red)-

1.2. Comparison with Intrinsically Fluorescent Sterols

For studying cholesterol dynamics, BODIPY-cholesterol is often compared with DHE, a naturally fluorescent sterol that requires minimal chemical modification. While DHE is considered a closer mimic of natural cholesterol, it suffers from low fluorescence signals in the UV spectrum.[6][7] BODIPY-cholesterol provides a much brighter signal but introduces a bulky, non-native moiety.

FeatureBODIPY-Cholesterol (BCh2 / TF-Chol)Dehydroergosterol (DHE)
Fluorescence Properties Superior brightness, visible spectrumLow fluorescence signal, UV spectrum
Structural Perturbation Significant; bulky BODIPY moietyMinimal; one extra double bond
Phase Partitioning Lower affinity for liquid-ordered (lo) phaseHigher affinity for liquid-ordered (lo) phase
Cellular Trafficking Traffics with similar kinetics to DHE from plasma membrane to the endocytic recycling compartment[8]Well-established marker for cholesterol trafficking
Lipid Droplet Partitioning Higher partitioning into lipid dropletsLower partitioning into lipid droplets

Influence of the BODIPY Moiety on Lipid Physicochemical Behavior

The presence of the BODIPY fluorophore can alter the physical properties of the host lipid, which may influence its interactions within the membrane environment.

2.1. Membrane Orientation and Position

Molecular dynamics simulations and experimental data show that the BODIPY fluorophore resides within the hydrophobic region of the membrane.[9] However, its precise orientation and depth are influenced by its point of attachment to the lipid. For example, attaching the BODIPY group to different positions on the cholesterol molecule significantly alters its orientation relative to the membrane normal.[10] When attached via its central difluoroboron moiety, the BODIPY group orients perpendicularly to the bilayer normal, whereas attachment via a pyrrole (B145914) ring results in a more parallel orientation.[10] Similarly, for phospholipids, the fluorophore's depth of penetration into the bilayer is determined by the length of the acyl chain it is attached to.[11] This contrasts with NBD, which, due to its polar nature, can cause the acyl chain to loop back towards the membrane-water interface.[12]

2.2. Lateral Diffusion

The modification of a lipid with a BODIPY tag can impact its diffusion within the membrane. Interestingly, while the attachment point and resulting orientation of BODIPY on cholesterol did not affect lateral diffusion in model membranes, it had a significant impact in the plasma membrane of living cells.[10] Specifically, B-Chol, with its perpendicularly oriented fluorophore, diffused two times slower than B-P-Chol, which has a parallel orientation.[10] This highlights that the cellular environment introduces complexities not seen in simple model systems.

Impact on Biological Trafficking and Metabolism

A crucial consideration is whether the BODIPY-labeled lipid mimics the metabolic and trafficking pathways of its endogenous counterpart.

  • Fatty Acids : BODIPY-labeled long-chain fatty acids, such as BODIPY-C12, are effective tracers for lipid trafficking and are known to undergo native-like transport and metabolism.[13] They are used to monitor fatty acid uptake, esterification into neutral lipids within lipid droplets, and subsequent trafficking to mitochondria for β-oxidation.[][15] However, the trafficking and metabolism can differ between various fluorescent fatty acid analogs.[15]

  • Ceramides : BODIPY-ceramide is a widely used marker for the Golgi apparatus.[1][3][4] After being taken up by cells, it is metabolized into BODIPY-sphingomyelin and BODIPY-glucosylceramide, which are then transported to the plasma membrane, mirroring the endogenous pathway.[3]

  • Cholesterol : Despite differences in physical properties, BODIPY-cholesterol and DHE show identical kinetics when trafficking from the plasma membrane to the endocytic recycling compartment, suggesting that the BODIPY moiety does not significantly alter this specific pathway.[8] However, BODIPY-cholesterol shows a higher tendency to partition into lipid droplets compared to DHE.[8]

Experimental Workflows and Logical Diagrams

Visualizing experimental processes and the potential impacts of labeling is key to understanding the data.

Fatty_Acid_Trafficking cluster_cell Live Cell cluster_medium Culture Medium LD Lipid Droplet Mito Mitochondrion LD->Mito Lipolysis & Trafficking Mito->Mito ER Endoplasmic Reticulum ER->LD Esterification & Storage BODIPY_C12 BODIPY-C12-BSA Complex BODIPY_C12->ER Uptake & Transport

Caption: Workflow for tracking fatty acid trafficking using BODIPY-C12.

BODIPY_Impact_Assessment cluster_Properties Potential Alterations Start Lipid of Interest Labeled_Lipid BODIPY-Labeled Lipid Start->Labeled_Lipid Probe BODIPY Fluorophore Probe->Labeled_Lipid Phys_Prop Physical Behavior (Partitioning, Diffusion) Labeled_Lipid->Phys_Prop Impacts Bio_Prop Biological Behavior (Metabolism, Trafficking) Labeled_Lipid->Bio_Prop Impacts Outcome Experimental Observation Phys_Prop->Outcome Bio_Prop->Outcome

Caption: Logical diagram of the BODIPY fluorophore's potential impact.

Key Experimental Protocols

Detailed methodologies are crucial for reproducibility and data interpretation.

5.1. Protocol: Live-Cell Staining of the Golgi Apparatus with BODIPY-FL C5-Ceramide

This protocol describes the general procedure for labeling the Golgi apparatus in living cells.

  • Materials :

    • BODIPY-FL C5-ceramide (1 mM stock solution in culture medium or DMSO).

    • Cells grown on glass coverslips.

    • Complete culture medium (e.g., DMEM with 10% FBS).

    • Phosphate-Buffered Saline (PBS).

    • Fluorescence microscope with appropriate filter sets (e.g., for fluorescein).

  • Procedure :

    • Grow cells to a suitable confluency on glass coverslips in a petri dish.

    • Prepare the labeling solution. For direct labeling, immerse the cells in the 1mM fluorescent-ceramide solution. For BSA-complex delivery (recommended), prepare a complex of the ceramide with fatty acid-free BSA.

    • Incubate the cells with the labeling solution for 10 minutes at 37°C.[3]

    • Aspirate the labeling solution and wash the cells.

    • Incubate the cells for an additional 30 minutes at 37°C in fresh, complete culture medium to allow the probe to accumulate in the Golgi.[3]

    • Mount the coverslips onto a microscope slide.

    • Image the cells immediately using a fluorescence microscope. The probe will accumulate in the trans-Golgi, which may appear red if excimer formation occurs at high concentrations.[3]

5.2. Protocol: Monitoring Fatty Acid Trafficking from Lipid Droplets to Mitochondria

This pulse-chase protocol allows for the visualization of fatty acid movement within the cell.[15][16]

  • Materials :

    • BODIPY 558/568 C12 (Red C12) for tracking fatty acids.

    • BODIPY 665/676 for labeling lipid droplets.

    • Mito-GFP or other fluorescent mitochondrial marker (requires cell transfection).

    • Complete culture medium.

    • Hanks' Balanced Salt Solution (HBSS) for starvation studies.

    • Live-cell confocal microscope.

  • Procedure :

    • Cell Preparation : Culture and transfect cells with a mitochondrial marker (e.g., Mito-GFP) 2 days prior to the experiment.

    • Pulse Labeling : Prepare a labeling medium containing 5 µM Red C12 and 50 ng/mL BODIPY 665/676 in complete medium. Incubate cells with this medium for 16 hours at 37°C. This allows the fluorescent fatty acid to be taken up and stored in lipid droplets.[15]

    • Chase : Aspirate the labeling medium and wash the cells three times with complete medium. Add fresh complete medium and incubate for at least 1 hour to ensure the unincorporated probe is removed and the labeled fatty acid is incorporated into neutral lipids.

    • Live-Cell Imaging : Prior to imaging, replace the medium with HBSS containing 50 ng/mL BODIPY 665/676 to induce lipolysis.[15][16] Acquire time-lapse images using a confocal microscope to observe the trafficking of Red C12 from lipid droplets (labeled with BODIPY 665/676) to mitochondria (labeled with Mito-GFP).

    • Image Analysis : Quantify the colocalization and intensity of the Red C12 signal within the mitochondrial regions over time to measure the rate of fatty acid trafficking.

Conclusion

BODIPY-labeled lipids are powerful tools for cell biology, offering superior brightness and photostability for live-cell imaging.[4][11][] However, researchers must be aware of the potential for the fluorophore to alter the natural behavior of the lipid. The extent of this perturbation depends on the lipid type, the attachment point of the dye, and the specific biological process under investigation.[10]

Recommendations for Researchers:

  • Choose Wisely : Select the BODIPY-lipid conjugate based on the specific application. For example, BODIPY-ceramides are excellent for Golgi staining[3], while long-chain BODIPY-fatty acids are well-suited for tracking metabolic pathways.[13]

  • Use Controls : Whenever possible, compare the results obtained with a BODIPY-labeled lipid to those from an alternative probe (like NBD or DHE) or a functional assay that does not rely on fluorescence.

  • Mind the Concentration : Use the lowest possible concentration of the probe that provides an adequate signal-to-noise ratio to minimize potential artifacts and cytotoxicity.[]

  • Validate the Pathway : Confirm that the labeled lipid follows the expected biological pathway through pharmacological inhibition or genetic manipulation of key enzymes or transporters.

By carefully considering these factors and employing rigorous experimental design, researchers can effectively leverage the advantages of BODIPY fluorophores while mitigating their potential drawbacks, leading to more accurate and reliable insights into the complex world of lipid biology.

References

Safety Operating Guide

Proper Disposal of BODIPY FL C12: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

BODIPY FL C12 is a widely used fluorescent dye for labeling and tracking lipids within cells. While it is a valuable tool in research, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. Due to the limited availability of specific toxicity data for this compound, it is crucial to treat this compound as a potentially hazardous chemical and follow established protocols for chemical waste disposal.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, consult the Safety Data Sheet (SDS) provided by the manufacturer. While some SDSs may state that the hazards of this material have not been thoroughly investigated, they will provide essential information on handling, storage, and first aid measures.[1]

Key safety protocols include:

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Storage: Store this compound in a cool, dry, and dark place as recommended by the manufacturer.

Step-by-Step Disposal Procedure

The disposal of this compound and any materials contaminated with it must be handled through your institution's Environmental Health and Safety (EHS) office. Never dispose of this chemical down the drain or in the regular trash.[2][3]

1. Waste Segregation:

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure proper disposal.

  • Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container. Any contaminated items such as weighing paper, pipette tips, and gloves should be placed in a designated solid chemical waste container.

  • Liquid Waste:

    • Stock Solutions: Unused or expired stock solutions (e.g., in DMSO or ethanol) must be collected as hazardous chemical waste.

    • Working Solutions: Aqueous working solutions containing this compound should also be collected as hazardous waste. Do not pour them down the sink.

    • Contaminated Solvents: Segregate halogenated and non-halogenated solvent waste streams if required by your institution's EHS.

2. Waste Container Labeling:

All waste containers must be accurately and clearly labeled.[3][4]

  • Use the hazardous waste tags provided by your EHS office.

  • Clearly write the full chemical name: "this compound (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid)".

  • List all components of the waste, including solvents and their approximate concentrations.

  • Indicate the hazards associated with the waste (e.g., "Caution: Substance not yet fully tested").

  • Include the Principal Investigator's name, lab location, and the date the waste was first added to the container.

3. Waste Storage:

Store waste containers in a designated and properly managed satellite accumulation area within your laboratory.

  • Keep containers securely closed except when adding waste.

  • Use secondary containment (e.g., a chemical-resistant tray or bucket) to prevent spills.

  • Store waste away from incompatible materials.

4. Scheduling Waste Pickup:

Once a waste container is full or has reached the accumulation time limit set by your institution, schedule a pickup with your EHS office through their designated procedure.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information for this compound.

PropertyValueReference
Molecular FormulaC21H29BF2N2O2Manufacturer's Product Information
Molecular Weight394.27 g/mol Manufacturer's Product Information
Excitation Maximum (in Methanol)~505 nm[5]
Emission Maximum (in Methanol)~511 nm[5]
Recommended Storage Temperature-20°C[6]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the preparation of a common stock solution for this compound.

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Microcentrifuge tubes

    • Calibrated pipettes

    • Vortex mixer

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh out the desired amount of this compound in a fume hood and transfer it to a microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.94 mg.

    • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.

    • Vortex the tube until the solid is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound waste.

G cluster_generation Waste Generation cluster_segregation Segregation & Labeling cluster_storage Storage cluster_disposal Disposal start This compound Experiment solid_waste Solid Waste (Contaminated PPE, tips, etc.) start->solid_waste liquid_waste Liquid Waste (Stock/Working Solutions) start->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid saa Store in Satellite Accumulation Area collect_solid->saa collect_liquid->saa pickup Schedule EHS Pickup saa->pickup

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, researchers can safely handle and dispose of this compound, ensuring a secure laboratory environment and compliance with institutional and regulatory standards.

References

Essential Safety and Logistics for Handling Bodipy FL C12

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Bodipy FL C12, a comprehensive understanding of safety protocols and logistical considerations is paramount. This guide provides immediate, essential information for the safe handling, storage, and disposal of this fluorescent dye, ensuring operational integrity and laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GlassesANSI Z87.1-rated, with side shieldsProtects eyes from splashes of the dye solution.
Hand Protection GlovesNitrile or other chemical-resistant glovesPrevents skin contact with the dye.
Body Protection Laboratory CoatStandard, long-sleevedProtects skin and clothing from spills.
Respiratory Fume HoodRecommended when handling the solid powder to avoid inhalation.

Note: While Bodipy dyes are generally considered to have low toxicity, it is best practice to handle all chemicals with caution as the hazards of this specific compound have not been fully elucidated.[1]

Operational Plan: From Receipt to Use

Proper handling procedures are critical for maintaining the integrity of this compound and for the safety of laboratory personnel.

Receiving and Storage:

Upon receipt, inspect the container for any damage. This compound is typically supplied as a solid.

ParameterRecommendationRationale
Storage Temp. -20°CTo ensure long-term stability.
Light Protect from lightFluorescent dyes can be sensitive to photobleaching.
Container Keep container tightly sealed in a dry, cool place.To prevent degradation from moisture and contamination.

Preparation of Stock Solution:

This compound is typically dissolved in an organic solvent to prepare a stock solution.

StepProcedureNotes
1. Solvent Use high-quality anhydrous Dimethyl Sulfoxide (DMSO).This compound is soluble in DMSO.
2. Conc. Prepare a stock solution of 1-10 mM. For a 10 mM stock solution, dissolve 1 mg of this compound in approximately 239 µL of DMSO.The exact volume may vary slightly based on the molecular weight of the specific batch.
3. Storage Store the stock solution at -20°C, protected from light. Aliquoting into smaller volumes is recommended.Avoid repeated freeze-thaw cycles.

Experimental Use:

Dilute the stock solution to the desired working concentration using an appropriate buffer or cell culture medium immediately before use.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

Waste TypeDisposal Procedure
Unused Solid Dye Treat as chemical waste. Dispose of in a clearly labeled, sealed container and arrange for pickup by a licensed hazardous waste disposal service.
Stock and Working Solutions Collect all solutions containing this compound in a designated, labeled hazardous waste container. Do not pour down the drain. Dispose of through your institution's hazardous waste management program.
Contaminated Labware (e.g., tips, tubes) Dispose of as solid chemical waste. Collect in a designated, labeled container.
Empty Product Vial If thoroughly rinsed with a suitable solvent (collecting the rinsate as hazardous waste), the empty vial may be disposed of as regular lab glass, depending on institutional policies. Otherwise, it should be treated as hazardous waste.

Always consult and adhere to your institution's specific waste disposal guidelines, as well as local, state, and federal regulations.

Experimental Workflow and Safety

The following diagram illustrates the key steps for safely handling this compound from preparation to disposal.

Bodipy_FL_C12_Workflow This compound Safe Handling Workflow cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal Receive Receive & Inspect Store Store at -20°C (Protect from Light) Receive->Store PrepareStock Prepare Stock Solution (in Fume Hood) Store->PrepareStock Dilute Prepare Working Solution PrepareStock->Dilute Use Appropriate PPE Experiment Perform Experiment Dilute->Experiment CollectWaste Collect All Waste (Solid & Liquid) Experiment->CollectWaste Segregate Waste LabelWaste Label Waste Container CollectWaste->LabelWaste Dispose Dispose via Hazardous Waste Program LabelWaste->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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